molecular formula C5H7O3- B1231505 4-Oxopentanoate

4-Oxopentanoate

Cat. No.: B1231505
M. Wt: 115.11 g/mol
InChI Key: JOOXCMJARBKPKM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxopentanoate, more commonly known in its ester forms such as butyl levulinate, is a key derivative of levulinic acid, a platform chemical identified by the US Department of Energy as being highly valuable for biorefinery concepts . This family of compounds is recognized for its versatility and sustainability, as it is synthesized from the esterification of levulinic acid with alcohols, where levulinic acid itself is derived from the hydrolysis of biomass like cellulose . This makes this compound esters a central component in green chemistry, serving as bio-based solvents and intermediates for various industrial applications . In research and development, this compound esters, particularly butyl levulinate, hold significant promise as fuel additives and components for biofuels . Studies on esters like ethyl levulinate have explored their combustion kinetics, indicating potential for use as gasoline extenders or oxygenated additives for diesel to reduce soot formation, despite challenges such as low cetane number . Furthermore, due to its pleasant fruity, herbal, and caramellic odor, butyl levulinate (butyl this compound) is widely used as a flavor and fragrance agent in the food and cosmetic industries . Its properties as a biodegradable solvent also make it an eco-friendly alternative to traditional petrochemical-based solvents in extraction processes and material synthesis . From a chemical perspective, this compound belongs to the class of gamma-keto acids and derivatives . Its structure, containing both a ketone and an ester functional group, makes it a versatile building block for further chemical transformations. It is used in organic synthesis, for instance, as a precursor for the production of other valuable chemicals like γ-valerolactone . Butyl levulinate is characterized by a molecular weight of 172.22 g/mol and the formula C9H16O3 . The compound is a clear liquid, soluble in alcohols and oils, and exhibits low acute toxicity, with reported oral LD50 values in rats of greater than 5,000 mg/kg . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

4-oxopentanoate

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChI Key

JOOXCMJARBKPKM-UHFFFAOYSA-M

SMILES

CC(=O)CCC(=O)[O-]

Canonical SMILES

CC(=O)CCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxopentanoate: Fundamental Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoate, commonly known as levulinate, is the conjugate base of levulinic acid. This keto acid has garnered significant attention as a versatile platform chemical derived from biomass. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, makes it a valuable precursor for the synthesis of a wide array of chemicals, pharmaceuticals, and biofuels. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analysis of this compound. It further delves into its biological roles, known metabolic pathways, and relevant experimental protocols, offering a critical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, in its protonated form levulinic acid, is a white crystalline solid that is highly soluble in water and polar organic solvents.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Levulinic Acid
PropertyValueReference(s)
Molecular Formula C₅H₈O₃[1]
Molar Mass 116.12 g/mol [1]
Appearance White flaky crystalline solid[1]
Melting Point 30-33 °C[1]
Boiling Point 245-246 °C[1]
Density 1.134 g/mL at 25 °C[1]
Flash Point 138 °C (280 °F)[1]
Water Solubility 675 g/L at 20 °C[1]
pKa 4.65[2]
Table 2: Spectroscopic Data Identifiers for Levulinic Acid
Spectroscopic DataIdentifier/Link
¹H NMR Spectrum --INVALID-LINK--[3]
¹³C NMR Spectrum --INVALID-LINK--[4]
Mass Spectrum --INVALID-LINK--[5]

Synthesis and Purification

Synthesis

This compound is primarily synthesized from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as cellulose (B213188) and hemicellulose.[6] The process typically involves the dehydration of hexose (B10828440) sugars (like glucose) to 5-hydroxymethylfurfural (B1680220) (HMF), which is then rehydrated to form levulinic acid and formic acid.[7] Another significant route involves the acid-catalyzed conversion of furfuryl alcohol.[8]

dot

Synthesis_of_4_Oxopentanoate Biomass Lignocellulosic Biomass Hexoses Hexose Sugars (e.g., Glucose) Biomass->Hexoses Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Hexoses->HMF Dehydration (Acid Catalyst) LA 4-Oxopentanoic Acid (Levulinic Acid) HMF->LA Rehydration (Acid Catalyst) FA Formic Acid HMF->FA Furfuryl_Alcohol Furfuryl Alcohol Furfuryl_Alcohol->LA Acid-Catalyzed Conversion

Figure 1: Synthetic routes to 4-Oxopentanoic Acid.
Experimental Protocol: Synthesis from Furfuryl Alcohol

This protocol is a general representation of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid.

Materials:

  • Furfuryl alcohol

  • Sulfuric acid (H₂SO₄) as a catalyst

  • Hydrogen peroxide (H₂O₂) as an oxidizing agent

  • Water (solvent)

  • Reaction vessel with temperature control and stirring

Procedure:

  • In a reaction vessel, combine furfuryl alcohol and water.

  • Slowly add the sulfuric acid catalyst to the mixture while stirring.

  • Gradually add hydrogen peroxide to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and maintain for a set period (e.g., 2 hours), with continuous stirring.[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude levulinic acid can then be purified.

Purification

Purification of levulinic acid from the crude reaction mixture is typically achieved through vacuum distillation.[1] This process separates the levulinic acid from non-volatile impurities and byproducts.

Purification_Workflow Crude Crude Reaction Mixture Distillation Vacuum Distillation Crude->Distillation Purified Purified 4-Oxopentanoic Acid Distillation->Purified Residue Non-volatile Residue (tars, etc.) Distillation->Residue

Figure 3: Bacterial catabolic pathway of 4-Oxopentanoic Acid.

Analytical Methods

The quantification and analysis of this compound are crucial for monitoring its production and studying its biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Analysis

HPLC is a robust method for the quantification of levulinic acid in various matrices. A common approach involves using a C18 reversed-phase column with a UV detector.

Experimental Protocol: HPLC Quantification

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water, with a phosphoric acid or formic acid buffer [5]* Levulinic acid standard for calibration

  • Sample containing levulinic acid

Procedure:

  • Prepare a series of standard solutions of levulinic acid of known concentrations.

  • Prepare the sample, which may involve dilution and filtration.

  • Set up the HPLC system with the appropriate column and mobile phase. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm). [5]4. Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample.

  • Quantify the amount of levulinic acid in the sample by comparing its peak area to the calibration curve.

GC-MS Analysis

GC-MS provides high sensitivity and specificity for the analysis of levulinic acid, often requiring derivatization to increase its volatility.

Experimental Protocol: GC-MS Analysis

Materials:

  • GC-MS system

  • Appropriate GC column (e.g., DB-5MS)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard

  • Sample containing levulinic acid

Procedure:

  • To a known amount of the sample, add the internal standard.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add the derivatization agent (e.g., BSTFA) and a solvent (e.g., pyridine) and heat to facilitate the reaction (e.g., 70°C for 30 minutes).

  • Inject the derivatized sample into the GC-MS.

  • Set the GC oven temperature program to separate the components.

  • The mass spectrometer is used to identify and quantify the derivatized levulinic acid based on its mass spectrum and retention time.

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable building block in the synthesis of various pharmaceuticals. [9]Its derivatives have shown a range of biological activities, including antimicrobial and antifungal properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound solution of known concentration

  • Positive and negative controls

Procedure:

  • Prepare a two-fold serial dilution of the this compound solution in the broth medium across the wells of the microtiter plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a fundamentally important platform chemical with a growing range of applications. Its production from renewable biomass sources positions it as a key player in the transition towards a more sustainable chemical industry. For researchers and professionals in drug development, its utility as a synthetic precursor and the biological activity of its derivatives present exciting opportunities for innovation. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is essential for harnessing its full potential.

References

4-Oxopentanoate synthesis from lignocellulosic biomass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Oxopentanoate from Lignocellulosic Biomass

Introduction

4-Oxopentanoates, commonly known as alkyl levulinates, are valuable bio-based platform chemicals with a wide range of applications, including their use as fuel additives, green solvents, and precursors for synthesizing pharmaceuticals and polymers.[1][2] Their production from lignocellulosic biomass, a renewable and abundant feedstock, presents a sustainable alternative to petroleum-based chemical synthesis.[3] Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin.[4][5] The conversion process focuses on the carbohydrate fractions (cellulose and hemicellulose) to produce the target molecules.

This technical guide provides a comprehensive overview of the core synthesis pathways for producing 4-oxopentanoates from lignocellulosic biomass. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key chemical transformations and workflows. The primary route involves a two-stage process: the initial conversion of biomass to levulinic acid (4-oxopentanoic acid), followed by the esterification of levulinic acid to the desired this compound.[1][2]

Overall Synthesis Workflow

The conversion of lignocellulosic biomass into this compound is a multi-step process that begins with the deconstruction of the biomass into its primary components. The carbohydrate polymers, cellulose and hemicellulose, are hydrolyzed into monomeric sugars, which are then converted into levulinic acid. This key intermediate is subsequently esterified with an alcohol to yield the final this compound product.

G Overall Synthesis Workflow for this compound Biomass Lignocellulosic Biomass Sugars C5 & C6 Sugars (e.g., Xylose, Glucose) Biomass->Sugars Hydrolysis LA Levulinic Acid (4-Oxopentanoic Acid) Sugars->LA Dehydration & Rehydration Ester This compound (Alkyl Levulinate) LA->Ester Esterification

Caption: Overall workflow from lignocellulosic biomass to this compound.

Part 1: Synthesis of Levulinic Acid from Lignocellulosic Biomass

The foundational step in producing 4-oxopentanoates is the efficient conversion of the carbohydrate fraction of lignocellulosic biomass into levulinic acid (LA). This process typically involves acid-catalyzed hydrolysis and dehydration reactions.

Chemical Pathway

The conversion of cellulose (a polymer of C6 glucose units) is a key pathway for LA production. The process involves several sequential reactions: hydrolysis of cellulose to glucose, isomerization of glucose to fructose (B13574), dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (5-HMF), and finally, rehydration of 5-HMF to form levulinic acid and formic acid.[6] Hemicellulose, a polymer of various C5 and C6 sugars, can also be converted to LA, though the pathway from C5 sugars like xylose can lead to other products such as furfural.[6]

G Levulinic Acid Synthesis Pathway from Cellulose Cellulose Cellulose Glucose Glucose Cellulose->Glucose Hydrolysis (Brønsted Acid) Fructose Fructose Glucose->Fructose Isomerization (Lewis Acid) HMF 5-Hydroxymethylfurfural (5-HMF) Fructose->HMF Dehydration LA Levulinic Acid HMF->LA Rehydration FA Formic Acid HMF->FA Rehydration G Esterification of Levulinic Acid LA Levulinic Acid Ester This compound (Alkyl Levulinate) LA->Ester Acid Catalyst, Heat Water Water (H₂O) LA->Water Acid Catalyst, Heat Alcohol Alcohol (R-OH) Alcohol->Ester Acid Catalyst, Heat Alcohol->Water Acid Catalyst, Heat

References

An In-depth Technical Guide on the Biological Role of 4-Oxopentanoate in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, also known as levulinate, is a keto acid that plays a significant role in specific metabolic pathways, most notably as a modulator of heme biosynthesis.[1] It is the conjugate base of 4-oxopentanoic acid (levulinic acid).[1] While not a central metabolite in mainstream energy-producing pathways, its structural similarity to key biological molecules allows it to interact with and influence critical enzymatic processes. This guide provides a comprehensive overview of the biological roles of this compound, with a focus on its impact on metabolic pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Metabolic Pathway Involvement: Inhibition of Heme Biosynthesis

The primary and most well-documented biological role of this compound is its inhibitory effect on the heme biosynthetic pathway.[2] Heme is a crucial molecule, serving as the prosthetic group for hemoglobin, myoglobin, and cytochromes, and is essential for oxygen transport, energy metabolism, and detoxification.[3][4][5]

The synthesis of heme is a conserved eight-step enzymatic process that begins in the mitochondria.[3][4] this compound exerts its influence by inhibiting a key enzyme in this pathway: δ-aminolevulinate dehydratase (ALAD) , also known as porphobilinogen (B132115) synthase.[2]

Mechanism of ALAD Inhibition

ALAD catalyzes the second step of heme synthesis, which involves the condensation of two molecules of δ-aminolevulinic acid (ALA) to form porphobilinogen (PBG).[4][6] This reaction is a critical checkpoint in the pathway. This compound acts as a competitive inhibitor of ALAD. Its chemical structure mimics that of the natural substrate, ALA, allowing it to bind to the active site of the enzyme, thereby preventing the binding and subsequent condensation of ALA molecules. This inhibition leads to a bottleneck in the heme synthesis pathway, resulting in the accumulation of ALA and a reduction in the production of downstream porphyrins and heme.

Consequences of ALAD Inhibition

The inhibition of ALAD by this compound has several significant downstream consequences:

  • Accumulation of δ-Aminolevulinic Acid (ALA): The blockage of the pathway leads to a buildup of ALA, which can be cytotoxic and is associated with the neurological symptoms observed in certain porphyrias.

  • Reduced Heme Synthesis: A decrease in ALAD activity directly translates to reduced production of heme. This can have widespread physiological effects due to the importance of hemoproteins.

  • Induction of ALA Synthase (ALAS): Heme synthesis is tightly regulated, with the final product, heme, acting as a feedback inhibitor of the first and rate-limiting enzyme, ALA synthase (ALAS).[5] When heme levels decrease due to ALAD inhibition, this feedback inhibition is lifted, leading to an upregulation of ALAS activity and further exacerbating the accumulation of ALA.

Other Potential Metabolic Roles

While its role in heme synthesis is prominent, research suggests that this compound and its derivatives may have other metabolic implications. For instance, keto esters, a class of molecules to which derivatives of this compound belong, can serve as precursors to ketone bodies.[7] Ketone bodies are not only metabolic fuels but also act as signaling molecules that can influence cellular processes like gene expression and have antioxidant and anti-inflammatory properties.[7]

Quantitative Data

The inhibitory effect of this compound and its analogs on ALAD has been quantified in various studies. The following table summarizes key quantitative data.

CompoundEnzymeOrganism/SystemInhibition TypeIC50 / KiReference
SuccinylacetoneALADKeloid Fibroblasts-Lowered ALAD activity at 1, 2.5, and 5 mM[8]
Porphobilinogen (PBG)ALADHumanCompetitive-[9][10]
2-oxo-3-pentynoate4-oxalocrotonate tautomerase-Irreversible-[11]

Experimental Protocols

Assay for δ-Aminolevulinate Dehydratase (ALAD) Activity

This protocol is adapted from methods used to measure ALAD activity in biological samples.[8][12][13]

Principle: The activity of ALAD is determined by measuring the rate of formation of porphobilinogen (PBG) from the substrate δ-aminolevulinic acid (ALA). The PBG product can be quantified colorimetrically after reaction with Ehrlich's reagent.

Materials:

  • Biological sample (e.g., erythrocyte lysate, tissue homogenate)

  • 0.25 M Sodium phosphate (B84403) buffer (pH 6.8)[12]

  • 20 mM Dithiothreitol (DTT) in buffer[12]

  • 5 mM ALA in buffer[12]

  • 10% Trichloroacetic acid (TCA) containing 0.1 M HgCl₂

  • Ehrlich's reagent

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a lysate or homogenate of the biological sample. For erythrocytes, a 10-fold dilution of the red blood cell lysate is used.[12]

  • Pre-incubation: In a microfuge tube, combine 300 µL of 0.25 M sodium phosphate buffer (pH 6.8), 50 µL of 20 mM DTT, and 50 µL of the diluted sample. Pre-incubate at 37°C for 15 minutes.[12]

  • Reaction Initiation: Add 100 µL of 5 mM ALA to initiate the enzymatic reaction.[12]

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA containing 0.1 M HgCl₂.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Colorimetric Detection: Transfer the supernatant to a new tube and add Ehrlich's reagent.

  • Measurement: Measure the absorbance of the resulting color at 555 nm using a spectrophotometer.[8]

  • Quantification: Determine the concentration of PBG formed by comparing the absorbance to a standard curve prepared with known concentrations of PBG.

Quantification of this compound in Biological Samples

This is a general protocol for the analysis of organic acids in biological fluids using gas chromatography-mass spectrometry (GC-MS).[14]

Principle: Organic acids, including this compound, are extracted from biological samples, derivatized to increase their volatility, and then separated and quantified by GC-MS.

Materials:

Procedure:

  • Sample Preparation: To 100 µL of the biological sample, add a known amount of an appropriate internal standard.[15]

  • Protein Precipitation: For plasma or tissue homogenates, add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C.[15]

  • Extraction: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[15]

  • Derivatization: Add the derivatization agent(s) to the dried extract to convert the organic acids into more volatile derivatives. For example, methoximation can be performed by adding a solution of methoxyamine hydrochloride in pyridine and incubating.[15]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated on the gas chromatography column and detected by the mass spectrometer.

  • Quantification: Identify and quantify this compound by comparing its retention time and mass spectrum to that of a pure standard. The concentration in the original sample is calculated based on the peak area relative to the internal standard.

Mandatory Visualizations

Heme Biosynthesis Pathway and Inhibition by this compound

Heme_Biosynthesis_Inhibition Glycine Glycine + Succinyl-CoA ALAS ALAS Glycine->ALAS ALA δ-Aminolevulinic Acid (ALA) ALAD ALAD ALA->ALAD PBG Porphobilinogen (PBG) PBGD PBGD PBG->PBGD HMB Hydroxymethylbilane UROS UROS HMB->UROS UroIII Uroporphyrinogen III UROD UROD UroIII->UROD CoproIII Coproporphyrinogen III CPOX CPOX CoproIII->CPOX ProtoIX Protoporphyrinogen IX PPOX PPOX ProtoIX->PPOX ProtIX Protoporphyrin IX FECH FECH ProtIX->FECH Heme Heme Heme->ALAS ALAS->ALA ALAD->PBG PBGD->HMB UROS->UroIII UROD->CoproIII CPOX->ProtoIX PPOX->ProtIX FECH->Heme Oxopentanoate This compound Oxopentanoate->ALAD

Caption: Inhibition of ALAD by this compound in the Heme Biosynthesis Pathway.

Logical Workflow for Investigating ALAD Inhibition

ALAD_Inhibition_Workflow Start Hypothesis: This compound inhibits ALAD Prepare_Sample Prepare Biological Sample (e.g., Erythrocyte Lysate) Start->Prepare_Sample ALAD_Assay Perform ALAD Activity Assay Prepare_Sample->ALAD_Assay Incubate_Control Incubate with ALA (Control) ALAD_Assay->Incubate_Control Incubate_Inhibitor Incubate with ALA + This compound (Test) ALAD_Assay->Incubate_Inhibitor Measure_PBG Quantify Porphobilinogen (PBG) Formation Incubate_Control->Measure_PBG Incubate_Inhibitor->Measure_PBG Compare Compare PBG levels between Control and Test Measure_PBG->Compare Inhibition_Confirmed Conclusion: Inhibition Confirmed Compare->Inhibition_Confirmed Test < Control No_Inhibition Conclusion: No Significant Inhibition Compare->No_Inhibition Test ≈ Control

References

The Genesis of a Platform Chemical: An In-depth Technical Guide to the Discovery and History of Levulinic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levulinic acid (4-oxopentanoic acid), a bio-based platform chemical, has garnered significant attention for its versatility in synthesizing a wide array of value-added products, including pharmaceuticals, plasticizers, and fuel additives. This technical guide provides a comprehensive historical account of the discovery and development of levulinic acid and its salts. It delves into the seminal experiments that first identified this keto acid, the evolution of its synthesis from biomass, and the early investigations into its chemical properties and those of its corresponding salts. This document presents detailed experimental protocols from foundational literature, summarizes key quantitative data in structured tables for comparative analysis, and employs visualizations to illustrate historical timelines and chemical pathways, offering a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Early History of Levulinic Acid

The journey of levulinic acid began in the mid-19th century, a period of burgeoning exploration in organic chemistry.

The Pioneering Work of Gerardus Johannes Mulder (1840)

In 1840, the Dutch chemist Gerardus Johannes Mulder was the first to synthesize levulinic acid, although he did not name it as such.[1][2] His work involved heating fructose (B13574) with hydrochloric acid.[1][2][3] While detailed experimental records from Mulder's original publication are scarce, the fundamental reaction laid the groundwork for future investigations into the acid-catalyzed degradation of carbohydrates.[4]

The Naming and Characterization by Grote and Tollens (1875)

It was not until 1875 that the compound was more thoroughly investigated and formally named "levulinic acid" by A. von Grote and B. Tollens.[5] The name is derived from "levulose," an older term for fructose, the sugar from which it was initially produced. Grote and Tollens' work involved heating cane sugar (sucrose) with dilute sulfuric acid, a method that became a foundational approach for levulinic acid synthesis.[4] Their research established a more formal understanding of this new keto acid and its formation from hexose (B10828440) sugars.[5]

The historical progression of the discovery and initial development of levulinic acid can be visualized as follows:

Discovery_Timeline Mulder 1840: G.J. Mulder First synthesis from fructose and HCl Grote_Tollens 1875: Grote & Tollens Named 'Levulinic Acid' Synthesized from sucrose (B13894) and H2SO4 Mulder->Grote_Tollens Further Investigation Conrad 1878: M. Conrad Published detailed synthesis protocol Grote_Tollens->Conrad Method Refinement Staley 1940s: A.E. Staley First commercial batch production Conrad->Staley Industrial Scale-up Quaker 1953: Quaker Oats Developed continuous production process Staley->Quaker Process Innovation

Figure 1: Timeline of the key historical milestones in the discovery and production of levulinic acid.

Historical Synthesis Protocols

The early methods for producing levulinic acid relied on the acid-catalyzed dehydration of carbohydrates. These foundational protocols are crucial for understanding the evolution of its synthesis.

Conrad's Method (1878) for the Preparation of Levulinic Acid from Sucrose

This procedure, detailed in Organic Syntheses, is based on the work of M. Conrad and has been a standard laboratory method for many years.[4]

Experimental Protocol:

  • Dissolution: In a 2-liter flask, dissolve 500 g (1.46 moles) of cane sugar in 1 liter of water.

  • Acidification: Add 250 cc of concentrated hydrochloric acid (sp. gr. 1.16) to the sugar solution.

  • Heating: Heat the flask on a steam bath for 24 hours. During this time, significant carbonization will occur, and a black solid will form.

  • Filtration: Filter the black solid with suction and wash it with 300 cc of water.

  • Evaporation: Place the filtrate in a large evaporating dish on a steam bath and allow it to evaporate overnight.

  • Extraction: Grind the resulting black solid residue to a powder and place it in a large folded filter paper (34 cm diameter). Extract the solid with 500 cc of ether for six to eight hours in a large funnel fitted with a water-cooled flask.

  • Purification: Distill the ether from the extract. Fractionally distill the residue under reduced pressure. The fraction distilling at 150–160°C/15 mm Hg or 135–140°C/10 mm Hg is collected.

  • Redistillation: Redistill the collected fraction under reduced pressure to obtain a product that solidifies at around 30°C. The yield is approximately 72–76 g (21–22% of the theoretical amount).[4]

The Chemical Pathway from Hexoses to Levulinic Acid

The acid-catalyzed conversion of hexoses like glucose and fructose to levulinic acid proceeds through the formation of a key intermediate, 5-hydroxymethylfurfural (B1680220) (HMF).

LA_Synthesis_Pathway cluster_conditions Reaction Conditions Hexose Hexose (e.g., Fructose, Glucose) HMF 5-Hydroxymethylfurfural (HMF) Hexose->HMF -3H2O (Dehydration) LA_FA Levulinic Acid + Formic Acid HMF->LA_FA +2H2O (Rehydration) Acid Catalyst (e.g., HCl, H2SO4) Acid Catalyst (e.g., HCl, H2SO4) Heat Heat

Figure 2: Simplified reaction pathway for the synthesis of levulinic acid from hexoses.

Quantitative Data from Historical Syntheses

The efficiency of early levulinic acid synthesis methods varied depending on the carbohydrate source, acid catalyst, and reaction conditions. The following table summarizes some of the reported yields from historical literature.

Carbohydrate SourceAcid CatalystReaction ConditionsYield of Levulinic AcidReference
Cane Sugar (Sucrose)Conc. HClSteam bath, 24 hours21-22%[4]
StarchConc. HClSimilar to sucrose method"Equally good results"[4]
SucroseDilute H₂SO₄Heating-[4]
SucroseDilute HCl162°C, under pressure, 1 hourImproved yields reported[4]

Discovery and History of Levulinic Acid Salts

The acidic nature of the carboxyl group in levulinic acid allows for the formation of various salts. Early research explored the preparation and properties of these derivatives.

Early Synthesis of Levulinate Salts

The most straightforward method for preparing levulinate salts is through the neutralization of levulinic acid with a corresponding base.

General Experimental Protocol for Sodium Levulinate:

  • Neutralization: Levulinic acid is dissolved in an aqueous medium.[6]

  • Addition of Base: Sodium hydroxide (B78521) (NaOH) is added in a controlled manner until the acid is neutralized.[3][6]

  • Formation: The reaction yields sodium levulinate and water.[3][6]

  • Purification: The resulting solution can be purified by techniques such as filtration and crystallization to remove impurities.[3]

  • Isolation: The purified sodium levulinate is then dried to obtain a solid product.[3]

A similar principle applies to the synthesis of other metal levulinates, such as calcium levulinate, by using the corresponding hydroxide (e.g., calcium hydroxide).[7]

Historical Protocol for Calcium Levulinate Synthesis

A 1936 patent describes a method for producing calcium levulinate from an ester of levulinic acid, which was advantageous for obtaining a purer product for medical applications.

Experimental Protocol from U.S. Patent 2,033,909:

  • Hydrolysis: One mole of butyl levulinate (172 grams) is treated with an excess of calcium hydroxide suspended in two liters of water.

  • Heating: The mixture is boiled for approximately 20 minutes until hydrolysis is complete.

  • Concentration and Alcohol Removal: The solution is concentrated to about one liter, which distills off the butyl alcohol.

  • Purification: The excess, insoluble calcium hydroxide is filtered off. The filtrate is heated to boiling, and a stream of carbon dioxide is passed through it to precipitate any remaining calcium hydroxide as calcium carbonate.

  • Final Product: The solution is filtered again. Further concentration and crystallization yield pure, white crystals of calcium levulinate.[7]

Early Analytical and Characterization Techniques

In the 19th and early 20th centuries, the characterization of new organic compounds like levulinic acid relied on a combination of physical and chemical methods.

  • Melting and Boiling Point Determination: These physical constants were crucial for assessing the purity of a substance.

  • Elemental Analysis: Combustion analysis would have been used to determine the empirical formula (C₅H₈O₃).

  • Titration: The carboxylic acid functional group could be quantified by titration with a standard base to determine the equivalent weight.

  • Derivative Formation: The formation of crystalline derivatives, such as esters or salts, with well-defined melting points was a common method for identification and characterization.

  • Polarimetry: In the context of its synthesis from carbohydrates, polarimetry could have been used to monitor the disappearance of the optically active starting material (e.g., sucrose).

The Dawn of Commercial Production

The industrial potential of levulinic acid began to be realized in the mid-20th century.

  • A. E. Staley Manufacturing Company (1940s): The first commercial production of levulinic acid was a batch process in an autoclave, using starch as the feedstock.[2]

  • Quaker Oats Company (1953): A significant advancement came with the development of a continuous process for levulinic acid production, paving the way for larger-scale manufacturing.

The transition from laboratory curiosity to industrial chemical is depicted in the workflow below:

Commercialization_Workflow cluster_research Fundamental Research cluster_industrialization Industrial Application Discovery Discovery & Initial Synthesis (Mulder, Grote & Tollens) Protocol Standardized Lab Protocols (e.g., Conrad) Discovery->Protocol Methodological Refinement Batch Batch Production (A.E. Staley) Protocol->Batch Scale-up Continuous Continuous Production (Quaker Oats) Batch->Continuous Process Optimization

Figure 3: Workflow from laboratory discovery to industrial production of levulinic acid.

Conclusion

The discovery and historical development of levulinic acid and its salts illustrate a classic trajectory in chemical science, from initial academic inquiry to industrial realization. The early work of Mulder, Grote, and Tollens, built upon by subsequent researchers, established the fundamental chemistry of this versatile molecule. The development of scalable synthesis methods from abundant biomass feedstocks has positioned levulinic acid as a key platform chemical in the modern bio-based economy. For today's researchers, understanding this historical context provides a valuable foundation for innovation in the synthesis, derivatization, and application of this remarkable compound.

References

4-Oxopentanoate: A Bio-Based Platform Chemical for Scientific and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Oxopentanoate, the conjugate base of levulinic acid, is a versatile and promising bio-based platform chemical. Recognized by the US Department of Energy as one of the top 12 value-added chemicals from biomass, its unique bifunctional nature, possessing both a ketone and a carboxylate group, makes it a valuable precursor for a wide array of chemicals and materials. This guide provides a comprehensive overview of this compound, focusing on its production from renewable resources, its role in metabolic pathways, and detailed experimental methodologies for its synthesis and analysis, tailored for professionals in research and development.

Production of this compound (Levulinic Acid)

The production of this compound is primarily centered around the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass. More recently, microbial fermentation routes are being explored as a more sustainable alternative.

Chemical Catalytic Production from Biomass

The conversion of lignocellulosic biomass to levulinic acid is a multi-step process involving the hydrolysis of cellulose (B213188) to glucose, followed by dehydration to 5-hydroxymethylfurfural (B1680220) (HMF), and subsequent rehydration to levulinic and formic acids.

Table 1: Production of Levulinic Acid from Various Lignocellulosic Biomass Feedstocks

FeedstockCatalystTemperature (°C)Reaction TimeLevulinic Acid Yield (%)Reference
Poplar Woodp-TsOH (0.95 mol/L)16264 min57.9
Rice StrawHCl (4.5%)22045 min23.7[1]
Rice StrawSO₄²⁻-TiO₂/clay215.9434 min23.52[2]
Sugarcane BagasseH₂SO₄17075 min55.0[3]
Cotton StrawH₂SO₄ (0.2 M)18060 min9.5[4]
CelluloseAmberlyst-15200180 min59.24

This protocol is a representative example of the acid-catalyzed conversion of lignocellulosic biomass.

Materials:

  • Dried rice straw, ground to pass through an 80-grit sieve

  • 5% (v/v) Sulfuric acid (H₂SO₄)

  • SO₄²⁻-TiO₂/clay solid acid catalyst

  • Deionized water

  • High-pressure stainless steel reactor (300 mL)

  • Constant temperature water bath with shaker

  • High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Pretreatment: Soak the ground rice straw in 5% H₂SO₄ at a liquid-to-solid ratio of 10:1 for 1 hour at room temperature. This step helps to hydrolyze the hemicellulose fraction.

  • Enzymatic Hydrolysis (Optional Enhancement): For potentially higher yields, the acid-soaked straw can be subjected to enzymatic hydrolysis.[2]

    • Wash the pretreated straw with deionized water until neutral pH.

    • Add cellulase (B1617823) solution (e.g., 30 U per gram of dry straw) and incubate in a constant temperature water bath at 50°C with shaking for 8 hours.[2]

  • Catalytic Conversion:

    • Place the pretreated (and optionally enzyme-hydrolyzed) rice straw into the high-pressure reactor.

    • Add the SO₄²⁻-TiO₂/clay solid acid catalyst at a dosage of 7.10% (w/w) of the biomass.[2]

    • Add deionized water to achieve a liquid-to-solid ratio of 10.7:1.[2]

    • Seal the reactor and heat to 215.94°C for 34 minutes.[2]

  • Product Recovery and Analysis:

    • After the reaction, rapidly cool the reactor to room temperature.

    • Filter the reaction mixture to separate the solid residue from the liquid product stream.

    • Analyze the concentration of levulinic acid in the liquid fraction using HPLC.

Microbial Production of this compound

Metabolic engineering of microorganisms, particularly Pseudomonas putida, has enabled the production of levulinic acid from renewable feedstocks like glucose and glycerol.

Table 2: Microbial Production of Levulinic Acid

MicroorganismFeedstockProduction Titer (g/L)Molar Yield (%)Fermentation ModeReference
Engineered P. putidaGlucose4.2-Fed-batch
Engineered P. putidaGlycerol8.58-Fed-batch
Engineered P. putidaLevulinic Acid26.8 (Propionic Acid)83Fed-batch

This protocol outlines a general procedure for the fed-batch fermentation of an engineered P. putida strain for chemical production.

Materials:

  • Engineered P. putida strain capable of producing levulinic acid

  • Luria-Bertani (LB) or Terrific Broth (TB) medium for pre-culture

  • Defined mineral medium (e.g., M9 medium) for fermentation

  • Carbon source (e.g., glucose or glycerol)

  • Nitrogen source (e.g., ammonium (B1175870) sulfate)

  • Trace element solution

  • Antibiotics for plasmid maintenance (if applicable)

  • Bioreactor (e.g., 2-L stirred tank) with pH, temperature, and dissolved oxygen control

  • Antifoaming agent

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered P. putida strain into a flask containing LB or TB medium with the appropriate antibiotic.

    • Incubate at 30°C with shaking (e.g., 200 rpm) overnight.

    • Use this pre-culture to inoculate a larger volume of the same medium and grow until the mid-exponential phase.

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with the defined mineral medium, initial carbon source, and trace elements.

    • Inoculate the bioreactor with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.2.

    • Run the batch phase at controlled temperature (e.g., 30°C), pH (e.g., 7.0), and aeration to allow for initial biomass accumulation.

  • Fed-Batch Phase:

    • Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated solution of the carbon and nitrogen sources.

    • The feeding strategy can be pre-determined (e.g., exponential feeding to maintain a specific growth rate) or based on feedback control (e.g., DO-stat, where the feed is added to maintain a constant dissolved oxygen level).

  • Production Phase:

    • After sufficient biomass has accumulated, the culture conditions may be shifted to favor product formation (e.g., by limiting a nutrient like nitrogen).

  • Harvesting and Analysis:

    • Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), substrate consumption, and product formation using HPLC.

    • At the end of the fermentation, harvest the culture broth and separate the cells from the supernatant for product purification.

Metabolic Pathways Involving this compound

Catabolism of this compound in Pseudomonas putida

Pseudomonas putida can utilize levulinic acid as a sole carbon source through a specific catabolic pathway encoded by the lva operon.

Levulinic_Acid_Catabolism Levulinate This compound (Levulinate) Levulinyl_CoA Levulinyl-CoA Levulinate->Levulinyl_CoA LvaE (Levulinyl-CoA synthetase) Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA Levulinyl_CoA->Hydroxyvaleryl_CoA LvaD (4-hydroxyvalerate dehydrogenase) Phosphovaleryl_CoA 4-Phosphovaleryl-CoA Hydroxyvaleryl_CoA->Phosphovaleryl_CoA LvaA/LvaB (Kinase) Enoyl_CoA Enoyl-CoA intermediate Phosphovaleryl_CoA->Enoyl_CoA LvaC (Dehydrogenase family) Hydroxyvaleryl_CoA_3 3-Hydroxyvaleryl-CoA Enoyl_CoA->Hydroxyvaleryl_CoA_3 Hydratase Acetyl_CoA Acetyl-CoA Hydroxyvaleryl_CoA_3->Acetyl_CoA β-oxidation Propionyl_CoA Propionyl-CoA Hydroxyvaleryl_CoA_3->Propionyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Catabolism of this compound in Pseudomonas putida.

Table 3: Kinetic Parameters of Key Enzymes in this compound Metabolism

EnzymeSubstrateK_mV_maxOrganismReference
Levulinyl-CoA synthetase (LvaE)Levulinic AcidData not availableData not availableP. putida
4-Hydroxyvalerate Dehydrogenase (LvaD)4-HydroxyvalerateData not availableData not availableP. putida
3-Hydroxybutyrate Dehydrogenase (related enzyme)Acetoacetate0.02 mM-Alcaligenes faecalis[5]
Acetyl-CoA synthetaseAcetate--E. coli[6]
Biosynthesis of this compound from Glucose

A plausible biosynthetic pathway for this compound from glucose in engineered microorganisms can be constructed by reversing parts of the catabolic pathway and leveraging central metabolism.

Four_Oxopentanoate_Biosynthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Acetyl_CoA Acetyl-CoA Glycolysis->Acetyl_CoA Propionyl_CoA Propionyl-CoA Glycolysis->Propionyl_CoA via alternative pathways Hydroxyvaleryl_CoA_3 3-Hydroxyvaleryl-CoA Acetyl_CoA->Hydroxyvaleryl_CoA_3 Reversed β-oxidation Propionyl_CoA->Hydroxyvaleryl_CoA_3 Reversed β-oxidation Enoyl_CoA Enoyl-CoA intermediate Hydroxyvaleryl_CoA_3->Enoyl_CoA Dehydratase Phosphovaleryl_CoA 4-Phosphovaleryl-CoA Enoyl_CoA->Phosphovaleryl_CoA Phosphorylation Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA Phosphovaleryl_CoA->Hydroxyvaleryl_CoA Dephosphorylation Levulinyl_CoA Levulinyl-CoA Hydroxyvaleryl_CoA->Levulinyl_CoA Oxidation Levulinate This compound (Levulinate) Levulinyl_CoA->Levulinate Thioesterase

References

The Enigmatic Presence of 4-Oxopentanoate in Flora and Fauna: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, more commonly known as levulinic acid, is a naturally occurring keto acid that has garnered significant attention for its versatile applications in the chemical industry. While its production from biomass is well-established, its endogenous occurrence and physiological roles within plant and animal tissues remain a burgeoning field of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's natural presence, the analytical methodologies for its quantification, and the emerging insights into its metabolic and signaling pathways.

Natural Occurrence and Quantitative Data

The presence of this compound as a natural metabolite in plants has been acknowledged.[1] However, detailed quantitative data on its endogenous concentrations in a wide range of plant and animal tissues are not extensively documented in publicly available literature. The majority of quantitative studies focus on the generation of levulinic acid from lignocellulosic biomass for industrial applications, rather than its intrinsic biological levels.

To facilitate comparative analysis, the following table summarizes the currently available, albeit limited, quantitative data on endogenous this compound. It is important to note that these values can vary significantly based on the species, tissue type, developmental stage, and environmental conditions.

Biological MatrixSpeciesConcentration RangeAnalytical MethodReference
Plant TissuesData not readily available in literature
Animal Tissues & BiofluidsData not readily available in literature

Researchers are encouraged to contribute to this growing body of knowledge by conducting and publishing quantitative studies on endogenous this compound levels in diverse biological systems.

Biosynthesis and Metabolic Pathways

The precise biosynthetic pathways of endogenous this compound in plants and animals are still under investigation. However, insights can be drawn from related metabolic processes and microbial pathways.

Plant Metabolism

In plants, this compound is recognized as a metabolite.[1] While a complete endogenous biosynthetic pathway is not fully elucidated, a potential route for its catabolism has been proposed, drawing parallels to microbial systems. A recently discovered catabolic pathway in Pseudomonas putida involves a seven-gene operon that breaks down levulinic acid. This discovery could serve as a foundational model for investigating analogous pathways in plants. The proposed pathway in bacteria involves the formation of several acyl-CoA intermediates.

bacterial_levulinic_acid_catabolism Levulinate Levulinate (this compound) Levulinyl_CoA Levulinyl-CoA Levulinate->Levulinyl_CoA lvaA 4_Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA Levulinyl_CoA->4_Hydroxyvaleryl_CoA lvaB 4_Phosphovaleryl_CoA 4-Phosphovaleryl-CoA 4_Hydroxyvaleryl_CoA->4_Phosphovaleryl_CoA lvaC 3_Hydroxyvaleryl_CoA 3-Hydroxyvaleryl-CoA 4_Phosphovaleryl_CoA->3_Hydroxyvaleryl_CoA lvaD Propionyl_CoA Propionyl-CoA 3_Hydroxyvaleryl_CoA->Propionyl_CoA lvaE Acetyl_CoA Acetyl-CoA 3_Hydroxyvaleryl_CoA->Acetyl_CoA lvaE TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Animal Metabolism

Information regarding specific metabolic pathways of endogenous this compound in animals is scarce. Studies have often focused on the metabolic fate of structurally similar compounds, such as 4-methyl-2-oxopentanoate (B1228126), a metabolite of the branched-chain amino acid leucine.[2] Research on the direct metabolic processing of endogenous levulinic acid in mammalian systems is a promising area for future investigation.

Signaling Pathways

The role of endogenous this compound as a signaling molecule in plants and animals is largely unexplored. While there is extensive research on signaling pathways of other small molecules, such as retinoic acid in mammals, similar in-depth studies for levulinic acid are yet to be conducted.[3][4][5][6] The structural similarity of this compound to other biologically active keto acids suggests a potential for interaction with cellular signaling cascades, representing a critical knowledge gap and an opportunity for novel discoveries.

Experimental Protocols

Accurate quantification of endogenous this compound in complex biological matrices requires sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques for this purpose.

Sample Preparation for Plant and Animal Tissues

A generic workflow for the extraction of this compound from biological tissues is outlined below. Optimization of this protocol is crucial for different sample types.

sample_preparation_workflow Start Tissue Homogenization (in appropriate buffer) Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Derivatization Derivatization (optional, for GC-MS) Supernatant_Collection->Derivatization Analysis LC-MS/MS or GC-MS Analysis Supernatant_Collection->Analysis Direct injection for LC-MS/MS Derivatization->Analysis

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Derivatization: Due to its polarity, this compound typically requires derivatization prior to GC-MS analysis to increase its volatility. A common method involves a two-step process:

  • Oximation: The keto group is protected by reacting the extract with a solution of a hydroxylamine (B1172632) derivative (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride).
  • Silylation: The carboxylic acid group is converted to a silyl (B83357) ester using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

2. GC-MS Parameters (Illustrative Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.[1][7][8][9]

1. Chromatographic Conditions (Illustrative Example):

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions (Illustrative Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion. For this compound (m/z 115.0), a characteristic transition would be monitored.

  • Optimization: Ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

Conclusion and Future Directions

The study of endogenous this compound in plant and animal tissues is a field ripe with potential for discovery. While current knowledge is limited, the available analytical techniques provide a solid foundation for future quantitative and metabolic studies. Key areas for future research include:

  • Comprehensive Quantification: Systematic measurement of endogenous this compound levels across a wide range of plant and animal species and tissues under various physiological and pathological conditions.

  • Pathway Elucidation: Identification and characterization of the specific biosynthetic and catabolic pathways of this compound in eukaryotes.

  • Functional Analysis: Investigation of the potential roles of this compound as a signaling molecule, metabolic regulator, or biomarker for health and disease.

By addressing these knowledge gaps, the scientific community can unlock the full biological significance of this intriguing and versatile molecule.

References

An In-depth Technical Guide to the Chemical Structure and Isomeric Forms of 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoate, commonly known as levulinate, is a versatile ketoacid anion derived from the biomass platform chemical, levulinic acid. Its bifunctional nature, possessing both a ketone and a carboxylate group, makes it a valuable precursor in the synthesis of a wide array of pharmaceuticals, fine chemicals, and biofuels. This technical guide provides a comprehensive overview of the chemical structure, isomeric forms, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its role in metabolic and signaling pathways relevant to drug development.

Chemical Structure and Isomerism

This compound is the conjugate base of 4-oxopentanoic acid (levulinic acid).[1] Its structure features a five-carbon chain with a ketone functional group at the fourth position and a terminal carboxylate group.

Molecular Formula: C₅H₇O₃⁻[1]

Chemical Structure of this compound:

G C1 O⁻ C2 C C2->C1 C3 O C2->C3 C4 CH₂ C2->C4 C5 CH₂ C4->C5 C6 C C5->C6 C7 O C6->C7 C8 CH₃ C6->C8

Caption: Chemical structure of this compound.

Tautomerism: Keto-Enol Forms

A key aspect of the chemistry of this compound is its existence in equilibrium between the keto and enol tautomeric forms. Tautomers are constitutional isomers that readily interconvert.[2] In the case of this compound, a proton can migrate from the α-carbon (C3) to the keto oxygen, forming two possible enolates. The keto form is generally more stable and thus predominates at equilibrium.

Caption: Keto-enol tautomerism of this compound.

Structural Isomers

Several structural isomers of this compound exist with the same molecular formula (C₅H₇O₃⁻). These isomers have different connectivity of atoms and, consequently, distinct chemical and physical properties. Examples include:

  • 2-Methyl-3-oxobutanoate: An alpha-methyl substituted β-keto ester anion.[3]

  • 3-Oxopentanoate: A β-keto acid anion.

  • Unsaturated Hydroxy Acids: Such as 4,5-dihydroxy-2-pentenoate.

  • Cyclic Ethers with a Carboxylate Group: For instance, tetrahydrofuran-2-carboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for the parent acid of this compound, levulinic acid, which provides a strong indication of the properties of the anion in relevant biological and chemical systems.

PropertyValueReference
Molecular Weight 116.11 g/mol [4]
pKa 4.64 (at 18 °C)[4]
Melting Point 33 °C[4]
Boiling Point 245.5 °C[4]
Density 1.136-1.147 g/cm³ (at 20 °C)[4]
Water Solubility Soluble[4]
LogP -0.49[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 2.21 (s, 3H), 2.59 (t, J=6.6 Hz, 2H), 2.77 (t, J=6.6 Hz, 2H)[5]
¹³C NMR (CDCl₃) δ (ppm) 29.8 (CH₃), 37.9 (CH₂), 27.8 (CH₂), 177.7 (C=O, acid), 206.5 (C=O, keto)[6][7]

Experimental Protocols

Synthesis of Levulinic Acid from Biomass

A common and sustainable method for the synthesis of levulinic acid, the precursor to this compound, is the acid-catalyzed hydrothermal conversion of lignocellulosic biomass.[8]

Materials:

  • Lignocellulosic biomass (e.g., poplar sawdust, paper mill sludge)[8]

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • The biomass is finely powdered and dried.

  • A suspension of the biomass in an aqueous solution of the acid catalyst (e.g., 1-5% w/v) is prepared in an autoclave reactor.[8]

  • The reactor is sealed and heated to a temperature between 150-200°C for a duration of 1-4 hours under pressure.[8]

  • After the reaction, the reactor is cooled, and the solid residue (humins) is separated from the liquid phase by filtration.

  • The aqueous solution containing levulinic acid is concentrated using a rotary evaporator.

  • The crude levulinic acid is then purified by vacuum distillation.

G Biomass Lignocellulosic Biomass Autoclave Hydrothermal Treatment (150-200°C, 1-4h) Biomass->Autoclave Acid Acid Catalyst (H₂SO₄ or HCl) Acid->Autoclave Water Water Water->Autoclave Filtration Filtration Autoclave->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Aqueous Solution Humins Humins (Solid Waste) Filtration->Humins Solid Residue Distillation Vacuum Distillation Evaporation->Distillation LA Pure Levulinic Acid Distillation->LA

Caption: Experimental workflow for the synthesis of levulinic acid from biomass.

Characterization by NMR Spectroscopy

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve a small amount of the purified levulinic acid in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to an NMR tube.

¹H NMR Analysis:

  • Acquire the ¹H NMR spectrum.

  • The expected spectrum will show three distinct signals: a singlet around 2.2 ppm corresponding to the methyl protons, and two triplets around 2.6 and 2.8 ppm for the two methylene (B1212753) groups.[5]

¹³C NMR Analysis:

  • Acquire the ¹³C NMR spectrum.

  • The expected spectrum will show five signals corresponding to the five carbon atoms in the molecule, including two carbonyl carbons at the lower field.

Signaling and Metabolic Pathways

Role in Drug Synthesis and Development

Levulinic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals.[9] Its bifunctional nature allows it to be used as a linker to connect drug molecules to carrier systems or to synthesize heterocyclic compounds with therapeutic potential.[10] For instance, levulinic acid can be a precursor in the synthesis of pyridazinone derivatives, which have been investigated for their potential in cancer therapy.[10] The synthesis of such compounds often involves the reaction of a levulinate derivative with a hydrazine, leading to the formation of the pyridazinone ring, a core structure in many biologically active molecules.

G Levulinate Levulinate Derivative Reaction Cyclocondensation Reaction Levulinate->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Pyridazinone Pyridazinone Derivative Reaction->Pyridazinone Signaling Modulation of Cancer Signaling Pathways Pyridazinone->Signaling Therapeutic Potential Therapeutic Effect Signaling->Therapeutic

Caption: Role of levulinate in the synthesis of potential anticancer agents.

Metabolic Pathway in Pseudomonas putida

Certain microorganisms, such as Pseudomonas putida, can utilize levulinic acid as a sole carbon source through a specific metabolic pathway. This pathway involves the activation of levulinic acid to levulinyl-CoA, followed by a series of enzymatic transformations. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing valuable chemicals from biomass-derived levulinic acid.

Conclusion

This compound, derived from the readily accessible biomass platform chemical levulinic acid, represents a molecule of significant interest to researchers in chemistry and drug development. Its well-defined chemical structure, characterized by keto-enol tautomerism and the existence of various structural isomers, provides a rich landscape for chemical modification and synthesis. The established protocols for its synthesis from renewable resources and its detailed spectroscopic characterization pave the way for its broader application. Furthermore, its emerging roles in metabolic pathways and as a precursor in the synthesis of bioactive molecules underscore its potential in the development of novel therapeutics and sustainable chemical processes.

References

Spectroscopic Profile of 4-Oxopentanoate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxopentanoate, its parent compound levulinic acid, and its common esters. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details experimental methodologies, and includes a visual representation of the general spectroscopic analysis workflow.

Introduction

This compound, the conjugate base of 4-oxopentanoic acid (commonly known as levulinic acid), is a key platform chemical derived from biomass. Its versatile keto-acid functionality makes it a valuable building block in the synthesis of various pharmaceuticals, polymers, and fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in various matrices. This guide focuses on the spectroscopic data of levulinic acid and its ethyl and methyl esters as representative examples of the this compound structure.

Spectroscopic Data

The following sections summarize the key spectroscopic data for levulinic acid and its derivatives. The data has been compiled from various spectral databases and literature sources.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR chemical shifts for levulinic acid and ethyl this compound.

Table 1: ¹H NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (C5)2.19Singlet-
CH₂ (C3)2.56Triplet6.5
CH₂ (C2)2.78Triplet6.5
COOH (C1)11.2 (variable)Singlet-

Solvent: Not specified in all sources, typically CDCl₃ or D₂O.

Table 2: ¹³C NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid) [1]

Carbon Assignment Chemical Shift (δ, ppm)
CH₃ (C5)29.8
CH₂ (C2)27.9
CH₂ (C3)37.8
C=O (C4, ketone)206.8
C=O (C1, acid)177.7

Solvent: Chloroform-d[1]

Table 3: ¹H NMR Spectroscopic Data of Ethyl this compound [2]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ester)1.25Triplet7.1
CH₃ (C5)2.18Singlet-
CH₂ (C2)2.53Triplet6.6
CH₂ (C3)2.74Triplet6.6
CH₂ (ester)4.12Quartet7.1

Solvent: Not specified, likely CDCl₃.

Table 4: ¹³C NMR Spectroscopic Data of Ethyl this compound

Carbon Assignment Chemical Shift (δ, ppm)
CH₃ (ester)14.1
CH₃ (C5)29.9
CH₂ (C2)27.9
CH₂ (C3)37.8
CH₂ (ester)60.4
C=O (C1, ester)172.8
C=O (C4, ketone)206.8

Note: Specific data for ethyl this compound was not found in the search results. The presented data is a typical expected spectrum based on the structure and data for similar compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for levulinic acid and its esters are presented below.

Table 5: IR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid) [3][4]

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Aliphatic)Stretching2900-3000
C=O (Ketone)Stretching1715
C=O (Carboxylic Acid)Stretching1705
C-OStretching1200-1300

Table 6: IR Spectroscopic Data of Methyl this compound [5]

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-H (Aliphatic)Stretching2950-3000
C=O (Ketone)Stretching~1740
C=O (Ester)Stretching~1735
C-O (Ester)Stretching1150-1250

Table 7: IR Spectroscopic Data of Ethyl this compound [6]

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-H (Aliphatic)Stretching2900-3000
C=O (Ketone)Stretching~1735
C=O (Ester)Stretching~1730
C-O (Ester)Stretching1150-1250

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 8: Mass Spectrometry Data (Electron Ionization) of Levulinic Acid (4-Oxopentanoic Acid) [7]

m/z Relative Intensity (%) Fragment
116~10[M]⁺
99~20[M - OH]⁺
73~30[M - COOH]⁺
43100[CH₃CO]⁺

Table 9: Mass Spectrometry Data (Electron Ionization) of Methyl this compound

m/z Relative Intensity (%) Fragment
130~15[M]⁺
99~40[M - OCH₃]⁺
87~30[M - CH₃CO]⁺
74~100McLafferty rearrangement
43~80[CH₃CO]⁺

Note: Specific data for methyl this compound was not found in the search results. The presented data is a typical expected spectrum based on the structure and data for similar compounds.

Table 10: Mass Spectrometry Data (Electron Ionization) of Ethyl this compound [2][8]

m/z Relative Intensity (%) Fragment
144~5[M]⁺
99~83[M - OC₂H₅]⁺
74~23McLafferty rearrangement
43100[CH₃CO]⁺

Experimental Protocols

Detailed experimental protocols for acquiring the cited spectroscopic data are often specific to the instrument and laboratory. However, general methodologies are provided below.

A general protocol for obtaining ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

A general protocol for obtaining FT-IR spectra is as follows:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.[9]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

A general protocol for obtaining electron ionization (EI) mass spectra is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (e.g., this compound) Prep Dissolution / Preparation Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-oxopentanoate, also known as levulinate, the conjugate base of levulinic acid. A thorough understanding of these properties is crucial for applications ranging from the development of biofuels and green solvents to its potential use as a platform chemical in the synthesis of pharmaceuticals and other high-value compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated chemical and metabolic pathways.

Core Thermochemical Properties of 4-Oxopentanoic Acid (Levulinic Acid)

The thermochemical data for 4-oxopentanoic acid are essential for process design, safety analysis, and computational modeling. The following tables summarize the available experimental and calculated data for its enthalpy of formation, standard entropy, and heat capacity.

PropertyPhaseValueMethod
Standard Molar Enthalpy of Formation (ΔfH°) Liquid-683.8 kJ/molEstimated (Modified Benson's method)
Gas-613.5 kJ/molNot Specified
Standard Molar Entropy (S°) Liquid268.6 J/(mol·K)Estimated (Modified Benson's method)
Molar Heat of Vaporization (ΔvapHm) 74.4 kJ/molNot Specified

Table 1: Key Thermochemical Properties of 4-Oxopentanoic Acid at 298.15 K.

Temperature (K)Molar Heat Capacity, Cp (J/(mol·K))
313.15Data not available in search results
333.15Data not available in search results
353.15Data not available in search results
373.15Data not available in search results

Table 2: Experimentally Determined Molar Heat Capacity of Liquid 4-Oxopentanoic Acid at Atmospheric Pressure. [1] (Note: While the study indicates experimental data was collected, specific values were not available in the provided search results).

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical properties relies on precise experimental techniques. The following sections detail the principles and general procedures for two primary methods used for organic acids like 4-oxopentanoic acid.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of combustible organic compounds.[2] The technique involves the complete combustion of a substance in a high-pressure oxygen atmosphere within a constant-volume container known as a bomb calorimeter.[3][4]

Methodology:

  • Sample Preparation: A precisely weighed pellet (typically 0.8 to 1.2 g) of the organic acid is placed in a sample holder within the combustion bomb. A fuse wire is positioned to make contact with the sample to ensure ignition.[4]

  • Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and purged with oxygen before being pressurized to approximately 25-30 atm.[4]

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.[3]

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises due to the heat released by the combustion reaction. The final temperature is recorded after thermal equilibrium is re-established.[3]

  • Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated using the measured temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).[2] The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a widely used thermal analysis technique for measuring the heat capacity of materials as a function of temperature.[5][6] It operates by measuring the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[7]

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of the liquid or solid organic acid is hermetically sealed in a sample pan (crucible). An empty, sealed pan is used as a reference.[5]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the initial and final temperatures and the heating rate (e.g., 10-20 °C/min), is set.[8]

  • Baseline Determination: An initial scan is performed with empty sample and reference pans to establish the baseline heat flow difference of the instrument.[9]

  • Standard Calibration: A scan is run with a standard material of known heat capacity, such as sapphire, to calibrate the heat flow signal.[5]

  • Sample Measurement: The sample is then scanned over the desired temperature range. The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Calculation of Heat Capacity: The specific heat capacity (Cp) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.[6] The following equation is used:

    Cp(sample) = (DSCsample / DSCstandard) * (mass_standard / mass_sample) * Cp(standard)

Relevant Pathways Involving this compound

This compound is a key intermediate in several important chemical and potential biological pathways.

Chemical Synthesis from Fructose (B13574)

A significant route to producing levulinic acid is the acid-catalyzed dehydration of fructose.[10][11] This process is of great interest for the production of bio-based chemicals from renewable resources.[12]

Fructose_to_Levulinic_Acid cluster_products Products Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF -3 H₂O (Dehydration) Intermediate Intermediate (e.g., 2,5-dioxo-6-hydroxy-hexanal) HMF->Intermediate +2 H₂O (Rehydration) LA Levulinic Acid Intermediate->LA FA Formic Acid Intermediate->FA

Caption: Acid-catalyzed conversion of fructose to levulinic acid.

Proposed Metabolic Pathway of Levulinate

While not a common metabolite, hypothetical metabolic pathways for the degradation of levulinate have been proposed, involving its activation to a CoA-ester followed by a series of enzymatic reactions.[13]

Levulinate_Metabolism cluster_products Products Levulinate Levulinate (this compound) Levulinyl_CoA Levulinyl-CoA Levulinate->Levulinyl_CoA Acid-CoA Ligase (1) Hydroxyvaleryl_CoA 4-Hydroxyvaleryl-CoA Levulinyl_CoA->Hydroxyvaleryl_CoA 4-Hydroxyacyl-CoA Dehydrogenase (3) Enoyl_CoA Pentenoyl-CoA Hydroxyvaleryl_CoA->Enoyl_CoA Enoyl-CoA Hydratase (5) Hydroxyacyl_CoA 3-Hydroxypentanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Isomerization Ketoacyl_CoA 3-Oxopentanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (6) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (7) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA 3-Ketoacyl-CoA Thiolase (7)

References

An In-depth Technical Guide to the Solubility and Stability of 4-Oxopentanoate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoate, the conjugate base of levulinic acid, is a versatile platform chemical with significant applications in the pharmaceutical, cosmetic, and biofuel industries. A thorough understanding of its solubility and stability in different solvent systems is paramount for its effective utilization in various formulations and chemical syntheses. This technical guide provides a comprehensive overview of the solubility characteristics and stability profile of this compound. It includes quantitative and qualitative solubility data in a range of aqueous and organic solvents, detailed experimental protocols for solubility and stability assessment, and a discussion of its degradation pathways.

Introduction

This compound, also known as levulinate, is an organic anion derived from the deprotonation of levulinic acid. Levulinic acid, a keto acid, is recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass. Its salt form, this compound, is often utilized in formulations due to its increased solubility in aqueous media compared to its parent acid. The molecule possesses both a carboxylate group and a ketone functional group, which dictates its physicochemical properties, including its solubility and stability. This guide aims to provide a detailed technical resource for professionals working with this compound.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The solubility of this compound is highly dependent on the nature of the solvent, temperature, and pH.

General Solubility Characteristics

This compound, as a salt (e.g., sodium this compound), is generally highly soluble in water and other polar protic solvents due to the ionic nature of the carboxylate group and the hydrogen bonding potential of the ketone group. Its solubility in less polar organic solvents is more limited. The protonated form, levulinic acid, is also soluble in water and polar organic solvents.[1]

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound (as its sodium salt) and its parent compound, levulinic acid.

Table 1: Quantitative Solubility of Levulinic Acid in Water

Temperature (°C)Solubility (g/L)
20675

Table 2: Qualitative and Temperature-Dependent Solubility of Levulinic Acid in Various Solvents [2][3]

SolventTypeSolubility at -10°CSolubility at 0°CSolubility at 25°CTemperature Dependence
WaterPolar ProticSolubleSolubleVery SolubleYes
MethanolPolar ProticSolubleSolubleVery SolubleNo
EthanolPolar ProticSolubleSolubleVery SolubleNo
n-PropanolPolar ProticPartially SolubleSolubleSolubleYes
n-ButanolPolar ProticSolubleSolubleSolubleNo
AcetonePolar AproticVery SolubleVery SolubleVery SolubleNo
AcetonitrilePolar AproticVery SolubleVery SolubleVery SolubleNo
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleSolubleVery SolubleYes
Tetrahydrofuran (THF)Polar AproticPartially SolubleSolubleVery SolubleYes
Ethyl AcetatePolar AproticPartially SolubleSolubleSolubleYes
DichloromethaneNonpolarPartially SolubleSolubleSolubleYes
TolueneNonpolarPartially SolubleSolubleSolubleYes
Diethyl EtherNonpolarSolubleSolubleSolubleNo
CyclohexaneNonpolarInsolubleInsolubleInsolubleNo
n-HexaneNonpolarInsolubleInsolubleInsolubleNo

Note: "Very Soluble" indicates a linear response in IR signal with increasing concentration, suggesting high solubility. "Soluble" indicates good dissolution. "Partially Soluble" indicates limited dissolution. "Insoluble" indicates no significant dissolution observed.[2][3]

Stability of this compound

The stability of this compound is crucial for determining its shelf-life in formulations and its suitability for various chemical processes. Degradation can be influenced by factors such as pH, temperature, and light.

pH-Dependent Stability

The stability of this compound is significantly influenced by pH. In aqueous solutions, its preservative efficacy is optimal in the pH range of 4 to 6. At very low pH (acidic conditions) and elevated temperatures, the parent compound, levulinic acid, can undergo intramolecular cyclization to form α-angelica lactone, which can further isomerize to β-angelica lactone.

Thermal Stability

Sodium levulinate is generally stable under normal storage conditions. However, prolonged exposure to high temperatures can lead to degradation. Levulinic acid, when heated for extended periods, can lose water to form an unsaturated γ-lactone.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of a solid in a solvent.

Materials:

  • This compound salt (e.g., sodium this compound)

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the suspension to settle.

  • Centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent in a volumetric flask.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/L or mol/L.

Protocol for Stability-Indicating HPLC Method and Forced Degradation Study

This protocol outlines the development of a stability-indicating HPLC method and its application in a forced degradation study.

Part A: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% phosphoric acid or formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from potential degradation products. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., around 210 nm or 260 nm, to be determined by UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can resolve the parent peak from all degradation product peaks.

Part B: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).[5]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat the mixture (e.g., at 60-80°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 80-100°C) for a specified period.

  • Photolytic Degradation: Expose the solution of this compound to UV and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products and calculate the percentage degradation of this compound.

Visualizations

Experimental Workflow for Solubility and Stability Testing

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Study (Forced Degradation) S1 Prepare Supersaturated Solution (Excess this compound in Solvent) S2 Equilibrate (Shake at Constant Temp) S1->S2 S3 Separate Phases (Centrifugation) S2->S3 S4 Sample and Dilute Supernatant S3->S4 S5 Quantify Concentration (e.g., HPLC-UV) S4->S5 S6 Calculate Solubility S5->S6 T1 Prepare Stock Solution (1 mg/mL) T2 Apply Stress Conditions T1->T2 T3 Acid Hydrolysis (HCl, Heat) T2->T3 T4 Base Hydrolysis (NaOH, Heat) T2->T4 T5 Oxidation (H2O2) T2->T5 T6 Thermal Degradation (Heat) T2->T6 T7 Photolytic Degradation (UV/Vis Light) T2->T7 T8 Analyze Samples (Stability-Indicating HPLC) T3->T8 T4->T8 T5->T8 T6->T8 T7->T8 T9 Identify & Quantify Degradants T8->T9

Caption: Workflow for determining solubility and conducting forced degradation stability studies.

Plausible Degradation Pathway of this compound under Acidic Conditions

degradation_pathway cluster_main Degradation Pathway LevulinicAcid Levulinic Acid (4-Oxopentanoic Acid) Intermediate Protonated Carbonyl Intermediate LevulinicAcid->Intermediate H+, Heat AlphaAngelicaLactone α-Angelica Lactone Intermediate->AlphaAngelicaLactone -H2O (Intramolecular Cyclization) BetaAngelicaLactone β-Angelica Lactone AlphaAngelicaLactone->BetaAngelicaLactone Isomerization

References

The Metabolic Journey of 4-Oxopentanoate in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxopentanoate, also known as levulinate, is a five-carbon keto acid that has garnered interest in various fields, from its use as a food additive to its potential as a platform chemical derived from biomass. In mammalian systems, its metabolic fate is of particular importance for understanding its physiological effects and toxicological profile. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on its cellular and biochemical transformations.

Absorption, Distribution, Metabolism, and Excretion (ADME) Overview

While comprehensive pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, studies in rat models provide significant insights into its metabolic pathways following administration. The liver is the primary site of its metabolism.

Metabolic Pathways of this compound

The metabolism of this compound in mammalian liver is characterized by its initial reduction followed by entry into several catabolic pathways. The central metabolic pathways are depicted in the diagram below and detailed in the subsequent sections.

Metabolic_Pathway_of_4_Oxopentanoate cluster_main Mitochondrial and Cytosolic Metabolism This compound This compound 4-Hydroxypentanoate (B1260314) 4-Hydroxypentanoate This compound->4-Hydroxypentanoate NAD(P)H-dependent dehydrogenases Levulinyl-CoA Levulinyl-CoA This compound->Levulinyl-CoA Acid-CoA ligase 4-Hydroxypentanoyl-CoA 4-Hydroxypentanoyl-CoA Levulinyl-CoA->4-Hydroxypentanoyl-CoA Reduction Propionyl-CoA Propionyl-CoA Levulinyl-CoA->Propionyl-CoA Pathway B/B' Acetyl-CoA Acetyl-CoA Levulinyl-CoA->Acetyl-CoA Pathway B/B' Lactate Lactate Levulinyl-CoA->Lactate Pathway B' 4-Phosphopentanoyl-CoA 4-Phosphopentanoyl-CoA 4-Hydroxypentanoyl-CoA->4-Phosphopentanoyl-CoA 4-hydroxyacyl-CoA kinase 3-Hydroxypentanoyl-CoA 3-Hydroxypentanoyl-CoA 4-Phosphopentanoyl-CoA->3-Hydroxypentanoyl-CoA Isomerization 3-Hydroxypentanoyl-CoA->Propionyl-CoA β-oxidation 3-Hydroxypentanoyl-CoA->Acetyl-CoA β-oxidation

Core metabolic pathways of this compound.
Reduction to 4-Hydroxypentanoate

The initial and a major metabolic step for this compound is its reduction to (R)-4-hydroxypentanoate. This conversion is catalyzed by both cytosolic NADPH-dependent and mitochondrial NADH-dependent dehydrogenases[1][2]. A mitochondrial dehydrogenase or a racemase system is also capable of forming (S)-4-hydroxypentanoate[1][2]. The oxidation of ethanol (B145695) can accelerate this conversion by increasing the NADH/NAD+ ratio in the liver[1][2].

Activation to Levulinyl-CoA

For further catabolism, this compound is activated to its coenzyme A (CoA) ester, levulinyl-CoA, a reaction catalyzed by an acid-CoA ligase[1][3]. This activation step is crucial for its entry into subsequent oxidative pathways.

Catabolic Pathways of Levulinyl-CoA

Once formed, levulinyl-CoA is catabolized through three parallel pathways, ultimately yielding propionyl-CoA, acetyl-CoA, and lactate[1][2].

  • Pathway A (Major Pathway): This pathway involves the isomerization of 4-hydroxypentanoyl-CoA (formed from the reduction of levulinyl-CoA) to 3-hydroxypentanoyl-CoA via a phosphorylated intermediate, 4-phosphopentanoyl-CoA[1][4][5]. 3-hydroxypentanoyl-CoA then enters the β-oxidation spiral, yielding propionyl-CoA and acetyl-CoA.

  • Pathway B and B': These are parallel pathways that also lead to the formation of propionyl-CoA and acetyl-CoA from levulinyl-CoA[1]. Pathway B' is a hypothetical route that also generates lactate[1].

Interaction with Heme Metabolism

This compound is structurally similar to 5-aminolevulinic acid (ALA), a key precursor in the heme biosynthesis pathway. Due to this similarity, levulinic acid has been shown to be an inhibitor of the enzyme δ-aminolevulinate dehydratase (also known as porphobilinogen (B132115) synthase), the second enzyme in the heme synthesis pathway[6][7]. This inhibition can lead to a disruption in heme production.

Heme_Inhibition Glycine + Succinyl-CoA Glycine + Succinyl-CoA 5-Aminolevulinic Acid (ALA) 5-Aminolevulinic Acid (ALA) Glycine + Succinyl-CoA->5-Aminolevulinic Acid (ALA) ALAS ALA ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALA Dehydratase Heme Heme Porphobilinogen->Heme Multiple Steps This compound This compound ALA Dehydratase ALA Dehydratase This compound->ALA Dehydratase Inhibition

Inhibitory effect of this compound on the heme synthesis pathway.

Role of Succinyl-CoA:3-ketoacid CoA transferase (SCOT)

Succinyl-CoA:3-ketoacid CoA transferase (SCOT) is a key mitochondrial enzyme in the metabolism of ketone bodies in extrahepatic tissues[8]. It catalyzes the transfer of CoA from succinyl-CoA to acetoacetate, forming acetoacetyl-CoA, which can then be used for energy production[8]. While this compound is a keto acid, there is currently no direct evidence in the reviewed literature to suggest that SCOT plays a significant role in its metabolism in mammalian systems. The catabolism of this compound appears to proceed through the specific pathways detailed in section 2.3.

Quantitative Data

The following table summarizes the concentrations of this compound and its key metabolites measured in perfused rat livers.

MetaboliteConcentration in Perfused Rat Liver (nmol/g)
Levulinyl-CoA15 ± 3
4-Hydroxypentanoyl-CoA33 ± 6
4-Phosphopentanoyl-CoA6 ± 1

Data are presented as mean ± S.E. (n=6) from livers perfused with [¹³C₅]levulinate. Data extracted from Harris et al. (2011)[1].

Experimental Protocols

Perfused Rat Liver Study

This protocol provides a general framework for studying the metabolism of xenobiotics like this compound in an isolated perfused rat liver system.

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) following approved animal care protocols.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Cannulate the portal vein for inflow perfusion and the thoracic inferior vena cava for outflow collection.

    • Ligate other major vessels to isolate the liver circulation.

  • Perfusion:

    • Perfuse the liver with Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O₂ / 5% CO₂, and maintained at 37°C.

    • Initially, perfuse in a non-recirculating manner to wash out the blood.

    • Switch to a recirculating perfusion system with a total volume of 100 mL of perfusion medium containing the test substance (e.g., ¹³C-labeled this compound).

  • Sample Collection:

    • Collect perfusate samples at specified time intervals.

    • At the end of the experiment, freeze-clamp the liver tissue in liquid nitrogen for subsequent metabolite analysis.

  • Analysis: Analyze perfusate and liver tissue extracts for the parent compound and its metabolites using techniques such as GC-MS or LC-MS/MS.

Perfused_Liver_Workflow Anesthetized Rat Anesthetized Rat Surgical Isolation of Liver Surgical Isolation of Liver Anesthetized Rat->Surgical Isolation of Liver Cannulation of Vessels Cannulation of Vessels Surgical Isolation of Liver->Cannulation of Vessels Perfusion with Buffer Perfusion with Buffer Cannulation of Vessels->Perfusion with Buffer Washout Recirculating Perfusion\nwith this compound Recirculating Perfusion with this compound Perfusion with Buffer->Recirculating Perfusion\nwith this compound Sample Collection\n(Perfusate and Tissue) Sample Collection (Perfusate and Tissue) Recirculating Perfusion\nwith this compound->Sample Collection\n(Perfusate and Tissue) Metabolite Analysis\n(GC-MS, LC-MS/MS) Metabolite Analysis (GC-MS, LC-MS/MS) Sample Collection\n(Perfusate and Tissue)->Metabolite Analysis\n(GC-MS, LC-MS/MS)

Workflow for a perfused rat liver metabolism study.
Quantification of this compound and its Metabolites by GC-MS

This protocol outlines a general procedure for the analysis of organic acids like this compound and its metabolites in biological samples.

  • Sample Preparation:

    • To an aliquot of the biological sample (e.g., plasma, urine, or tissue homogenate), add an internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Acidify the sample with HCl.

    • Extract the organic acids with an organic solvent such as ethyl acetate.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the acidic and hydroxyl groups to their more volatile trimethylsilyl (B98337) esters.

    • Heat the sample to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separate the metabolites on a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature gradient program to achieve optimal separation.

    • Operate the mass spectrometer in full-scan or selected-ion monitoring (SIM) mode for identification and quantification.

  • Data Analysis:

    • Identify the metabolites based on their retention times and mass spectra by comparison with authentic standards and spectral libraries.

    • Quantify the metabolites by comparing the peak areas of the analytes to that of the internal standard.

Conclusion

The metabolic fate of this compound in mammalian systems is primarily hepatic, involving an initial reduction to 4-hydroxypentanoate followed by activation to levulinyl-CoA and subsequent catabolism through multiple pathways to yield fundamental metabolic intermediates. Its structural similarity to 5-aminolevulinic acid leads to the inhibition of δ-aminolevulinate dehydratase, thereby potentially impacting heme biosynthesis. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to explore the potential physiological and toxicological consequences of its metabolism.

References

An In-depth Technical Guide to the Enzymatic Pathways of 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoate, also known as levulinate, is a versatile five-carbon keto acid derivable from biomass. Its metabolic pathways are of significant interest for biotechnological applications, including the production of value-added chemicals and its relevance in drug synthesis and metabolism. This technical guide provides a comprehensive overview of the core enzymatic pathways involved in the catabolism of this compound, with a particular focus on the well-characterized levulinate degradation pathway in Pseudomonas putida KT2440. This document details the enzymes, their functions, and the metabolic intermediates. Furthermore, it presents detailed experimental protocols for the key assays used to study this pathway and discusses the implications of this compound metabolism in the context of drug development.

Core Enzymatic Pathway of this compound Catabolism

The primary characterized pathway for the degradation of this compound is the levulinic acid (LA) catabolic pathway found in Pseudomonas putida KT2440. This pathway is encoded by the lva operon, which consists of seven genes (lvaA-G). The first five genes (lvaA, lvaB, lvaC, lvaD, lvaE) encode the catalytic enzymes responsible for converting this compound into intermediates of central metabolism. The pathway proceeds through a series of CoA-activated intermediates, ultimately feeding into the β-oxidation cycle.

The key enzymatic steps are as follows:

  • Activation to Levulinyl-CoA: this compound is first activated to its coenzyme A thioester, levulinyl-CoA, by the enzyme LvaE , a this compound-CoA ligase. This reaction requires ATP and CoA.

  • Reduction to 4-Hydroxyvaleryl-CoA: The ketone group of levulinyl-CoA is then reduced to a hydroxyl group by LvaD , a 4-hydroxyvaleryl-CoA dehydrogenase. This is an NADH-dependent reaction.

  • Phosphorylation of 4-Hydroxyvaleryl-CoA: The hydroxyl group of 4-hydroxyvaleryl-CoA is subsequently phosphorylated by the concerted action of LvaA and LvaB , forming 4-phosphovaleryl-CoA. This step is ATP-dependent. LvaA is the kinase, and LvaB is a small accessory protein that is essential for this phosphorylation.

  • Conversion to an Intermediate: LvaC , which has homology to enoyl-CoA hydratases and isomerases, is responsible for the subsequent conversion of 4-phosphovaleryl-CoA. While the exact mechanism is still under investigation, it is proposed to catalyze a dehydration and isomerization to form 3-hydroxyvaleryl-CoA.

  • Entry into β-Oxidation: The resulting 3-hydroxyvaleryl-CoA is a standard intermediate in the β-oxidation pathway for odd-chain fatty acids. It is further metabolized to propionyl-CoA and acetyl-CoA, which then enter central carbon metabolism.

Visualization of the this compound Catabolic Pathway

4_Oxopentanoate_Pathway cluster_pathway This compound Catabolism in Pseudomonas putida This compound This compound Levulinyl-CoA Levulinyl-CoA This compound->Levulinyl-CoA LvaE (this compound-CoA Ligase) ATP, CoA -> AMP, PPi 4-Hydroxyvaleryl-CoA 4-Hydroxyvaleryl-CoA Levulinyl-CoA->4-Hydroxyvaleryl-CoA LvaD (4-Hydroxyvaleryl-CoA Dehydrogenase) NADH+H+ -> NAD+ 4-Phosphovaleryl-CoA 4-Phosphovaleryl-CoA 4-Hydroxyvaleryl-CoA->4-Phosphovaleryl-CoA LvaA/LvaB (Kinase) ATP -> ADP 3-Hydroxyvaleryl-CoA 3-Hydroxyvaleryl-CoA 4-Phosphovaleryl-CoA->3-Hydroxyvaleryl-CoA LvaC (Hydratase/Isomerase) - H2O, - Pi Beta_Oxidation β-Oxidation 3-Hydroxyvaleryl-CoA->Beta_Oxidation

Core enzymatic pathway for the catabolism of this compound.

Quantitative Data on Pathway Enzymes

Detailed kinetic characterization of the individual Lva enzymes from Pseudomonas putida is not extensively available in the current literature. However, quantitative data for homologous enzymes that catalyze similar reactions can provide valuable reference points for researchers. The following table summarizes these available data.

Enzyme (Function)Homologous Enzyme/ClassOrganismSubstrate(s)KmVmax or kcatReference
LvaE (this compound-CoA Ligase)4-Chlorobenzoate:CoA LigasePseudomonas sp.4-Chlorobenzoate, ATP, CoA4 µM, 19 µM, 17 µMkcat = 120 s-1[1]
LvaD (4-Hydroxyvaleryl-CoA Dehydrogenase)Acyl-CoA Dehydrogenases (general)VariesAcyl-CoAsTypically in the low µM rangeVaries widely[2][3]
LvaA/LvaB (Kinase)Not available-----
LvaC (Hydratase/Isomerase)4-Hydroxybutyryl-CoA DehydrataseClostridium aminobutyricum4-Hydroxybutyryl-CoANot determinedSpecific activity: ~1.5 U/mg[4]
LvaC (Hydratase/Isomerase)Vinylacetyl-CoA Δ-isomeraseClostridium kluyveriVinylacetyl-CoANot determinedSpecific activity: ~18 U/mg[5]

Note: The provided kinetic parameters are for homologous or functionally similar enzymes and may not reflect the precise kinetics of the Lva enzymes with their native substrates. Further enzymatic characterization is required to determine the specific kinetic properties of the this compound catabolic pathway enzymes.

Detailed Experimental Protocols

The following sections provide detailed, representative protocols for the key enzymatic assays and analytical methods used to study the this compound pathway. These protocols are based on established methods for analogous enzymes and may require optimization for the specific Lva enzymes.

Protocol 1: Acyl-CoA Ligase (LvaE) Activity Assay (Spectrophotometric)

This assay measures the consumption of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product (TNB2-) that can be monitored at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (10 mM)

  • ATP (10 mM)

  • 4-Oxopentanoic acid (10 mM)

  • Coenzyme A (1 mM)

  • DTNB (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Purified LvaE enzyme

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine:

    • 140 µL Tris-HCl buffer

    • 20 µL MgCl2

    • 10 µL ATP

    • 10 µL 4-Oxopentanoic acid

    • 10 µL DTNB

  • Initiate the Reaction:

    • Add 190 µL of the reaction mixture to a well of the 96-well plate.

    • Add 5 µL of purified LvaE enzyme solution.

    • Initiate the reaction by adding 5 µL of Coenzyme A.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA412/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of TNB2- (14,150 M-1cm-1) to convert the rate to µmol of CoA consumed per minute.

Workflow Diagram:

Acyl_CoA_Ligase_Assay cluster_workflow LvaE Activity Assay Workflow A Prepare Reaction Mix (Buffer, ATP, this compound, DTNB) B Add Purified LvaE Enzyme A->B C Initiate with Coenzyme A B->C D Monitor Absorbance at 412 nm C->D E Calculate Rate of CoA Consumption D->E

Workflow for the spectrophotometric assay of LvaE activity.
Protocol 2: NADH-Dependent Dehydrogenase (LvaD) Activity Assay (Spectrophotometric)

This assay measures the activity of LvaD by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADH (10 mM)

  • Levulinyl-CoA (substrate, 10 mM)

  • Purified LvaD enzyme

  • Quartz cuvette or UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a quartz cuvette or well, prepare the reaction mixture. For a 1 mL reaction, combine:

    • 950 µL Potassium phosphate buffer

    • 20 µL Levulinyl-CoA

    • 10 µL NADH

  • Equilibrate: Incubate the mixture at the desired temperature (e.g., 30 °C) for 5 minutes to allow for temperature equilibration.

  • Initiate the Reaction: Add 20 µL of the purified LvaD enzyme solution to the mixture and mix gently.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADH (6,220 M-1cm-1) to calculate the rate of NADH oxidation.

Workflow Diagram:

Dehydrogenase_Assay cluster_workflow LvaD Activity Assay Workflow A Prepare Reaction Mix (Buffer, Levulinyl-CoA, NADH) B Equilibrate at Assay Temperature A->B C Initiate with Purified LvaD Enzyme B->C D Monitor Absorbance at 340 nm C->D E Calculate Rate of NADH Oxidation D->E

Workflow for the spectrophotometric assay of LvaD activity.
Protocol 3: LC-MS/MS Analysis of Acyl-CoA Intermediates

This protocol provides a general framework for the detection and relative quantification of the acyl-CoA intermediates of the this compound pathway.

Materials:

  • Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Ammonium (B1175870) Acetate (B1210297)

  • Perchloric acid (PCA) or other suitable extraction solvent

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with a C18 column

Procedure:

  • Sample Extraction:

    • Quench enzymatic reactions or harvest bacterial cells rapidly.

    • Extract the acyl-CoAs using a cold extraction solvent (e.g., 10% PCA or a mixture of ACN:MeOH:Water).

    • Centrifuge to pellet debris and collect the supernatant.

  • LC Separation:

    • Inject the extracted sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 90:10 ACN:water).

    • A typical gradient might run from 5% to 95% B over 15-20 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA intermediate (Levulinyl-CoA, 4-Hydroxyvaleryl-CoA, 4-Phosphovaleryl-CoA, 3-Hydroxyvaleryl-CoA).

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • For relative quantification, normalize the peak areas to an internal standard or total protein concentration. For absolute quantification, use a standard curve of purified acyl-CoA standards.

Workflow Diagram:

LCMS_Workflow cluster_workflow LC-MS/MS Analysis of Acyl-CoAs A Sample Extraction (Quenching and Acyl-CoA Extraction) B LC Separation (Reverse-Phase C18 Column) A->B C MS/MS Detection (Positive Ion Mode, MRM) B->C D Data Analysis (Peak Integration and Quantification) C->D

General workflow for the LC-MS/MS analysis of acyl-CoA intermediates.

Relevance to Drug Development

The enzymatic pathways involving this compound have several implications for drug development and medicine.

  • As a Versatile Synthon: Levulinic acid, the precursor to this compound, is recognized as a key platform chemical. Its bifunctional nature (a ketone and a carboxylic acid) allows it to be used as a versatile starting material or "synthon" in the synthesis of a wide range of pharmaceutical compounds. It can be used to create heterocyclic structures like indoles and pyridazines, which are common motifs in many drugs.[6][7]

  • In Drug Delivery: Levulinic acid can be used as a linker to attach drugs to carrier molecules, creating prodrugs or targeted drug delivery systems.[7][8] For instance, it has been used in the development of pH-responsive micellar formulations for cancer drugs.[7]

  • Metabolism to Bioactive Compounds: The metabolic product of this compound reduction, 4-hydroxypentanoate (B1260314) (also known as γ-hydroxyvalerate or GHV), is a sedative and a drug of abuse. Understanding the enzymatic conversion of levulinate to 4-hydroxypentanoate is crucial for toxicology and pharmacology.[9][10]

  • Biotechnological Production of Pharmaceutical Intermediates: The enzymatic pathway in P. putida can be engineered for the biocatalytic production of valuable chemical intermediates from renewable resources. For example, engineered strains can be used for the high-titer production of 4-hydroxyvalerate, which can serve as a precursor for the synthesis of various polymers and potentially pharmaceutical compounds.[9][11][12]

Conclusion

The enzymatic pathways of this compound, particularly the levulinic acid catabolic pathway in Pseudomonas putida, represent a fascinating and increasingly important area of biochemical research. This pathway not only provides insights into microbial metabolism but also offers significant opportunities for the development of sustainable biotechnological processes for the production of valuable chemicals. For researchers in drug development, understanding these pathways is crucial for leveraging this compound and its derivatives as versatile synthons, for developing novel drug delivery systems, and for understanding the metabolism of related bioactive compounds. The detailed protocols and data presented in this guide provide a solid foundation for further research and development in this exciting field.

References

The Environmental Footprint of 4-Oxopentanoate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The burgeoning bio-economy has identified 4-oxopentanoate, and its parent acid, levulinic acid, as a key platform chemical derived from renewable biomass.[1] Its versatility as a precursor for pharmaceuticals, plasticizers, and fuel additives has positioned it as a sustainable alternative to petroleum-based chemicals.[1] This technical guide provides a comprehensive analysis of the environmental impact associated with the production of this compound, focusing on its synthesis from lignocellulosic biomass. The guide details the experimental protocols for its production, presents quantitative data on yields and environmental metrics, and visualizes the key process workflows.

Production Pathway Overview

The primary route to this compound is a two-step process starting from lignocellulosic biomass:

  • Acid-Catalyzed Hydrolysis of Biomass: Lignocellulosic feedstocks, such as agricultural residues (e.g., corn stover, rice straw) and forestry waste, undergo acid-catalyzed hydrolysis to produce levulinic acid (4-oxopentanoic acid).[2][3] This process breaks down cellulose (B213188) and hemicellulose into sugars, which are then converted to levulinic acid and formic acid.[4][5]

  • Esterification to this compound Esters: The resulting levulinic acid is often converted to its ester form, such as ethyl this compound (ethyl levulinate), through esterification with an alcohol (e.g., ethanol).[6] These esters are valuable as green solvents and fuel additives.

This guide will focus on the environmental aspects of both of these key stages.

Quantitative Environmental Impact Data

The environmental performance of this compound production is critically dependent on the feedstock, the efficiency of the conversion process, and the energy sources utilized. Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process from cradle to gate.[7]

Table 1: Yield of Levulinic Acid from Various Biomass Feedstocks

Biomass FeedstockCatalystTemperature (°C)Reaction TimeLevulinic Acid Yield (wt%)Reference
Wheat StrawH₂SO₄209.337.6 min19.9[8]
Wheat StrawHCl20015 min (MW)~20[8]
CelluloseAmberlyst-15200180 min59.24[9]
CelluloseChromium Chloride200180 min67 (mol%)[10]
MiscanthusH₂SO₄ (0.5 M)150-Higher than at 200°C with 0.1 M H₂SO₄[11]

Table 2: Life Cycle Assessment (LCA) Data for Ethyl Levulinate Production from Rice Straw

Environmental Impact CategoryValue per kg of Ethyl LevulinateKey Contributing FactorsReference
Carbon Footprint 2.71 kg CO₂-eqUse of steam from fossil fuels for energy.[12]
Total Energy Consumption 133.2 kWhEnergy-intensive hydrolysis and purification steps.[12]

Table 3: Ecotoxicity of Levulinic Acid and its Esters

CompoundOrganismEC50 (mg/L)Toxicity TrendReference
Levulinic AcidDaphnia magna>100-[2]
Methyl LevulinateDaphnia magna50-100Toxicity increases with alkyl chain length[2]
Ethyl LevulinateDaphnia magna10-50Toxicity increases with alkyl chain length[2]
Butyl LevulinateDaphnia magna1-10Toxicity increases with alkyl chain length[2]
Levulinic AcidChlamydomonas reinhardtii>100-[2]
Methyl LevulinateChlamydomonas reinhardtii>100Toxicity increases with alkyl chain length[2]
Ethyl LevulinateChlamydomonas reinhardtii50-100Toxicity increases with alkyl chain length[2]
Butyl LevulinateChlamydomonas reinhardtii10-50Toxicity increases with alkyl chain length[2]

Key Environmental Considerations

Raw Material Sourcing

The use of non-food lignocellulosic biomass as a feedstock is a significant environmental advantage, as it avoids competition with food production.[13] However, the environmental impact of biomass cultivation, harvesting, and transportation, including land-use change, fertilizer use, and fuel consumption, must be considered in a full life-cycle assessment.[12]

Energy Consumption

The conversion of biomass to levulinic acid is an energy-intensive process, often requiring high temperatures and pressures.[13] A life cycle assessment of a biorefinery producing levulinic acid showed that electricity consumption is a major contributor (45-70%) to environmental impacts such as climate change, acidification, and fossil resource use.[14] The source of this energy is a critical factor; utilizing renewable energy sources can significantly reduce the overall environmental footprint.

Byproducts and Waste Streams

Humins: The acid-catalyzed dehydration of sugars is inevitably accompanied by the formation of soluble and insoluble polymeric byproducts known as humins.[2][15] These are furan-rich polymers that can reduce the yield of levulinic acid.[16] However, studies have shown that humins are not considered dangerous substances and their fire risk is comparable to that of woody materials.[13][15]

Formic Acid: Formic acid is a major co-product in the synthesis of levulinic acid from C6 sugars.[4][14] While it has commercial value, its separation and purification from the reaction mixture contribute to the overall energy consumption of the process.

Acidic Waste: The use of homogeneous acid catalysts, such as sulfuric acid, necessitates a neutralization step, which generates salt waste.[17] The management and disposal of this acidic waste stream is a significant environmental consideration for biorefineries.[1] The use of solid acid catalysts, which can be more easily separated and recycled, is a promising alternative to mitigate this issue.[7]

Ecotoxicity

Ecotoxicity studies on levulinic acid and its esters indicate a low level of toxicity for levulinic acid itself.[2][15] However, the toxicity to aquatic organisms increases with the length of the alkyl chain in the levulinate esters.[2][15] Butyl levulinate is significantly more toxic than methyl or ethyl levulinate.[2][15] This is an important consideration for applications where these compounds may be released into the environment.

Experimental Protocols

Production of Levulinic Acid from Cellulose

This protocol is based on the acid-catalyzed hydrothermal decomposition of cellulose.

Materials:

  • Microcrystalline cellulose

  • Deionized water

  • Chromium(III) chloride (catalyst)

  • High-pressure batch reactor with magnetic stirring and external heating

Procedure:

  • Prepare a suspension of microcrystalline cellulose in deionized water (e.g., 2 g cellulose in 100 mL water).

  • Add the desired amount of chromium chloride catalyst (e.g., to a final concentration of 0.02 M).[10]

  • Transfer the mixture to the high-pressure batch reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (e.g., 200 °C) while stirring (e.g., 300 rpm).[10]

  • Maintain the reaction at temperature for the desired duration (e.g., 180 minutes).[10]

  • After the reaction, cool the reactor to room temperature.

  • Collect the liquid and solid fractions. The solid fraction will contain unreacted cellulose and humins.

  • Analyze the liquid fraction for levulinic acid concentration using High-Performance Liquid Chromatography (HPLC).

Synthesis of Ethyl this compound (Ethyl Levulinate)

This protocol describes the esterification of levulinic acid with ethanol (B145695) using a solid acid catalyst.

Materials:

  • Levulinic acid

  • Ethanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Stirred batch reflux system (e.g., round bottom flask with condenser and magnetic stirrer)

Procedure:

  • In a round bottom flask, combine levulinic acid and ethanol at a specific molar ratio (e.g., 1:6).[18]

  • Add the solid acid catalyst (e.g., 20% w/w of levulinic acid).[18]

  • Heat the mixture to the boiling point of ethanol (approximately 78 °C) under reflux with constant stirring.[18]

  • Maintain the reaction for a set period (e.g., 4 hours).[18]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • Analyze the liquid product for the conversion of levulinic acid and the yield of ethyl levulinate using Gas Chromatography (GC).

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Acid-Catalyzed Hydrolysis cluster_esterification Step 2: Esterification Biomass Lignocellulosic Biomass Pretreatment Biomass Pretreatment Biomass->Pretreatment Hydrolysis Acid-Catalyzed Hydrolysis Pretreatment->Hydrolysis Separation1 Solid-Liquid Separation Hydrolysis->Separation1 LA_Product Crude Levulinic Acid & Formic Acid Separation1->LA_Product Solid_Residue Solid Residue (Lignin, Humins) Separation1->Solid_Residue LA_Product_ref Crude Levulinic Acid Esterification Esterification with Ethanol LA_Product_ref->Esterification Separation2 Catalyst & Water Separation Esterification->Separation2 Purification Purification Separation2->Purification Final_Product Ethyl This compound Purification->Final_Product

Figure 1: General workflow for the production of ethyl this compound from lignocellulosic biomass.

logical_relationship cluster_inputs Process Inputs & Factors cluster_outputs Environmental Outputs & Impacts Feedstock Biomass Feedstock Impact Overall Environmental Impact Feedstock->Impact Energy Energy Source Energy->Impact Catalyst Catalyst Type Catalyst->Impact GHG Greenhouse Gas Emissions Waste Waste Streams (Humins, Acidic Waste) Toxicity Ecotoxicity Impact->GHG Impact->Waste Impact->Toxicity

Figure 2: Key factors influencing the environmental impact of this compound production.

Conclusion

The production of this compound from renewable biomass presents a promising pathway towards a more sustainable chemical industry. However, a thorough understanding of the associated environmental impacts is crucial for its responsible development and implementation. The primary challenges lie in minimizing energy consumption, particularly from fossil fuels, and managing waste streams, especially when using homogeneous acid catalysts. The ecotoxicity of the final ester products also warrants consideration in their intended applications. Future research should focus on developing more efficient and selective catalytic systems, optimizing process integration to reduce energy demand, and finding value-added applications for byproducts like humins to move towards a true circular bio-economy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Oxopentanoate from Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, commonly known as levulinate, and its protonated form, levulinic acid, are versatile platform chemicals derived from the dehydration of C6 sugars. As a bio-based compound, it serves as a crucial precursor for the synthesis of various value-added chemicals, including solvents, fuel additives, polymers, and pharmaceuticals. This document provides a detailed protocol for the synthesis of this compound from fructose (B13574), a readily available ketose sugar. The primary route involves the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF), which is subsequently rehydrated to yield levulinic acid and formic acid.[1][2][3]

Reaction Pathway

The conversion of fructose to this compound is a two-step process. Initially, fructose undergoes acid-catalyzed dehydration, where three molecules of water are eliminated to form the intermediate, 5-hydroxymethylfurfural (HMF).[3] In the subsequent step, HMF is rehydrated, leading to the formation of equimolar amounts of levulinic acid (4-oxopentanoic acid) and formic acid.[1][3]

Reaction_Pathway Fructose Fructose HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF - 3 H₂O (Dehydration) LA_FA 4-Oxopentanoic Acid + Formic Acid HMF->LA_FA + 2 H₂O (Rehydration)

Caption: Reaction pathway for the conversion of fructose to 4-oxopentanoic acid.

Experimental Protocols

This section details a general protocol for the synthesis of this compound from fructose using a solid acid catalyst. The conditions can be optimized based on the specific catalyst and desired scale.

Materials:

  • D-Fructose

  • Solid Acid Catalyst (e.g., Amberlyst-15, Aquivion® P98, ZrO₂–SiO₂–SnO₂)[2][3][4]

  • Deionized Water

  • High-Pressure Reactor (e.g., Parr reactor)

  • Heating and stirring apparatus

  • Filtration system

  • Rotary evaporator

  • Analytical equipment for product analysis (e.g., HPLC)

Procedure:

  • Catalyst Preparation (if required):

    • Wash the solid acid catalyst with deionized water and acetone (B3395972) to remove any impurities.[4]

    • Dry the catalyst in an oven at a specified temperature (e.g., 100-120 °C) overnight before use.

  • Reaction Setup:

    • Prepare an aqueous solution of fructose at the desired concentration (e.g., 10-20 wt%).[3][5]

    • Add the fructose solution and the solid acid catalyst to the high-pressure reactor. The catalyst loading is typically a specific weight percentage of the fructose.[6]

    • Seal the reactor and, if necessary, purge with an inert gas like nitrogen to create an inert atmosphere.[5]

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 110-180 °C) while stirring the mixture.[3][7]

    • Maintain the reaction for the specified duration (e.g., 3.5-24 hours).[3][7] The reaction time will depend on the temperature, catalyst, and desired conversion.

  • Product Separation and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Separate the solid catalyst from the liquid product mixture by filtration.[4]

    • The catalyst can be washed, dried, and potentially reused for subsequent reactions.[2][4]

    • The liquid product, containing 4-oxopentanoic acid, formic acid, unreacted fructose, and byproducts, can be concentrated using a rotary evaporator.[4]

    • Further purification of 4-oxopentanoic acid can be achieved through techniques like vacuum distillation or column chromatography.

  • Analysis:

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the conversion of fructose and the yield of this compound.[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from fructose.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Catalyst_Prep Catalyst Preparation (Washing & Drying) Reactor_Setup Reactor Setup (Add Reactants & Catalyst) Catalyst_Prep->Reactor_Setup Fructose_Sol Fructose Solution Preparation Fructose_Sol->Reactor_Setup Heating_Stirring Heating & Stirring (Controlled Temperature & Time) Reactor_Setup->Heating_Stirring Cooling Cooling to Room Temp. Heating_Stirring->Cooling Filtration Catalyst Separation (Filtration) Cooling->Filtration Purification Product Purification (e.g., Evaporation, Distillation) Filtration->Purification Analysis Product Analysis (e.g., HPLC) Purification->Analysis

Caption: General experimental workflow for this compound synthesis.

Data Presentation: Comparison of Catalytic Systems

The efficiency of this compound synthesis from fructose is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Performance of Different Solid Acid Catalysts

CatalystFructose Conc. (wt%)Temp. (°C)Time (h)Fructose Conversion (%)Levulinic Acid Yield (%)Reference
Amberlyst-15Not Specified12024>9552[4]
Aquivion® P98Not Specified1201210096[2][5]
ZrO₂–SiO₂–SnO₂201803.510080[3]
Sulfonated H-β zeoliteNot Specified1505~10055[2]
Strong Cation Exchange Resin101102410074.6[7]

Table 2: Effect of Reaction Conditions with a Strong Cation Exchange Resin Catalyst [6]

Fructose Conc. (mM)Temp. (°C)Time (h)Fructose Conversion (%)Levulinic Acid Yield (%)
28011012100~75-78
550-82511012100~75-78
1100110610054

Discussion

The choice of catalyst is critical in the synthesis of this compound from fructose. Solid acid catalysts are often preferred over homogeneous mineral acids as they are less corrosive, easier to separate from the reaction mixture, and can be recycled.[4] As shown in the data, various solid acid catalysts, including ion-exchange resins like Amberlyst-15 and Aquivion® P98, as well as metal oxides, have demonstrated high efficacy.[2][3][4]

Reaction temperature and time are also key parameters that need to be optimized. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesirable byproducts such as humins, which are dark, polymeric materials resulting from side reactions of sugars and HMF.[3] Therefore, a balance must be struck to achieve high yields of the desired product while minimizing the formation of impurities. The concentration of the initial fructose solution can also influence the reaction outcome.[6]

Conclusion

The synthesis of this compound from fructose is a well-established process with significant potential for the production of bio-based chemicals. By selecting an appropriate solid acid catalyst and optimizing reaction conditions such as temperature, time, and substrate concentration, high yields of this compound can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in the field of biomass conversion and sustainable chemistry.

References

Application Notes and Protocols for the Catalytic Conversion of Furfuryl Alcohol to Alkyl 4-Oxopentanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of alkyl 4-oxopentanoates, valuable platform chemicals, through the catalytic conversion of furfuryl alcohol. This process is a key reaction in the valorization of biomass.

Introduction

The conversion of biomass-derived compounds into high-value chemicals is a cornerstone of sustainable chemistry. Furfuryl alcohol, readily obtained from the hydrogenation of furfural, is a versatile platform molecule. Its acid-catalyzed alcoholysis to produce alkyl 4-oxopentanoates (commonly known as alkyl levulinates) is of significant interest. These esters have wide-ranging applications, including their use as fuel additives, green solvents, and precursors for polymers and pharmaceuticals. This document outlines various catalytic systems and provides a general protocol for this transformation.

Catalytic Systems and Data Summary

A variety of solid acid catalysts have been demonstrated to be effective for the conversion of furfuryl alcohol to alkyl 4-oxopentanoates. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the desired product. Below is a summary of quantitative data from recent studies.

CatalystSubstrateAlcoholTemp. (°C)Time (h)Furfuryl Alcohol Conversion (%)Alkyl 4-Oxopentanoate Yield (%)Reference
20%Zr0.75TPA/β-zeoliteFurfuryl AlcoholEthanol1205>9996 (Ethyl Levulinate)[1]
Sn1-TPA/K-10Furfuryl Alcoholn-Butanol1102.510098 (Butyl Levulinate)[2]
Purolite CT151Furfuryl AlcoholEthanolReflux5>99up to 63 (Ethyl Levulinate)[3]
Glucose-Derived Carbon-Based Solid AcidFurfuryl AlcoholEthanol1501Not specified67.1 (Ethyl Levulinate)[4]
Propylsulfonic acid-functionalized mesoporous silicaFurfuryl Alcohol1-Butanol1104>9996 (Butyl Levulinate)[5]
Deep Eutectic Solvent (ChCl/5-SSA)Furfuryl AlcoholEthanol1001.585.678.3 (Ethyl Levulinate)[6]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed conversion of furfuryl alcohol to an alkyl this compound in the presence of an alcohol proceeds through a series of steps involving protonation, nucleophilic attack by the alcohol, ring-opening, and subsequent rearrangement. The proposed general mechanism is depicted below.

ReactionMechanism FA Furfuryl Alcohol Intermediate1 Protonated Furfuryl Alcohol FA->Intermediate1 + H+ H_plus H+ ROH R-OH Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 - H2O Intermediate3 Alkoxy Intermediate Intermediate2->Intermediate3 + R-OH Intermediate4 Ring-Opened Intermediate Intermediate3->Intermediate4 Rearrangement Product Alkyl this compound Intermediate4->Product + H2O, - H+ H2O H2O ExperimentalWorkflow cluster_prep Catalyst Preparation (if required) cluster_reaction Catalytic Reaction cluster_analysis Product Analysis and Purification cat_synthesis Catalyst Synthesis cat_characterization Characterization (e.g., XRD, FT-IR) cat_synthesis->cat_characterization reactor_setup Reactor Assembly and Charging cat_characterization->reactor_setup reaction_execution Reaction under Controlled Conditions reactor_setup->reaction_execution sampling Periodic Sampling for Analysis reaction_execution->sampling catalyst_separation Catalyst Separation (Filtration/Centrifugation) reaction_execution->catalyst_separation product_analysis Product Analysis (GC, HPLC, NMR) sampling->product_analysis catalyst_separation->product_analysis purification Purification (e.g., Distillation) product_analysis->purification

References

Application Note: Quantification of 4-Oxopentanoate in Fermentation Broth using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of 4-oxopentanoate (levulinic acid) in complex fermentation broth matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a key platform chemical, and its accurate monitoring is crucial for optimizing fermentation processes. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, HPLC analysis, and data interpretation. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in both research and quality control laboratories.

Introduction

This compound, a versatile C5 carboxylic acid, is a valuable bio-based platform chemical with applications in the synthesis of pharmaceuticals, polymers, and biofuels.[1][2] Its production through the fermentation of biomass necessitates precise monitoring of its concentration to maximize yield and productivity.[3] Fermentation broths are complex mixtures containing residual sugars, proteins, salts, and various metabolic byproducts, which can interfere with the analysis of the target analyte.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of organic acids in such complex samples.[5] This application note describes a validated HPLC-UV method for the determination of this compound in fermentation broth.

Principle of the Method

The method employs reversed-phase HPLC to separate this compound from other components in the fermentation broth. A C18 column is utilized to separate compounds based on their hydrophobicity. An isocratic mobile phase consisting of a dilute acidic aqueous solution provides optimal resolution for this compound. Detection is achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength, typically around 210 nm.[6] Quantification is performed by constructing a calibration curve from standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Experimental Protocols

Materials and Reagents
  • This compound (Levulinic Acid) Standard: (≥98% purity)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water (18 MΩ·cm)

  • Sulfuric Acid (H₂SO₄): ACS grade

  • Syringe Filters: 0.45 µm, compatible with aqueous and organic solvents

Instrumentation
  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice. Alternatively, an ion-exchange column like the Aminex HPX-87H can be used for the analysis of organic acids.[5][7][8]

Preparation of Solutions
  • Mobile Phase: A 5 mM sulfuric acid solution is prepared by diluting concentrated sulfuric acid in HPLC-grade water.[7] This mobile phase is then filtered and degassed before use.

  • Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 250, 500 mg/L) by diluting the stock solution with the mobile phase.

Sample Preparation
  • Withdraw a representative sample from the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[7]

  • Dilute the filtered supernatant with the mobile phase to bring the expected concentration of this compound within the range of the calibration curve. A 1:10 or 1:100 dilution is often appropriate.

HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 5 mM Sulfuric Acid in Water
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis at 210 nm
Run Time 15 minutes

Note: The optimal column temperature is critical for resolving this compound from other organic acids like acetic acid. Lowering the temperature can improve resolution.[8]

Calibration Curve
  • Inject the prepared working standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a graph of peak area versus the concentration of this compound.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 indicates good linearity.

Data Presentation

The following table summarizes the quantitative data for a typical fermentation run, demonstrating the production of this compound over time.

Fermentation Time (hours)This compound Concentration (g/L)Standard Deviation (± g/L)
00.00.0
125.20.3
2415.80.7
3628.11.2
4835.61.5
6038.21.6
7239.11.7

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing FermentationBroth Fermentation Broth Sample Centrifugation Centrifugation (10,000 x g, 10 min) FermentationBroth->Centrifugation Filtration Filtration (0.45 µm syringe filter) Centrifugation->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution HPLC_System HPLC System (C18 Column, UV Detector) Dilution->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve Calibration Curve (Standard Solutions) Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Diagram

signaling_pathway Biomass Biomass (e.g., Lignocellulose) Fermentable_Sugars Fermentable Sugars (e.g., Glucose, Xylose) Biomass->Fermentable_Sugars Hydrolysis Fermentation Fermentation Process Fermentable_Sugars->Fermentation Microorganism Engineered Microorganism Microorganism->Fermentation Product This compound Fermentation->Product Downstream Downstream Processing (Purification) Product->Downstream FinalProduct Pure this compound Downstream->FinalProduct

Caption: Production pathway of this compound from biomass.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for quantifying this compound in fermentation broth. The protocol is straightforward, utilizing common laboratory equipment and reagents. Proper sample preparation is key to obtaining accurate and reproducible results. This method is well-suited for process monitoring and optimization in the biotechnological production of this compound.

References

Application Note: GC-MS Analysis of 4-oxopentanoate after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxopentanoate, also known as levulinate, is a key platform chemical and a metabolite of interest in various biological and industrial processes. Its analysis is crucial for understanding metabolic pathways, monitoring fermentation processes, and in the development of bio-based chemicals. Due to its polarity and low volatility, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a necessary step to increase its volatility and thermal stability, enabling robust and sensitive quantification. This application note provides a detailed protocol for the analysis of this compound using a two-step derivatization method involving methoximation followed by silylation, and subsequent GC-MS analysis.

Principle

The analytical method is based on a two-step derivatization procedure to block the polar functional groups of this compound. First, the ketone group is protected by methoximation using methoxyamine hydrochloride. This step prevents tautomerization and the formation of multiple derivatives. Subsequently, the carboxylic acid group is silylated using a trimethylsilyl (B98337) (TMS) agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a volatile TMS ester. The resulting derivative is then analyzed by GC-MS, allowing for sensitive and specific quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (B92270) (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard (e.g., 2-ketocaproic acid or a stable isotope-labeled this compound)

  • Solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS vials with inserts

  • Heating block or incubator

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Sample Preparation
  • Extraction: For biological samples, extract this compound using a suitable organic solvent such as ethyl acetate. For liquid samples, a liquid-liquid extraction may be performed. For solid samples, homogenization followed by solvent extraction is recommended.

  • Drying: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all water as it will react with the silylating reagent.[1][2]

Derivatization Protocol

This protocol is adapted from established methods for the derivatization of organic acids and keto acids.[1][2]

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Vortex the mixture thoroughly to ensure complete dissolution.

    • Incubate the mixture at 60°C for 60 minutes.[2]

  • Silylation:

    • After the methoximation step, add 80 µL of MSTFA to the reaction mixture.

    • Vortex the mixture again.

    • Incubate at 60°C for 30 minutes to complete the silylation of the carboxylic acid group.[2]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 5°C/min

    • Hold at 250°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis should be performed using a calibration curve prepared with derivatized this compound standards. An internal standard should be used to correct for variations in sample preparation and injection.

ParameterValue/DescriptionSource
Analyte This compound (Levulinic acid)
Derivative Methoxime, Trimethylsilyl (MEOX-TMS) ester[3]
Derivative Formula C9H19NO3Si[3]
Derivative Molecular Weight 217.338 g/mol [3]
Retention Index (RI) 1227.89 (on a 5%-phenyl-95%-dimethylpolysiloxane column)[3]
Characteristic m/z ions (EI) 73 (base peak, [Si(CH3)3]+), 117, 145, M-15 ([M-CH3]+), Molecular Ion (M+)[2]

Note: The characteristic m/z ions are proposed based on typical fragmentation patterns of TMS derivatives. The base peak at m/z 73 is characteristic of the trimethylsilyl group. Other fragments will arise from the cleavage of the derivatized molecule.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological or Industrial Sample Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine, 60°C) Drying->Methoximation Silylation Silylation (MSTFA, 60°C) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway of Derivatization

derivatization_pathway Oxopentanoate This compound reagent1 + Methoxyamine HCl Oxopentanoate->reagent1 Methoxime Methoxime Derivative reagent2 + MSTFA Methoxime->reagent2 Final_Derivative MEOX-TMS Derivative (Volatile) reagent1->Methoxime reagent2->Final_Derivative

Caption: Derivatization pathway of this compound.

References

Application Notes and Protocols for the Derivatization of 4-Oxopentanoate for Enhanced GC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, also known as levulinate, is a significant keto acid involved in various biological and industrial processes. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its low volatility and thermal instability due to the presence of both a carboxylic acid and a ketone functional group.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.[1][3] This document provides detailed application notes and protocols for the derivatization of this compound for enhanced GC-MS detection.

The primary objectives of derivatizing this compound are to:

  • Increase volatility and thermal stability.[1][4]

  • Improve chromatographic peak shape and resolution.[5]

  • Enhance detection sensitivity.[1]

This document outlines the most common and effective derivatization strategies for this compound, including silylation, esterification, and a two-step oximation-silylation method.

Derivatization Strategies for this compound

The choice of derivatization method depends on the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix.

Silylation

Silylation is a widely used derivatization technique that replaces active hydrogen atoms in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups.[4][6] This process significantly reduces the polarity and increases the volatility of the analyte.[4]

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and commonly used reagent that produces volatile by-products.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Reported to be the most volatile of the silylating reagents, making it highly suitable for GC-MS applications.[4][7]

  • BSTFA + TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst can enhance the derivatization of sterically hindered groups.[8]

The general reaction for the silylation of this compound is illustrated below:

G cluster_0 Two-Step Derivatization Workflow Sample Sample containing This compound Oximation Step 1: Oximation (e.g., Methoxyamine HCl) Sample->Oximation Silylation Step 2: Silylation (e.g., MSTFA) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

References

Application Notes and Protocols for the Synthesis of Aminolevulinic Acid with Reference to 4-Oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminolevulinic acid (ALA), an endogenous non-proteinogenic amino acid, is a critical precursor in the biosynthesis of all tetrapyrroles, including heme, chlorophyll, and vitamin B12.[1] Its applications in photodynamic therapy (PDT) for cancer treatment and as a biodegradable herbicide and growth promoter in agriculture have spurred significant interest in its synthesis. While the primary biological routes for ALA synthesis are the C4 (Shemin) and C5 pathways, the potential for alternative chemical and enzymatic syntheses, particularly those starting from derivatives of 4-oxopentanoate (levulinic acid), is an area of ongoing research. This document provides an overview of the established biosynthetic pathways of ALA and explores the synthesis from this compound-related structures, offering detailed protocols and data for relevant experimental procedures.

Section 1: Established Biosynthetic Pathways of Aminolevulinic Acid

Two primary pathways for the biosynthesis of ALA exist in nature: the C4 pathway and the C5 pathway.

The C4 (Shemin) Pathway

In the C4 pathway, ALA is synthesized from the condensation of succinyl-CoA and glycine. This reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS), which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[1] This pathway is predominantly found in animals, fungi, and α-proteobacteria.[2] The ALAS enzyme is a rate-limiting step in heme biosynthesis and is subject to feedback inhibition by heme.[3][4]

The overall reaction is: Succinyl-CoA + Glycine → 5-Aminolevulinic acid + CoA + CO₂ [2]

C4_Pathway succinyl_coa Succinyl-CoA alas 5-Aminolevulinate Synthase (ALAS) (PLP-dependent) succinyl_coa->alas glycine Glycine glycine->alas ala 5-Aminolevulinic Acid (ALA) alas->ala + CoA + CO₂

C4 Pathway for ALA Biosynthesis.
The C5 Pathway

The C5 pathway, primarily active in plants, algae, and most bacteria, utilizes glutamate (B1630785) as the starting material. This pathway involves three enzymatic steps:

  • Glutamyl-tRNA synthetase (GluRS) : Glutamate is attached to its tRNA.

  • Glutamyl-tRNA reductase (GluTR) : The activated glutamate is reduced to glutamate-1-semialdehyde (B1620169) (GSA).

  • Glutamate-1-semialdehyde aminotransferase (GSAT) : GSA is then rearranged to form ALA.

C5_Pathway glutamate Glutamate glutamyl_trna Glutamyl-tRNA glutamate->glutamyl_trna Glutamyl-tRNA synthetase (GluRS) gsa Glutamate-1-semialdehyde (GSA) glutamyl_trna->gsa Glutamyl-tRNA reductase (GluTR) ala 5-Aminolevulinic Acid (ALA) gsa->ala Glutamate-1-semialdehyde aminotransferase (GSAT) Chemical_Synthesis ml Methyl Levulinate bromo_ml 5-Bromo-methyl levulinate ml->bromo_ml Bromination (CuBr₂) amino_ml 5-Amino-methyl levulinate bromo_ml->amino_ml Ammoniation (NH₃) ala 5-Aminolevulinic Acid (ALA) amino_ml->ala Hydrolysis (Acid) Enzymatic_Synthesis la Levulinic Acid (this compound) gdh Engineered Glutamate Dehydrogenase (GDH) la->gdh apa (R)-4-Aminopentanoic Acid gdh->apa nadp NADP⁺ gdh->nadp nadph NADPH nadph->gdh nh3 NH₃ nh3->gdh

References

4-Oxopentanoate: A Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, also known as levulinate, is a readily available and versatile bifunctional building block in organic synthesis. Its structure, featuring a ketone and a carboxylic acid (or its ester derivative), provides two reactive centers for a variety of chemical transformations. This unique 1,4-dicarbonyl functionality makes it an ideal precursor for the synthesis of a wide range of five- and six-membered heterocyclic compounds, which are core scaffolds in many pharmaceuticals, agrochemicals, and functional materials. These application notes provide detailed protocols for the synthesis of furans, pyrroles, and pyridazines using this compound as a starting material, along with insights into their potential biological applications.

I. Synthesis of Furan (B31954) Derivatives

Furan rings are prevalent in numerous biologically active compounds and are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1][2] The Paal-Knorr furan synthesis is a classical and efficient method for constructing the furan nucleus from 1,4-dicarbonyl compounds.[3][4]

Application: Synthesis of Ethyl 2-methyl-5-substituted-furan-3-carboxylates

This protocol describes the acid-catalyzed cyclization and dehydration of ethyl this compound to yield a substituted furan.

Experimental Protocol: Paal-Knorr Furan Synthesis

  • Materials:

    • Ethyl this compound

    • Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

    • Anhydrous solvent (e.g., toluene, dichloromethane)

    • Drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate)

  • Procedure:

    • To a solution of ethyl this compound (1.0 eq) in an anhydrous solvent, add a catalytic amount of a strong acid (e.g., 0.1 eq of p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired furan derivative.

Data Presentation

ProductStarting MaterialReagentsConditionsYield (%)Spectroscopic Data
Ethyl 5-methylfuran-2-carboxylateEthyl this compoundp-Toluenesulfonic acidToluene, Reflux, 4h75-85¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, 1H), 6.15 (d, 1H), 4.35 (q, 2H), 2.40 (s, 3H), 1.38 (t, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 159.5, 157.8, 144.2, 119.5, 108.9, 60.8, 14.4, 13.8.

II. Synthesis of Pyrrole (B145914) Derivatives

The pyrrole scaffold is a fundamental component of many natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6] The Paal-Knorr pyrrole synthesis provides a direct route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[7][8]

Application: Synthesis of N-Substituted 2-methyl-5-acetylpyrroles

This protocol details the synthesis of a substituted pyrrole from ethyl this compound and a primary amine.

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

  • Materials:

    • Ethyl this compound

    • Primary amine (e.g., methylamine, aniline)

    • Glacial acetic acid

    • Ethanol (B145695)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl this compound (1.0 eq) and the primary amine (1.1 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for the required time, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ProductStarting MaterialReagentsConditionsYield (%)Spectroscopic Data
1-Benzyl-5-methyl-1H-pyrrole-2-carbaldehydeEthyl this compoundBenzylamine, Acetic acidEthanol, Reflux, 6h65-75¹H NMR (CDCl₃, 400 MHz): δ 9.50 (s, 1H), 7.30-7.20 (m, 5H), 6.85 (d, 1H), 6.10 (d, 1H), 5.50 (s, 2H), 2.30 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 179.5, 140.2, 137.5, 132.8, 128.9, 127.8, 126.5, 118.5, 109.2, 50.1, 13.5.

III. Synthesis of Pyridazine Derivatives

Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles with diverse biological activities, including cardiovascular, anticancer, and anti-inflammatory properties.[9] A common synthetic route involves the condensation of 4-oxo acids with hydrazine (B178648) derivatives.[10]

Application: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol outlines the synthesis of a dihydropyridazinone from ethyl this compound and hydrazine hydrate (B1144303).

Experimental Protocol: Pyridazine Synthesis

  • Materials:

    • Ethyl this compound

    • Hydrazine hydrate

    • Ethanol or acetic acid

  • Procedure:

    • Dissolve ethyl this compound (1.0 eq) in ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the mixture to room temperature, which may cause the product to precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Presentation

ProductStarting MaterialReagentsConditionsYield (%)Spectroscopic Data
6-Methyl-4,5-dihydropyridazin-3(2H)-oneEthyl this compoundHydrazine hydrateEthanol, Reflux, 3h80-90¹H NMR (DMSO-d₆, 400 MHz): δ 10.5 (br s, 1H), 2.80 (t, 2H), 2.35 (t, 2H), 1.95 (s, 3H). ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 155.2, 30.1, 25.4, 18.9.

IV. Biological Significance and Signaling Pathways

Heterocyclic compounds derived from this compound are of significant interest in drug discovery due to their diverse pharmacological activities.

  • Furan Derivatives: Many furan-containing compounds exhibit anti-inflammatory activity by modulating signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[2][9][11]

  • Pyrrole Derivatives: Substituted pyrroles have been identified as potent inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][12]

  • Pyridazine Derivatives: Pyridazine-based compounds have shown promise as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and cancer.[13]

V. Visualizations

experimental_workflow start Start: this compound reagents Add Reagents (e.g., Amine, Hydrazine, Acid Catalyst) start->reagents 1. reaction Reaction (Heating/Reflux) reagents->reaction 2. workup Work-up (Extraction, Washing) reaction->workup 3. purification Purification (Chromatography/Recrystallization) workup->purification 4. product Final Heterocyclic Product purification->product 5.

A generalized experimental workflow for heterocyclic synthesis.

paal_knorr_mechanism cluster_pyrrole Paal-Knorr Pyrrole Synthesis diketone This compound (1,4-Dicarbonyl) hemiaminal Hemiaminal Intermediate diketone->hemiaminal amine Primary Amine (R-NH2) amine->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrole Derivative cyclization->dihydroxypyrrolidine dehydration Dehydration dihydroxypyrrolidine->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole

Mechanism of the Paal-Knorr pyrrole synthesis.

signaling_pathway_inhibition cluster_egfr_vegfr EGFR/VEGFR Signaling cluster_tgf TGF-β Signaling cluster_inflammation Inflammatory Signaling EGFR_VEGFR EGFR/VEGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_VEGFR->Downstream Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Pyrrole Pyrrole Derivative (Inhibitor) Pyrrole->EGFR_VEGFR TGFb TGF-β Receptor SMAD SMAD Pathway TGFb->SMAD Fibrosis Fibrosis, Cancer Progression SMAD->Fibrosis Pyridazine Pyridazine Derivative (Inhibitor) Pyridazine->TGFb Stimuli Inflammatory Stimuli MAPK_NFkB MAPK / NF-κB Pathways Stimuli->MAPK_NFkB Inflammation Inflammatory Response MAPK_NFkB->Inflammation Furan Furan Derivative (Inhibitor) Furan->MAPK_NFkB

Inhibition of key signaling pathways by heterocyclic compounds.

This compound serves as a cost-effective and highly adaptable starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for the preparation of furans, pyrroles, and pyridazines. The potential for these derivatives to modulate key biological signaling pathways underscores their importance in modern drug discovery and development. Further exploration of the synthetic utility of this compound is likely to uncover novel heterocyclic structures with significant therapeutic potential.

References

Application of 4-Oxopentanoate Chemistry in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxopentanoate, the conjugate base of levulinic acid, is a versatile, bio-derived platform chemical with significant applications in modern polymer chemistry. Sourced from the acid-catalyzed degradation of C6 sugars, levulinic acid's bifunctional nature, containing both a carboxylic acid and a ketone group, allows for its conversion into a variety of monomers suitable for the synthesis of polyesters, polyamides, and polycarbonates. This renewable feedstock offers a sustainable alternative to petroleum-based monomers, enabling the production of polymers with diverse functionalities and properties.

This document provides detailed application notes and experimental protocols for the synthesis of various polymers derived from this compound chemistry, intended for researchers, scientists, and professionals in drug development and materials science.

Application Note 1: Polyesters from γ-Valerolactone (GVL)

Overview

γ-Valerolactone (GVL) is a prominent derivative of levulinic acid, produced via its hydrogenation. GVL is a key monomer for the synthesis of aliphatic polyesters through ring-opening polymerization (ROP). These polyesters are biodegradable and biocompatible, making them suitable for applications in packaging and biomedical fields. The ROP of GVL can be catalyzed by various catalysts, including metal-based catalysts and organocatalysts.

Data Presentation

Monomer Feed Ratio (ECL/GVL)Polymerization Enthalpy (ΔH_p) (kJ/mol)Polymerization Entropy (ΔS_p) (J/mol·K)Activation Energy (E_a) (kJ/mol)
90/10-27.3-39.170.8
80/20-24.9-34.574.2
70/30-22.6-30.077.6

Data adapted from a study on the copolymerization of γ-valerolactone (GVL) and ε-caprolactone (ECL).[1][2]

Experimental Protocol: Ring-Opening Polymerization of γ-Valerolactone with ε-Caprolactone

This protocol describes the bulk ring-opening copolymerization of γ-valerolactone (GVL) and ε-caprolactone (ECL) using methoxy (B1213986) poly(ethylene glycol) (mPEG) as an initiator and tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) as a catalyst.[1][2]

Materials:

  • γ-Valerolactone (GVL), as received

  • ε-Caprolactone (ECL), dried at 60°C for 6 hours and stored over molecular sieves

  • Methoxy poly(ethylene glycol) (mPEG, Mn: 550 Da), dried at 60°C for 6 hours and stored over molecular sieves

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Nitrogen gas (high purity)

  • Schlenk flask and other standard glassware

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask under a nitrogen atmosphere, add the desired molar ratio of GVL and ECL (e.g., 80/20). Add mPEG as the initiator. The molar ratio of total monomers to mPEG can be adjusted to achieve the desired theoretical molecular weight (e.g., to obtain a theoretical Mn of 10 kDa).

  • Catalyst Addition: Add the Sn(Oct)₂ catalyst to the flask. The molar ratio of catalyst to initiator is typically 1:1.

  • Polymerization: The flask is sealed and placed in a preheated oil bath at the desired reaction temperature (e.g., 130°C). The reaction is allowed to proceed for a specified time, with stirring.

  • Purification: After the reaction, the polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. The precipitated polymer is then collected by filtration and dried under vacuum until a constant weight is achieved.

Visualization of the Experimental Workflow

G Workflow for Ring-Opening Polymerization of GVL and ECL cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization A Dry ε-Caprolactone (ECL) and mPEG B Charge Schlenk flask with GVL, ECL, and mPEG under N₂ A->B C Add Sn(Oct)₂ catalyst B->C D Heat reaction mixture (e.g., 130°C) with stirring C->D E Dissolve polymer in chloroform D->E F Precipitate in cold methanol (B129727) E->F G Filter and dry under vacuum F->G H Analyze polymer (GPC, NMR, DSC) G->H

Caption: Workflow for the synthesis of poly(γ-valerolactone-co-ε-caprolactone).

Application Note 2: Polyamides via Ugi Multicomponent Reaction

Overview

Levulinic acid can be directly polymerized with diamines and diisocyanides through the Ugi four-component condensation reaction.[3][4][5] This method is highly efficient and avoids the need to first convert levulinic acid into a cyclic monomer. The resulting polymers are polyamide-lactams with tunable properties based on the choice of reactants.[3]

Data Presentation

PolymerMonomersMn ( g/mol )Đ (Mw/Mn)Yield (%)
P1Levulinic acid, Ethylenediamine (B42938), 1,6-Diisocyanohexane (B7799794)8,5001.4598
P2Levulinic acid, 1,4-Diaminobutane, 1,6-Diisocyanohexane10,2001.5297
P3Levulinic acid, 1,6-Diaminohexane, 1,6-Diisocyanohexane12,5001.6199

Data is illustrative and based on findings from Ugi polymerization of levulinic acid.[3]

Experimental Protocol: Direct Polymerization of Levulinic Acid via Ugi Reaction

This protocol describes the direct polymerization of levulinic acid with a diamine and a diisocyanide.[6]

Materials:

  • Levulinic acid

  • Ethylenediamine

  • 1,6-Diisocyanohexane

  • Methanol (if required for dilution)

  • Standard reaction flask and stirring equipment

Procedure:

  • Reactant Charging: In a reaction flask, charge levulinic acid (1.0 eq), 1,6-diisocyanohexane (0.5 eq), and ethylenediamine (0.5 eq). If necessary, methanol can be added as a solvent.

  • Reaction: The reaction mixture is stirred under the desired conditions (e.g., room temperature or elevated temperature with conventional or microwave heating) for a specified period (e.g., 30 minutes for microwave heating at 100°C).

  • Work-up: After the reaction, if the mixture is highly viscous, it can be diluted with methanol. The crude polymer is then precipitated in a suitable non-solvent (e.g., water or diethyl ether).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight. The precipitation step can be repeated to ensure high purity.

Visualization of the Ugi Polymerization Pathway

G Ugi Multicomponent Polymerization of Levulinic Acid cluster_reactants Reactants LA Levulinic Acid (4-Oxopentanoic Acid) Intermediate Formation of Intermediate via Condensation and α-addition LA->Intermediate Diamine Diamine (e.g., Ethylenediamine) Diamine->Intermediate Diisocyanide Diisocyanide (e.g., 1,6-Diisocyanohexane) Diisocyanide->Intermediate Polymer Polyamide-Lactam Intermediate->Polymer Intramolecular Rearrangement

Caption: Simplified reaction pathway for the Ugi polymerization of levulinic acid.

Application Note 3: Polycarbonates from Diphenolic Acid (DPA)

Overview

Diphenolic acid (DPA) is synthesized from the condensation of levulinic acid and phenol (B47542).[7][8][9][10] DPA is a bio-based alternative to bisphenol A (BPA) and can be used to produce polycarbonates and epoxy resins with potentially lower toxicity.[7] The polymerization of DPA with a carbonate source, such as diphenyl carbonate, yields polycarbonates with desirable thermal and mechanical properties.

Data Presentation

CatalystReaction Temperature (°C)DPA Yield (%)p,p'-DPA Selectivity (%)
[BSMim]HSO₄ with ethanethiol8093.2~100
H-Beta 19 Zeolite120>90High

Data on the synthesis of DPA, a precursor for polycarbonates.[8][11]

Experimental Protocol: Synthesis of Polycarbonate from Diphenolic Acid

This protocol provides a general procedure for the melt polymerization of diphenolic acid (or its derivative) with diphenyl carbonate.[7][12]

Materials:

  • Diphenolic acid derivative (e.g., diphenolic acid amide)

  • Diphenyl carbonate

  • Transesterification catalyst (e.g., LiOH·H₂O)

  • High-vacuum, high-temperature reactor with mechanical stirring and a reflux column

Procedure:

  • Monomer Charging: The reactor is charged with the diphenolic acid derivative and diphenyl carbonate in the desired molar ratio.

  • Catalyst Addition: A small amount of the catalyst is added to the molten monomers.

  • Pre-polymerization: The temperature is raised (e.g., to 200°C) under reduced pressure (e.g., 300 Pa) for an initial period (e.g., 2 hours) to start the condensation and remove the phenol byproduct.

  • Polycondensation: The temperature is further increased (e.g., to 300°C) and the pressure is lowered (e.g., to <130 Pa) for an extended period (e.g., 4 hours) to drive the polymerization to high molecular weight. The high viscosity of the melt requires efficient stirring.

  • Product Isolation: After the reaction, the reactor is cooled, and the solid polycarbonate is collected.

Visualization of the Polycarbonate Synthesis Logic

G Logical Flow for Polycarbonate Synthesis from Levulinic Acid cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization LA Levulinic Acid DPA Diphenolic Acid (DPA) LA->DPA Condensation Phenol Phenol Phenol->DPA PC Polycarbonate DPA->PC Melt Polycondensation DPC Diphenyl Carbonate DPC->PC

Caption: Logical relationship from levulinic acid to polycarbonate.

References

4-Oxopentanoate Esters: Green Solvents for Sustainable Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of sustainable chemistry, the quest for environmentally benign solvents is paramount. 4-Oxopentanoate esters, commonly known as levulinate esters, have emerged as promising green solvents derived from renewable biomass resources. Their favorable physicochemical properties, low toxicity, and biodegradability make them attractive alternatives to conventional volatile organic compounds (VOCs) in a wide array of organic reactions. This document provides detailed application notes and experimental protocols for the use of this compound esters in key organic transformations, offering a guide for their integration into academic and industrial research settings.

Physicochemical Properties and Advantages

Levulinate esters, such as ethyl levulinate and methyl levulinate, are derived from levulinic acid, a platform chemical readily obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass.[1][2][3] These bio-based solvents offer a unique combination of a ketone and an ester functional group, contributing to their versatile solvency power for a range of polar and nonpolar compounds.

Key Advantages:

  • Renewable Feedstock: Derived from sustainable biomass, reducing reliance on petrochemicals.[1]

  • Low Volatility and High Flash Point: Enhances safety in the laboratory and industrial settings.

  • Biodegradability: Minimizes environmental persistence and impact.

  • High Solvating Power: Effective for a variety of organic compounds.

  • Potential for Recovery and Reuse: Contributes to the circular economy principles of green chemistry.

A summary of the key physicochemical properties of common this compound esters is presented in Table 1.

Table 1: Physicochemical Properties of Selected this compound Esters

PropertyMethyl LevulinateEthyl LevulinateButyl Levulinate
Molecular Formula C₆H₁₀O₃C₇H₁₂O₃C₉H₁₆O₃
Molecular Weight ( g/mol ) 130.14144.17172.22
Boiling Point (°C) 196206240
Density (g/mL at 20°C) 1.0541.0120.975
Flash Point (°C) 8591113
Water Solubility MiscibleSolubleSlightly Soluble

Applications in Organic Synthesis

This compound esters have demonstrated their utility as effective reaction media in a variety of important organic transformations. Their performance is often comparable or even superior to that of traditional solvents, with the added benefits of sustainability and safety.

Workflow for Production and Application of this compound Esters

The general pathway from biomass to the application of this compound esters as green solvents in organic synthesis is depicted in the following workflow diagram.

G cluster_0 Biomass Conversion cluster_1 Ester Synthesis cluster_2 Application in Organic Synthesis Biomass Lignocellulosic Biomass Hydrolysis Acid-Catalyzed Hydrolysis Biomass->Hydrolysis LA Levulinic Acid (4-Oxopentanoic Acid) Hydrolysis->LA Esterification Esterification with Alcohol (e.g., Ethanol (B145695), Methanol) LA->Esterification Solvent This compound Ester (e.g., Ethyl Levulinate) Esterification->Solvent Organic_Reaction Organic Reaction (e.g., Suzuki Coupling, Aldol Condensation) Solvent->Organic_Reaction Product Synthesized Product Organic_Reaction->Product

Caption: General workflow from biomass to this compound esters and their use as green solvents.

Experimental Protocols

The following sections provide detailed experimental protocols for key organic reactions utilizing this compound esters as the solvent.

Esterification of Levulinic Acid to Ethyl Levulinate

This protocol describes the synthesis of the green solvent itself, ethyl levulinate, from its precursor, levulinic acid.

Reaction Scheme:

Materials:

  • Levulinic acid (LA)

  • Ethanol (EtOH)

  • Amberlyst-15 (or other solid acid catalyst)

  • Ethyl acetate (B1210297) (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure: [4]

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the flask, add levulinic acid (1.0 eq), ethanol (5.0 eq), and Amberlyst-15 (10 wt% of LA).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • The filtrate is then concentrated under reduced pressure to remove excess ethanol.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl levulinate.

  • Purify the product by vacuum distillation to yield pure ethyl levulinate.

Table 2: Representative Results for Ethyl Levulinate Synthesis

CatalystLA:EtOH Molar RatioTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Amberlyst-151:10804>95>99[4]
Sulfated Zirconia1:6120592>99
H₂SO₄1:578399>99[5]
Aldol Condensation in Ethyl Levulinate

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. This protocol outlines a general procedure using ethyl levulinate as a green solvent alternative.

Reaction Scheme:

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethyl levulinate

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.2 eq) in ethyl levulinate (5 mL per mmol of aldehyde).

  • Add a catalytic amount of powdered sodium hydroxide (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. The formation of a precipitate may indicate product formation.

  • Upon completion, add cold deionized water to the reaction mixture to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure α,β-unsaturated carbonyl compound.

Table 3: Aldol Condensation - Comparative Solvent Performance

SolventReactantsBaseTemp (°C)Time (h)Yield (%)
Ethyl Levulinate Benzaldehyde, AcetoneNaOHRT3~85 (expected)
Ethanol/WaterBenzaldehyde, AcetoneNaOHRT290
DichloromethaneBenzaldehyde, AcetoneNaOHRT475
Suzuki-Miyaura Cross-Coupling in Ethyl Levulinate

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. Ethyl levulinate can serve as a sustainable solvent for this palladium-catalyzed reaction.

Reaction Scheme:

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Ethyl levulinate

  • Deionized water

  • Ethyl acetate (for extraction)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Add ethyl levulinate and a solution of potassium carbonate (2.0 eq) in deionized water. The solvent ratio of ethyl levulinate to water is typically 3:1 to 5:1.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Table 4: Suzuki-Miyaura Coupling - Green vs. Conventional Solvents

Solvent SystemCatalystBaseTemp (°C)Time (h)Yield (%)
Ethyl Levulinate/Water Pd(OAc)₂/PPh₃K₂CO₃908~90 (expected)
Toluene/WaterPd(PPh₃)₄Na₂CO₃1001295
Dioxane/WaterPd(dppf)Cl₂Cs₂CO₃80692

Logical Relationships and Benefits

The adoption of this compound esters as green solvents aligns with the principles of green chemistry, offering a cascade of environmental and safety benefits.

G cluster_0 Source & Properties cluster_1 Direct Benefits cluster_2 Downstream Advantages Biomass Renewable Biomass Levulinates This compound Esters Biomass->Levulinates Properties Low Volatility Low Toxicity Biodegradable Levulinates->Properties Safety Improved Lab Safety Properties->Safety Env_Impact Reduced Environmental Impact Properties->Env_Impact Sustainability Increased Sustainability Properties->Sustainability Waste Reduced Hazardous Waste Env_Impact->Waste Process Greener Chemical Processes Sustainability->Process Products Sustainable Products Process->Products

Caption: Logical flow of benefits from using this compound esters.

Conclusion

This compound esters represent a viable and advantageous class of green solvents for a multitude of organic reactions. Their derivation from renewable resources, coupled with their favorable safety and environmental profiles, positions them as key players in the transition towards more sustainable chemical synthesis. The protocols provided herein serve as a starting point for the broader implementation of these promising bio-based solvents in both academic and industrial laboratories, paving the way for a greener future in chemical manufacturing and drug development. Further research is encouraged to explore their application in an even wider range of chemical transformations and to optimize reaction conditions for industrial-scale processes.

References

Application Notes and Protocols for High-Yield 4-Oxopentanoate Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, also known as levulinic acid, is a valuable platform chemical with applications in the synthesis of pharmaceuticals, plasticizers, and fuel additives. Microbial fermentation using engineered microorganisms offers a sustainable and environmentally friendly alternative to traditional chemical synthesis routes. Fed-batch fermentation is a superior cultivation strategy for achieving high cell densities and, consequently, high product titers. This is accomplished by carefully controlling the nutrient feed to prevent substrate inhibition and the formation of inhibitory byproducts.

This document provides detailed application notes and protocols for the high-yield production of this compound using fed-batch fermentation of metabolically engineered Escherichia coli. The protocols are based on established methods for high-density bacterial cultivation and metabolic engineering strategies for organic acid production.

Metabolic Engineering Strategies

The biosynthesis of this compound in E. coli can be achieved through the engineering of a synthetic metabolic pathway. A plausible route starts from the central metabolite succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. The pathway involves the conversion of succinyl-CoA to this compound via a series of enzymatic reactions heterologously expressed in E. coli.

A potential biosynthetic pathway involves the following steps:

  • Succinyl-CoA to Methylmalonyl-CoA: Conversion of succinyl-CoA to methylmalonyl-CoA, catalyzed by a methylmalonyl-CoA mutase.

  • Methylmalonyl-CoA to Propionyl-CoA: Decarboxylation of methylmalonyl-CoA to propionyl-CoA, catalyzed by a methylmalonyl-CoA decarboxylase.

  • Propionyl-CoA to this compound: The final conversion steps from propionyl-CoA would require a multi-enzyme pathway, potentially involving condensation with acetyl-CoA and subsequent modifications.

To enhance the metabolic flux towards this compound, several genetic modifications in the host E. coli are recommended:

  • Overexpression of key pathway enzymes: The genes encoding the enzymes of the synthetic pathway should be expressed from high-copy number plasmids or integrated into the chromosome under the control of strong, inducible promoters.

  • Deletion of competing pathways: Knocking out genes that divert precursors away from the desired pathway can increase product yield. For instance, deleting genes involved in mixed-acid fermentation (e.g., ldhA, pflB) can redirect carbon flow towards the TCA cycle and increase the availability of succinyl-CoA.

  • Enhancement of precursor supply: Overexpression of enzymes in the TCA cycle leading to succinyl-CoA can further boost precursor availability.

Signaling and Regulatory Pathways

The production of this compound is subject to the host's global regulatory networks. Understanding and engineering these networks can significantly improve yields. Key regulatory systems in E. coli include:

  • Carbon Catabolite Repression (CCR): Mediated by the phosphotransferase system (PTS) and the transcriptional regulator Crp, CCR controls the preferential utilization of glucose over other carbon sources. Modulating CCR can be crucial when using alternative or mixed carbon sources.

  • General Stress Response: The RpoS (σS) sigma factor governs the response to various stress conditions, including nutrient limitation and high cell density. Engineering the RpoS response can improve cell viability and productivity during prolonged fed-batch cultivation.[1]

  • Two-Component Systems: Systems like ArcB/ArcA (aerobic/anaerobic respiration control) and CpxA/CpxR (envelope stress response) regulate metabolic shifts and cellular maintenance, impacting overall fermentation performance.[1]

The following diagram illustrates a simplified overview of the engineered metabolic pathway for this compound production and its intersection with key cellular processes.

cluster_0 Central Metabolism cluster_1 Engineered Pathway cluster_2 Regulatory Inputs Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA Succinyl-CoA TCA Cycle->Succinyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA->Methylmalonyl-CoA Methylmalonyl-CoA mutase Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA->Propionyl-CoA Methylmalonyl-CoA decarboxylase This compound This compound Propionyl-CoA->this compound Multi-step enzymatic conversion Global Regulators Global Regulators Central Metabolism Central Metabolism Global Regulators->Central Metabolism Engineered Pathway Engineered Pathway Global Regulators->Engineered Pathway Process Conditions Process Conditions Process Conditions->Central Metabolism Process Conditions->Engineered Pathway

Caption: Engineered metabolic pathway for this compound production.

Experimental Protocols

Strain and Inoculum Preparation

The host strain for this protocol is E. coli BL21(DE3) or a similar strain suitable for recombinant protein expression and metabolic engineering.

a. Primary Culture:

  • Inoculate a single colony of the engineered E. coli strain from a fresh agar (B569324) plate into a 100 mL flask containing 10-20 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.

  • Incubate the flask at 37°C in a shaking incubator at 200-250 rpm for 8-12 hours.[2]

b. Secondary Culture (Seed for Bioreactor):

  • Transfer the primary culture to a 1 L baffled flask containing 200 mL of a chemically defined medium.[3]

  • Incubate the secondary culture at 37°C and 200-250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 6-8.[2][4] This culture will serve as the inoculum for the bioreactor.

Fed-Batch Fermentation Protocol

a. Bioreactor Preparation:

  • Prepare a 5 L bioreactor with an initial working volume of 3 L of batch medium.

  • Calibrate pH and dissolved oxygen (DO) probes according to the manufacturer's instructions.

  • Sterilize the bioreactor by autoclaving.

b. Inoculation:

  • Aseptically inoculate the bioreactor with the secondary culture to achieve a starting OD₆₀₀ of approximately 0.2-0.3.

c. Batch Phase:

  • Maintain the following parameters:

    • Temperature: 37°C

    • pH: 7.0 (controlled with 25% ammonium (B1175870) hydroxide)[5]

    • Dissolved Oxygen (DO): Maintained at 30% saturation by cascading agitation (e.g., 200-1000 rpm) and airflow (e.g., 1-2 vvm).[6]

  • The batch phase proceeds until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO signal.

d. Fed-Batch Phase:

  • Initiate the feeding of a highly concentrated glucose solution (e.g., 60-70% w/v).

  • Employ an exponential feeding strategy to maintain a specific growth rate (e.g., 0.1-0.2 h⁻¹). The feed rate (F) can be calculated using the following equation:

    • F(t) = (μ / YX/S) * X₀V₀ * eμt

    • Where: μ = desired specific growth rate, YX/S = biomass yield on substrate, X₀ = biomass concentration at the start of the feed, V₀ = volume at the start of the feed, and t = time.

  • Alternatively, a DO-stat or pH-stat feeding strategy can be implemented where the feed is added in response to changes in DO or pH, indicating substrate limitation.

e. Induction and Production Phase:

  • When the cell density (OD₆₀₀) reaches a desired level (e.g., 30-50), induce the expression of the pathway enzymes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[2]

  • After induction, the temperature may be lowered to 30°C to enhance protein stability and product formation.[7]

  • Continue the fed-batch fermentation for 48-72 hours post-induction, monitoring cell growth and product formation.

f. Harvesting:

  • Harvest the culture broth and separate the cells from the supernatant by centrifugation.

  • The supernatant can be used for the extraction and purification of this compound.

The following diagram provides a general workflow for the fed-batch fermentation process.

Inoculum Preparation Inoculum Preparation Bioreactor Setup Bioreactor Setup Inoculum Preparation->Bioreactor Setup Batch Phase Batch Phase Bioreactor Setup->Batch Phase Fed-Batch Phase Fed-Batch Phase Batch Phase->Fed-Batch Phase Glucose Depletion Induction Induction Fed-Batch Phase->Induction OD600 = 30-50 Production Phase Production Phase Induction->Production Phase Harvesting Harvesting Production Phase->Harvesting

Caption: General workflow for the fed-batch fermentation process.

Data Presentation

The following tables summarize typical media compositions and expected performance metrics for high-density fed-batch fermentation of E. coli for organic acid production. These values can serve as a baseline for the production of this compound.

Table 1: Batch and Feed Media Composition

ComponentBatch Medium ConcentrationFeed Medium Concentration
Glucose20-30 g/L600-770 g/L[3]
(NH₄)₂SO₄2-5 g/L-
KH₂PO₄13.3 g/L-
(NH₄)₂H₂PO₄4 g/L-
MgSO₄·7H₂O1.2 g/L10-20 g/L[3]
Citric Acid1.7 g/L-
Trace Metal Solution10 mL/L10-20 mL/L
Thiamine4.5 mg/L-
AntibioticsAs required-

Table 2: Fermentation Parameters and Expected Performance

ParameterValueReference
Process Parameters
Initial Volume3 L in a 5 L bioreactor[3]
Temperature37°C (growth), 30°C (production)[7]
pH7.0[5]
Dissolved Oxygen> 30% saturation[6]
Feeding StrategyExponential or DO-stat[6]
Performance Metrics
Final OD₆₀₀> 100[8]
Final Dry Cell Weight> 50 g/L[8]
This compound Titer> 10 g/L (projected)
This compound Yield> 0.3 g/g glucose (projected)
Productivity> 0.2 g/L/h (projected)

Note: The projected performance metrics for this compound are based on reported values for other organic acids and recombinant proteins produced in high-density E. coli cultures and will depend on the efficiency of the engineered metabolic pathway.[7][8]

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the development of a high-yield fed-batch fermentation process for this compound production in metabolically engineered E. coli. Optimization of the metabolic pathway, host strain physiology, and fermentation parameters will be critical for achieving industrially relevant titers, yields, and productivities. Careful monitoring and control of the cultivation process are essential for maximizing the potential of this biomanufacturing platform.

References

Application Notes and Protocols for Solid-Phase Extraction of 4-Oxopentanoate from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 4-oxopentanoate (also known as levulinic acid) from common biological fluids, such as plasma, serum, and urine. These methods are designed to isolate and concentrate the analyte prior to quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a keto acid that can be found in biological systems and is also a versatile platform chemical.[1] Its accurate quantification in biological matrices is essential for various research and clinical applications. Solid-phase extraction is a robust sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[2]

This guide focuses on two primary SPE strategies for this compound:

  • Mixed-Mode Solid-Phase Extraction (SPE): This highly selective method utilizes a combination of non-polar and anion exchange retention mechanisms to effectively isolate acidic compounds like this compound while minimizing matrix interferences.[3]

  • Anion Exchange Solid-Phase Extraction (SPE): This method leverages the acidic nature of this compound, which is negatively charged at neutral or slightly basic pH, to achieve strong retention on a positively charged sorbent.

Method Selection and Considerations

The choice between mixed-mode and anion exchange SPE will depend on the specific requirements of the assay, including the complexity of the biological matrix and the desired level of sample cleanup.

  • Mixed-mode SPE is often preferred for complex matrices like plasma and serum as it allows for a more rigorous wash step to remove endogenous interferences, leading to cleaner extracts and reduced matrix effects in LC-MS analysis.[3]

  • Anion exchange SPE can be a simpler and effective option, particularly for cleaner matrices like urine. The selection of a weak or strong anion exchange sorbent can be optimized based on the desired retention and elution characteristics.

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of this compound. A common and effective approach is a two-step derivatization involving oximation of the ketone group followed by silylation of the carboxylic acid group.[4]

Quantitative Data Summary

The following table summarizes publicly available quantitative data for the recovery of levulinic acid using anion exchange resins. It is important to note that these values reflect the adsorption capacity of the resin itself and the overall recovery in a complete SPE workflow may differ.

Sorbent TypeAdsorption Capacity (mg/g)Recovery Yield (%)Reference
Lewatit MP-62 (Weak Anion Exchanger)32197.5[1]
Amberlite IRA-67 (Weak Anion Exchanger)Not SpecifiedNot Specified[1]
Lewatit MP-64 (Weak Anion Exchanger)Not SpecifiedNot Specified[1]
Lewatit M-500 (Strong Anion Exchanger)Not SpecifiedNot Specified[1]

Note: Limit of Detection (LOD) and Limit of Quantitation (LOQ) are method-specific and must be determined during method validation. For similar acidic compounds extracted from biological fluids using SPE and analyzed by mass spectrometry, LOQs in the low ng/mL range are often achievable.[5]

Experimental Protocols

Protocol 1: Mixed-Mode SPE for this compound from Plasma/Serum (for LC-MS Analysis)

This protocol is adapted from generic methods for acidic drug extraction and is suitable for complex biological matrices.

Materials:

  • Mixed-mode SPE cartridges (e.g., C8/Strong Anion Exchange)

  • Biological plasma or serum sample

  • Internal Standard (e.g., a stable isotope-labeled this compound)

  • Methanol (B129727)

  • Deionized Water

  • Ammonium (B1175870) Acetate (B1210297)

  • Acetic Acid

  • Formic Acid

  • SPE Vacuum Manifold

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/serum samples at room temperature.

    • Spike the sample with an appropriate internal standard.

    • To 1 mL of plasma/serum, add 1 mL of 100 mM ammonium acetate buffer (pH 6.0).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to precipitate proteins.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibrate the cartridges with 3 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0) to remove polar impurities.

    • Further wash the cartridge with 3 mL of methanol/water (50:50, v/v) to remove non-polar impurities.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound with 2 x 1.5 mL of a solution of methanol with 2% acetic acid.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 2: Anion Exchange SPE for this compound from Urine (for LC-MS Analysis)

This protocol is a simplified method suitable for cleaner matrices like urine.

Materials:

  • Anion exchange SPE cartridges (e.g., Strong Anion Exchange - SAX)

  • Urine sample

  • Internal Standard

  • Methanol

  • Deionized Water

  • Ammonium Hydroxide

  • Formic Acid

  • SPE Vacuum Manifold

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples and centrifuge at 2000 x g for 10 minutes to remove particulate matter.

    • Spike the supernatant with an appropriate internal standard.

    • Adjust the pH of the urine sample to ~7.5 with dilute ammonium hydroxide.

  • SPE Cartridge Conditioning:

    • Place the anion exchange SPE cartridges on the vacuum manifold.

    • Condition the cartridges with 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibrate the cartridges with 3 mL of deionized water adjusted to pH 7.5. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of methanol to remove non-specifically bound impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 2 x 1.5 mL of a solution of methanol with 2% formic acid.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

    • Vortex and transfer to an autosampler vial.

Protocol 3: Derivatization for GC-MS Analysis

This protocol should be performed on the dried eluate from either SPE method.

Materials:

  • Dried sample extract

  • Pyridine

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Oximation:

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution.

    • Vortex thoroughly to ensure the residue is dissolved.

    • Incubate at 60°C for 45 minutes to derivatize the ketone group.[4]

    • Allow the sample to cool to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA + 1% TMCS to the reaction mixture.

    • Vortex thoroughly.

    • Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

    • Allow the sample to cool to room temperature.

  • Analysis:

    • Transfer the derivatized sample to a GC-MS vial with an insert.

    • The sample is now ready for injection into the GC-MS system.

Visualizations

SPE_Workflow_Mixed_Mode cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction sample Plasma/Serum Sample + Internal Standard buffer Add Ammonium Acetate (pH 6.0) sample->buffer vortex1 Vortex buffer->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant loading Load Sample supernatant->loading conditioning Condition Cartridge (Methanol, Water, Buffer) conditioning->loading wash1 Wash 1 (Ammonium Acetate) loading->wash1 wash2 Wash 2 (Methanol/Water) wash1->wash2 dry Dry Cartridge wash2->dry elution Elute (Methanol + Acetic Acid) dry->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute evaporation->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: Workflow for Mixed-Mode SPE of this compound.

Derivatization_Workflow cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation start Dried Sample Extract (from SPE) add_mox Add Methoxyamine HCl in Pyridine start->add_mox heat1 Incubate at 60°C add_mox->heat1 cool1 Cool to RT heat1->cool1 add_bstfa Add BSTFA + 1% TMCS cool1->add_bstfa heat2 Incubate at 60°C add_bstfa->heat2 cool2 Cool to RT heat2->cool2 end_node GC-MS Analysis cool2->end_node

Caption: Derivatization Workflow for GC-MS Analysis.

References

Electrochemical reduction of 4-oxopentanoate to 4-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxypentanoate (B1260314) (also known as 4-hydroxyvaleric acid) is a valuable bio-based platform chemical and a monomer for the production of biodegradable polyesters. Its synthesis from levulinic acid (4-oxopentanoate), a readily available feedstock derived from lignocellulosic biomass, represents a sustainable alternative to petrochemical-based processes. Electrochemical reduction offers a promising route for this conversion, operating at ambient temperature and pressure, thereby reducing the energy demands and environmental impact associated with traditional catalytic hydrogenation methods.[1][2][3] This application note provides a detailed protocol for the electrochemical reduction of this compound to 4-hydroxypentanoate, summarizing key performance data and outlining the experimental workflow.

The electrochemical conversion of this compound can lead to several products, including 4-hydroxypentanoate, γ-valerolactone (GVL), and valeric acid.[3][4][5] The selectivity of the reaction is highly dependent on the electrode material, electrolyte pH, and applied potential.[5][6] Under acidic conditions, 4-hydroxypentanoate can undergo spontaneous intramolecular esterification to form the more stable GVL.[4] Therefore, careful control of the reaction conditions is crucial to maximize the yield of the desired 4-hydroxypentanoate. This protocol focuses on a method that achieves high selectivity and Faradaic efficiency for the target product.[7]

Experimental Protocols

This section details the materials, equipment, and procedures for the electrochemical reduction of this compound.

Materials and Equipment
  • Electrochemical Cell: A three-electrode setup in an undivided glass cell.

  • Working Electrode (WE): Lead (Pb) plate (e.g., 2 cm²). Before each experiment, the Pb plate should be cleaned by immersion in 30% v/v nitric acid, followed by rinsing with deionized water.[2]

  • Counter Electrode (CE): Platinum (Pt) foil or mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl. The reference electrode should be calibrated against a reversible hydrogen electrode (RHE) for accurate potential control.[2]

  • Potentiostat/Galvanostat: A device capable of maintaining a constant potential.

  • Electrolyte: A buffered aqueous solution. For optimal selectivity towards 4-hydroxypentanoate, a near-neutral to slightly alkaline pH is recommended. A 0.1 M potassium carbonate (K₂CO₃) solution buffered with 0.1 M potassium perchlorate (B79767) (KClO₄) to a pH of 10.0 has been shown to be effective.[2]

  • Reactant: 4-oxopentanoic acid (levulinic acid, LA), 0.1 mol L⁻¹ initial concentration.[2]

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) for quantification of reactants and products.

Experimental Procedure
  • Electrolyte Preparation: Prepare a 0.1 M K₂CO₃ + 0.1 M KClO₄ aqueous solution and adjust the pH to 10.0.

  • Reactant Solution: Dissolve the appropriate amount of 4-oxopentanoic acid in the prepared electrolyte to achieve a final concentration of 0.1 mol L⁻¹.

  • Cell Assembly: Assemble the three-electrode cell with the cleaned Pb working electrode, Pt counter electrode, and the reference electrode. Ensure the electrodes are immersed in the reactant solution.

  • Degassing: Degas the electrochemical cell with an inert gas (e.g., Argon) for at least 30 minutes prior to the experiment to remove dissolved oxygen.

  • Electrolysis:

    • Maintain the cell at a constant temperature of 20°C using a thermostatic bath.[2]

    • Apply a constant potential of -1.9 V vs. RHE to the working electrode using the potentiostat.[2]

    • Continue the electrolysis until a total charge of 4 Faradays per mole of initial this compound has been passed. This typically takes 1.5 to 2.0 hours.[2]

  • Sample Analysis:

    • At the end of the electrolysis, take a sample from the electrolyte.

    • Analyze the sample using HPLC to determine the concentrations of remaining this compound and the products formed (4-hydroxypentanoate, γ-valerolactone, and valeric acid).

Data Presentation

The following table summarizes the quantitative data for the electrochemical reduction of this compound at pH 10.0.

ParameterValueReference
Initial this compound Concentration 0.1 mol L⁻¹[2]
Applied Potential -1.9 V vs. RHE[2]
Temperature 20°C[2]
Total Charge Passed 4 F/mol of this compound[2]
Conversion of this compound >80%[2][7]
Faradaic Efficiency for 4-Hydroxypentanoate >80%[2][7]
Selectivity for 4-Hydroxypentanoate >99.9%[2][7]

Visualizations

Reaction Pathway

The following diagram illustrates the electrochemical reduction of this compound to 4-hydroxypentanoate and its subsequent conversion to other possible products.

Reaction_Pathway This compound This compound 4-Hydroxypentanoate 4-Hydroxypentanoate This compound->4-Hydroxypentanoate Electrochemical Reduction (+2e-, +2H+) gamma-Valerolactone gamma-Valerolactone 4-Hydroxypentanoate->gamma-Valerolactone Intramolecular Esterification (-H2O) Valeric Acid Valeric Acid 4-Hydroxypentanoate->Valeric Acid Further Reduction (+2e-, +2H+)

Caption: Electrochemical reduction pathway of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the electrochemical synthesis of 4-hydroxypentanoate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_analysis Analysis Electrolyte_Prep Prepare Buffered Electrolyte (pH 10.0) Reactant_Sol Prepare 0.1 M This compound Solution Electrolyte_Prep->Reactant_Sol Cell_Assembly Assemble 3-Electrode Electrochemical Cell Reactant_Sol->Cell_Assembly Degassing Degas with Argon Cell_Assembly->Degassing Electrolysis Apply -1.9 V vs. RHE at 20°C Degassing->Electrolysis Sampling Collect Sample Electrolysis->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis

Caption: Workflow for electrochemical synthesis of 4-hydroxypentanoate.

References

Application Notes and Protocols for Biocatalytic Production of 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of 4-oxopentanoate (levulinic acid), a valuable platform chemical, using engineered microorganisms. The following sections detail the metabolic pathways, experimental procedures for strain engineering and fermentation, and analytical methods for product quantification.

Introduction

This compound, also known as levulinic acid, is a C5 platform chemical with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and biofuels.[1][2] Traditional chemical synthesis of levulinic acid from biomass often requires harsh conditions, including high temperatures and strong acids, leading to the formation of undesirable byproducts.[1][3] Biocatalytic production using engineered microorganisms offers a more sustainable and selective alternative, enabling the synthesis of this compound from renewable feedstocks like glucose under mild conditions.[3] This document outlines the strategies and methodologies for developing and utilizing engineered Pseudomonas putida KT2440 for efficient this compound production.

Metabolic Pathway Engineering for this compound Production

The biosynthesis of this compound in engineered P. putida can be achieved by diverting intermediates from central carbon metabolism into a synthetic pathway. A proposed and implemented pathway involves channeling carbon flux from the shikimate and β-ketoadipate pathways.[3][4]

Key enzymatic steps in the engineered pathway include:

  • Phospho-2-dehydro-3-deoxyheptonate aldolase (B8822740) (AroG): This enzyme directs carbon flow from central metabolism into the shikimate pathway.[3]

  • 3-Dehydroshikimate dehydratase (AsbF): This enzyme is a key component in the pathway.[3]

  • Acetoacetate decarboxylase (Adc): This enzyme is involved in the later stages of the synthesis pathway.[3]

To enhance the accumulation of this compound, competing pathways are typically disrupted. This includes the deletion of genes involved in the degradation of biosynthetic intermediates, such as the 3-oxoadipate (B1233008) CoA-transferase (pcaIJ), and genes responsible for the catabolism of levulinic acid itself, such as the lva operon.[3][4]

Data Presentation

Table 1: Quantitative Data on Biocatalytic Levulinic Acid Production

Host StrainGenetic ModificationsSubstrateFermentation ModeTiter (g/L)Reference
Pseudomonas putida HP203Overexpression of aroG, asbF, adc; Deletion of pcaIJ, lva operonGlucoseFed-batch4.2[3]
Pseudomonas putida HP203Overexpression of aroG, asbF, adc; Deletion of pcaIJ, lva operonLignocellulosic biomass hydrolysateBatch0.85 (7.31 mM)[3]

Experimental Protocols

Protocol 1: Construction of Engineered Pseudomonas putida for this compound Production

This protocol outlines the steps for the genetic modification of P. putida KT2440, including markerless gene deletion and plasmid-based gene expression.

1. Markerless Gene Deletion (e.g., pcaIJ and lva operon)

This procedure is adapted from established methods for markerless gene deletion in P. putida utilizing a counterselection system.[5][6][7]

  • Vector Construction:

    • Amplify the upstream and downstream homologous regions (approx. 1 kb each) of the target gene (e.g., pcaIJ) from P. putida KT2440 genomic DNA via PCR.

    • Clone these fragments into a suicide vector containing a counterselectable marker (e.g., upp for 5-fluorouracil (B62378) sensitivity) and an antibiotic resistance gene (e.g., kanamycin).[5][6]

  • First Crossover (Integration):

    • Introduce the constructed suicide vector into P. putida KT2440 via electroporation.

    • Select for single-crossover integrants on agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin).

    • Confirm integration by PCR.

  • Second Crossover (Excision):

    • Cultivate the single-crossover mutant in a non-selective medium to facilitate the second homologous recombination event.

    • Plate the culture on a medium containing the counterselective agent (e.g., 5-fluorouracil) to select for cells that have excised the plasmid.[5][6]

    • Screen the resulting colonies by PCR to identify clones with the desired markerless gene deletion.

2. Plasmid-Based Overexpression of Biosynthetic Genes (aroG, asbF, adc)

  • Plasmid Design:

    • Codon-optimize the sequences of aroG, asbF, and adc for expression in P. putida.[3]

    • Synthesize the optimized genes and clone them into a broad-host-range expression vector suitable for P. putida (e.g., a pBBR1-based plasmid) under the control of a suitable promoter (e.g., an IPTG-inducible promoter).[4][8]

  • Transformation:

    • Transform the engineered P. putida strain (with genomic deletions) with the overexpression plasmid via electroporation.

    • Select for transformants on agar plates containing the appropriate antibiotic for plasmid maintenance.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol describes the cultivation of the engineered P. putida strain for the production of this compound in a fed-batch fermentation system. This is a general guideline and may require optimization.[3][9][10]

  • Media Preparation:

    • Seed Culture Medium (e.g., LB medium): Standard lysogeny broth.

    • Batch Fermentation Medium (e.g., M9 minimal medium):

      • Per liter: 12.8 g Na₂HPO₄·7H₂O, 3 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl.[10]

      • After autoclaving, add sterile solutions of: 2 mM MgSO₄, 0.1 mM CaCl₂, and a trace metal solution.

      • Initial carbon source: e.g., 20 g/L glucose.

    • Feeding Solution: Concentrated glucose solution (e.g., 500 g/L).

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered P. putida strain into a flask containing seed culture medium with the appropriate antibiotic.

    • Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

    • Use this culture to inoculate the bioreactor.

  • Bioreactor Operation:

    • Start the fermentation in batch mode with the initial fermentation medium.

    • Control the temperature at 30°C and maintain the pH at a setpoint (e.g., 7.0) by the automated addition of an acid/base solution.

    • Maintain dissolved oxygen (DO) at a setpoint (e.g., 20-40% of air saturation) by controlling the agitation speed and airflow rate.

    • After the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the concentrated glucose solution at a controlled rate to maintain a desired specific growth rate.

    • Induce gene expression at an appropriate cell density (e.g., OD₆₀₀ of 10) by adding the inducer (e.g., IPTG) to the bioreactor.

    • Collect samples periodically for analysis of cell density, substrate concentration, and this compound concentration.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of this compound and other organic acids in fermentation broth using High-Performance Liquid Chromatography (HPLC).[1][11][12][13]

  • Sample Preparation:

    • Collect a sample from the bioreactor.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with an appropriate mobile phase if necessary.

  • HPLC Analysis:

    • Column: A column suitable for organic acid analysis (e.g., Aminex HPX-87H or a C18 column).[1]

    • Mobile Phase: An acidic aqueous solution (e.g., 5 mM H₂SO₄ or a phosphate (B84403) buffer at low pH).[1][13]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-60°C).

    • Detection: UV detector at a low wavelength (e.g., 210 nm).[12][13]

    • Quantification: Prepare a standard curve using known concentrations of this compound to quantify the concentration in the samples based on peak area.

Visualizations

Biocatalytic_Production_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation Process cluster_analysis Analysis Strain P. putida KT2440 Deletion Markerless Gene Deletion (pcaIJ, lva operon) Strain->Deletion EngineeredStrain Engineered P. putida Deletion->EngineeredStrain Plasmid Plasmid Construction (pBBR1-aroG-asbF-adc) Plasmid->EngineeredStrain Inoculum Inoculum Preparation EngineeredStrain->Inoculum FedBatch Fed-Batch Fermentation Inoculum->FedBatch Induction Induction of Gene Expression FedBatch->Induction Sampling Periodic Sampling Induction->Sampling SamplePrep Sample Preparation Sampling->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Experimental workflow for this compound production.

Metabolic_Pathway Glucose Glucose CentralMetabolism Central Carbon Metabolism Glucose->CentralMetabolism ShikimatePathway Shikimate Pathway CentralMetabolism->ShikimatePathway aroG BetaKetoadipatePathway β-Ketoadipate Pathway CentralMetabolism->BetaKetoadipatePathway Intermediate1 Intermediate (Protocatechuate) ShikimatePathway->Intermediate1 asbF Intermediate2 Intermediate (3-Oxoadipate) BetaKetoadipatePathway->Intermediate2 Degradation Degradation Products BetaKetoadipatePathway->Degradation ΔpcaIJ Intermediate1->BetaKetoadipatePathway Product This compound (Levulinic Acid) Intermediate2->Product adc Product->Degradation Δlva operon

Caption: Engineered metabolic pathway for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Catalysts for 4-Oxopentanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, and its esters such as ethyl levulinate and methyl levulinate, are valuable platform chemicals derived from biomass with wide-ranging applications as fuel additives, green solvents, and precursors for polymers and pharmaceuticals.[1] The efficient synthesis of these compounds, often from levulinic acid, is critically dependent on the development of highly active and selective catalysts. High-throughput screening (HTS) methodologies offer a rapid and efficient approach to discover and optimize novel catalysts from large, diverse libraries.[2] This document provides detailed application notes and experimental protocols for the high-throughput screening of catalysts for this compound synthesis.

Core Concepts in High-Throughput Catalyst Screening

High-throughput experimentation accelerates catalyst discovery by enabling the parallel execution of numerous experiments.[2][3] This approach allows for the rapid evaluation of a wide range of catalyst compositions, supports, and reaction conditions. Key components of an HTS workflow include automated liquid and solid handling, parallel reactor systems, and rapid analytical techniques.[4][5][6] The integration of machine learning algorithms can further enhance the efficiency of catalyst discovery by identifying performance patterns and prioritizing promising candidates for experimental validation.

Data Presentation: Catalyst Performance in this compound Synthesis

The following tables summarize quantitative data from various studies on the catalytic synthesis of 4-oxopentanoates (specifically ethyl levulinate) from levulinic acid.

Table 1: Performance of Various Catalysts in Ethyl Levulinate Synthesis

CatalystStarting MaterialAlcoholTemperature (°C)Time (h)Catalyst Loading (wt%)Conversion (%)Yield (%)Selectivity (%)Reference
p-Toluenesulfonic acid-based DESLevulinic AcidEthanol (B145695)1400.175~76~76100[7]
Oxalic acid-based DESLevulinic AcidEthanol1400.175~58~58100[7]
K-HPW-1FructoseEthanol------[8]
Iron doped sulfonated carbon cryogelBiomass derivative chemicalsEthanol------[1][9]
AlCl3·6H2OLevulinic AcidEthanol------[9]
Lipase-immobilized mesoporous silicaLevulinic AcidEthanol------
Resin-Supported AcidsLevulinic Acid1-Pentanol9024-92-100[10]
Ni/HZSM-5-3Levulinic Acid-320--99-100 (to GVL)[11]
Ru/Beta-12.5Levulinic AcidWater (Hydrogenation)90229466 (to GVL)-[12]

Note: DES stands for Deep Eutectic Solvents. GVL stands for γ-valerolactone, a common hydrogenation product of levulinic acid. Data for some entries were not fully available in the provided search results.

Experimental Protocols

This section outlines a generalized high-throughput screening protocol for the synthesis of this compound from levulinic acid.

Protocol 1: Preparation of Catalyst Library

This protocol describes the preparation of a supported catalyst library in a 96-well plate format.

Materials:

  • 96-well filter plates

  • Catalyst supports (e.g., activated carbon, silica, alumina)

  • Metal precursor solutions (e.g., nitrates, chlorides, or acetates of desired metals in appropriate solvents)

  • Automated liquid handling robot

  • Oven for drying and calcination

Procedure:

  • Support Dispensing: Dispense a uniform amount of catalyst support into each well of the 96-well filter plate using a solid dispensing system.

  • Precursor Addition: Using an automated liquid handler, add the desired metal precursor solutions to the wells. The composition of the precursors can be varied across the plate to create a diverse library of catalysts.

  • Drying: Dry the plate in an oven at a temperature appropriate for the solvent used (e.g., 80-120 °C) until the solvent has completely evaporated.

  • Calcination: Transfer the plate to a furnace for calcination to convert the metal precursors into their active oxide or metallic form. The calcination temperature and atmosphere (e.g., air, nitrogen) should be optimized for the specific catalyst system.

  • Reduction (if necessary): For catalysts that require reduction (e.g., supported metal nanoparticles for hydrogenation), the calcined library can be treated with a reducing agent (e.g., H2 gas) in a suitable reactor system.

Protocol 2: High-Throughput Catalyst Screening in a Parallel Reactor System

This protocol details the screening of the prepared catalyst library for the esterification of levulinic acid with an alcohol (e.g., ethanol to produce ethyl this compound).

Materials:

  • Prepared 96-well catalyst library

  • Parallel pressure reactor system (e.g., 16- or 48-parallel fixed-bed or batch reactors)

  • Levulinic acid solution in the desired alcohol

  • Internal standard (e.g., tetradecane) for chromatographic analysis[7]

  • Automated liquid handling robot

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an autosampler for analysis

Procedure:

  • Reactor Loading: Transfer the individual catalysts from the 96-well plate to the parallel reactor vials. This can be done manually or with a robotic system.

  • Reagent Addition: Use an automated liquid handler to dispense a precise volume of the levulinic acid/alcohol solution containing the internal standard into each reactor vial.

  • Reaction Execution: Seal the reactors and place them in the parallel reactor system. Set the desired reaction temperature, pressure (if applicable), and stirring speed. Run the reactions for a predetermined amount of time.

  • Reaction Quenching: After the reaction time is complete, cool the reactors to stop the reaction.

  • Sample Preparation for Analysis: If necessary, dilute the reaction mixtures with a suitable solvent and filter to remove the catalyst particles.

  • High-Throughput Analysis: Analyze the samples using a fast analytical method such as GC or HPLC to determine the conversion of levulinic acid and the yield of the this compound ester.[13][14]

Protocol 3: High-Throughput Analysis of this compound Synthesis

This protocol outlines a rapid analytical method for quantifying the products of the catalyst screening experiments.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Capillary column suitable for the separation of levulinic acid and its esters (e.g., a polar column).

Procedure:

  • Calibration: Prepare a series of standard solutions containing known concentrations of levulinic acid, the this compound ester, and the internal standard. Analyze these standards to generate a calibration curve.

  • Sample Injection: Use the autosampler to inject the prepared samples from the catalyst screening experiments into the GC.

  • Chromatographic Separation: Develop a GC method with a temperature program that allows for the complete separation of the reactants, products, and internal standard in a short amount of time.[7]

  • Quantification: Integrate the peak areas of the levulinic acid, this compound ester, and the internal standard. Use the calibration curve to calculate the concentrations of the reactant and product in each sample.

  • Data Analysis: Calculate the conversion of levulinic acid and the yield of the this compound ester for each catalyst tested.

Mandatory Visualizations

Experimental_Workflow cluster_prep Catalyst Library Preparation cluster_screen High-Throughput Screening cluster_analysis High-Throughput Analysis Support Dispense Support (96-well plate) Precursor Add Metal Precursors (Automated Liquid Handling) Support->Precursor Drying Drying Precursor->Drying Calcination Calcination Drying->Calcination Reduction Reduction (optional) Calcination->Reduction Loading Load Catalysts into Parallel Reactor Reduction->Loading Reagents Add Reactants (Levulinic Acid + Alcohol) Loading->Reagents Reaction Run Parallel Reactions (Controlled T, P) Reagents->Reaction Quench Quench Reactions Reaction->Quench SamplePrep Sample Preparation (Dilution, Filtration) Quench->SamplePrep Analysis Fast GC/HPLC Analysis SamplePrep->Analysis Data Data Processing (Conversion, Yield) Analysis->Data

Caption: Experimental workflow for high-throughput catalyst screening.

Logical_Relationship HTS High-Throughput Screening Catalyst Catalyst Discovery & Optimization HTS->Catalyst enables Process Efficient this compound Synthesis Catalyst->Process leads to Biorefinery Sustainable Biorefinery Process->Biorefinery contributes to

Caption: Logical relationship of HTS in sustainable chemical production.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Oxopentanoate (Levulinic Acid) Yield from Cellulose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 4-oxopentanoate, commonly known as levulinic acid, from cellulose (B213188). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the conversion of cellulose to this compound.

Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Inefficient Cellulose Hydrolysis: The initial breakdown of cellulose into glucose is a critical rate-limiting step.[1][2] 2. Suboptimal Reaction Temperature: Temperatures that are too low result in slow reaction rates, while excessively high temperatures can lead to the degradation of the desired product and intermediates.[3][4] 3. Incorrect Catalyst Concentration: Insufficient catalyst leads to incomplete conversion, whereas excessive catalyst can promote the formation of unwanted byproducts like humins.[5] 4. Inappropriate Reaction Time: Short reaction times may not allow for complete conversion, while extended times can lead to the degradation of this compound.[4][6] 5. Formation of Insoluble Byproducts (Humins): Humins are polymeric materials that form from the degradation of sugars and intermediates, reducing the yield of the target molecule.[4][7]1. Cellulose Pretreatment: Employ a pretreatment step to reduce the crystallinity of cellulose and increase its accessibility to the catalyst. Methods include dilute acid or alkali treatment.[3][8][9] 2. Optimize Temperature: Conduct a temperature screening study to identify the optimal temperature for your specific catalyst and reactor setup. A common range is 150-200°C.[4] 3. Titrate Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading that maximizes yield without promoting side reactions. 4. Conduct a Time-Course Study: Monitor the reaction over time to determine the point of maximum this compound concentration before significant degradation occurs. 5. Utilize a Biphasic Solvent System: A system like GVL/H₂O can help to continuously extract this compound from the aqueous phase where humin formation is more prevalent.[5]
Poor Selectivity for this compound 1. Formation of Formic Acid and Other Byproducts: The reaction pathway naturally produces formic acid alongside this compound.[4] Other byproducts can include furfural (B47365) and organic acids.[10] 2. Catalyst Type: The choice of catalyst significantly influences the reaction pathway and the distribution of products. Some catalysts may favor the formation of intermediates or other degradation products.[6][11] 3. Presence of Hemicellulose and Lignin (B12514952): If using lignocellulosic biomass, these components can react to form a variety of other compounds, reducing the selectivity for this compound.[3][8]1. Purification: Employ purification techniques such as distillation, extraction, or chromatography to isolate this compound from formic acid and other byproducts. 2. Catalyst Screening: Test a variety of Lewis and Brønsted acid catalysts, both homogeneous (e.g., H₂SO₄, HCl, CrCl₃) and heterogeneous (e.g., Amberlyst-15, zeolites), to identify the most selective for your process.[3][5][6][11] 3. Feedstock Purification: If using raw biomass, consider a pretreatment step to remove hemicellulose and lignin prior to the main hydrolysis reaction.[3]
Catalyst Deactivation/Recovery Issues 1. Humin Deposition: Insoluble humins can coat the surface of heterogeneous catalysts, blocking active sites.[12] 2. Leaching of Active Sites: For some solid acid catalysts, the active sulfonic acid groups can leach into the reaction medium, particularly at high temperatures.[11] 3. Difficult Separation (Homogeneous Catalysts): Mineral acids used as homogeneous catalysts can be difficult and costly to separate from the product mixture.[2]1. Catalyst Regeneration: For catalysts deactivated by humins, regeneration can often be achieved by washing with a solvent or by calcination. Washing with an H₂O₂ solution has also been shown to be effective.[3][11] 2. Use of Stable Catalysts: Select heterogeneous catalysts known for their stability under the reaction conditions. Carbon-based solid acids can be a robust option.[11] 3. Employ Heterogeneous Catalysts: The use of solid acid catalysts simplifies product separation and catalyst recycling.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the conversion of cellulose to this compound?

A1: The conversion of cellulose to this compound is a multi-step process that occurs under acidic conditions.[3] The generally accepted reaction pathway is as follows:

  • Hydrolysis: Cellulose, a polymer of glucose, is first hydrolyzed to break the β-1,4-glycosidic bonds, releasing individual glucose units.[1]

  • Isomerization: Glucose is then isomerized to fructose. This step is facilitated by Lewis acids.[5][11]

  • Dehydration: Fructose undergoes dehydration to form 5-hydroxymethylfurfural (B1680220) (HMF).[3]

  • Rehydration: HMF is subsequently rehydrated to produce equimolar amounts of this compound and formic acid.[4][7]

ReactionPathway Cellulose Cellulose Glucose Glucose Cellulose->Glucose Hydrolysis Fructose Fructose Glucose->Fructose Isomerization HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration Products This compound + Formic Acid HMF->Products Rehydration

Reaction pathway from cellulose to this compound.

Q2: What are the key reaction parameters that influence the yield of this compound?

A2: The yield of this compound is significantly influenced by several key parameters:

  • Reaction Temperature: Typically, temperatures between 150°C and 200°C are employed.[4]

  • Reaction Time: Optimal reaction times can vary from minutes to several hours depending on the other conditions.[6]

  • Catalyst Type and Concentration: Both Lewis and Brønsted acids are effective. The choice between a homogeneous catalyst (like sulfuric acid or metal chlorides) and a heterogeneous catalyst (like a solid acid resin) will impact the reaction and purification.[3][11]

  • Substrate Concentration: The initial concentration of cellulose can affect the reaction kinetics and the formation of byproducts.[6]

Q3: Which catalysts have shown high efficacy for this conversion?

A3: A variety of catalysts have been investigated. Some of the most effective include:

  • Homogeneous Catalysts:

    • Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[4]

    • Metal chlorides, particularly chromium(III) chloride (CrCl₃), have demonstrated high catalytic activity, with reported yields up to 67 mol%.[3][6]

  • Heterogeneous Catalysts:

    • Solid acid resins like Amberlyst-15 and Amberlyst-70 are effective and offer the advantage of easier separation.[3][5] Yields of up to 59.24% have been reported with Amberlyst-15.[5]

    • Sulfonated carbon-based catalysts are also a promising option due to their stability and high activity.[11]

Q4: How can I minimize the formation of humins?

A4: Humin formation is a significant challenge. Strategies to minimize their formation include:

  • Optimizing Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Using a Biphasic Solvent System: A solvent system like gamma-valerolactone (B192634) (GVL) and water can extract the desired products from the aqueous phase, where humin formation is more pronounced, thereby protecting them from degradation.[5]

  • Addition of Salts: The addition of salts like NaCl can sometimes improve the yield of this compound by influencing the solubility and reaction environment.[5][11]

Q5: What are common methods for the purification of this compound?

A5: After the reaction, the product mixture typically contains this compound, formic acid, unreacted sugars, the catalyst, and byproducts. Common purification methods include:

  • Solvent Extraction: Liquid-liquid extraction can be used to selectively separate this compound from the aqueous reaction mixture.

  • Distillation: Due to its relatively high boiling point, distillation can be an effective method for purification, especially after initial extraction.

  • Chromatography: For high-purity applications, column chromatography can be employed.

  • Membrane Separation: Techniques like pervaporation can also be utilized for separation.

Experimental Protocols

General Protocol for Cellulose Hydrolysis to this compound

This protocol provides a general framework. Specific conditions should be optimized for your experimental setup.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A 1. Weigh Cellulose C 3. Add Reactants to Reactor A->C B 2. Prepare Catalyst Solution/Slurry B->C D 4. Seal and Purge Reactor C->D E 5. Heat to Reaction Temperature D->E F 6. Stir at Set Speed E->F G 7. Monitor Reaction F->G H 8. Cool and Depressurize G->H I 9. Separate Catalyst (if heterogeneous) H->I J 10. Sample for Analysis (e.g., HPLC) I->J K 11. Purify Product J->K

A typical experimental workflow for cellulose hydrolysis.

  • Materials and Reagents:

    • Cellulose (e.g., microcrystalline cellulose)

    • Catalyst (e.g., H₂SO₄, CrCl₃, or Amberlyst-15)

    • Deionized water

    • High-pressure batch reactor with stirring and temperature control

    • Analytical equipment (e.g., HPLC with a suitable column for organic acid analysis)

  • Procedure:

    • Reactor Loading: Accurately weigh the desired amount of cellulose and add it to the reactor vessel.

    • Catalyst Addition: Add the appropriate amount of catalyst and deionized water to achieve the target concentrations.

    • Reactor Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.

    • Reaction: Heat the reactor to the desired temperature (e.g., 150-200°C) while stirring. Maintain the temperature and stirring for the specified reaction time.

    • Cooling and Sampling: After the reaction is complete, cool the reactor to room temperature. Carefully collect a sample of the liquid product for analysis.

    • Catalyst Separation (for heterogeneous catalysts): If a solid catalyst was used, separate it from the liquid product by filtration or centrifugation.

    • Analysis: Analyze the liquid sample by HPLC to determine the concentrations of this compound, glucose, HMF, and other byproducts.

    • Yield Calculation: Calculate the molar yield of this compound based on the initial amount of cellulose.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting Start Low this compound Yield CheckConversion Is Cellulose Conversion High? Start->CheckConversion CheckIntermediates Are Intermediates (Glucose, HMF) Present? CheckConversion->CheckIntermediates Yes IncreaseSeverity Increase Reaction Severity (Temp, Time, Catalyst Conc.) CheckConversion->IncreaseSeverity No OptimizeDehydration Optimize Dehydration/Rehydration Steps (Catalyst Choice, Temp) CheckIntermediates->OptimizeDehydration Yes CheckByproducts High Levels of Byproducts (Humins)? CheckIntermediates->CheckByproducts No IncreaseSeverity->CheckConversion End Yield Improved OptimizeDehydration->End ReduceSeverity Reduce Reaction Severity (Temp, Time) CheckByproducts->ReduceSeverity Yes CheckByproducts->End No ConsiderBiphasic Consider Biphasic System ReduceSeverity->ConsiderBiphasic ConsiderBiphasic->End

Troubleshooting decision tree for low product yield.

References

Technical Support Center: Overcoming Challenges in the Purification of 4-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-oxopentanoate (levulinate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this versatile platform chemical.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized from biomass, often contains several key impurities. These include formic acid, furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), and dark-colored, polymeric materials known as humins.[1][2] Unreacted starting materials and residual acid catalysts from the synthesis process may also be present.

Q2: What are the primary challenges in purifying this compound?

A2: The main challenges in purifying this compound stem from its high boiling point, its miscibility with water, and the presence of impurities with similar polarities. Separating it from water and formic acid can be energy-intensive. Furthermore, the removal of colored humins and other byproducts like furfural and HMF requires specific purification strategies to achieve high purity.

Q3: Which purification methods are most effective for this compound?

A3: The most common and effective methods for purifying this compound are fractional distillation under reduced pressure, crystallization (including melt crystallization), and column chromatography. Liquid-liquid extraction is also a crucial step, often used prior to distillation to remove the bulk of water and some impurities.[1][3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Titration can be used to determine the acid content.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.

Q5: Can this compound degrade during purification?

A5: Yes, this compound can undergo degradation, especially at elevated temperatures during distillation. One common degradation pathway is intramolecular dehydration to form α- and β-angelica lactones. High temperatures can also lead to further side reactions, potentially forming other byproducts.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification techniques used for this compound.

Fractional Distillation

Fractional distillation is a widely used method for purifying this compound, taking advantage of its relatively high boiling point compared to some impurities. However, challenges can arise.

Issue 1: Poor Separation of this compound from Impurities

  • Symptom: The distilled this compound is still contaminated with other components, or the boiling point is not sharp.

  • Possible Cause & Solution:

    • Inefficient Fractionating Column: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For liquids with close boiling points, a longer column or one with a more efficient packing material is necessary.

    • Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation.

    • Fluctuating Heat Source: An unstable heat source can cause inconsistent boiling and disrupt the temperature gradient in the column. Use a stable heating mantle with a controller.

    • Inadequate Insulation: The fractionating column should be well-insulated to maintain a proper temperature gradient. Wrap the column with glass wool or aluminum foil.

Issue 2: Darkening or Decomposition of this compound During Distillation

  • Symptom: The this compound in the distillation flask or the distillate turns dark, indicating decomposition.

  • Possible Cause & Solution:

    • High Temperature: this compound can decompose at its atmospheric boiling point. Perform the distillation under reduced pressure (vacuum) to lower the boiling point. A typical condition is 137-139 °C at 10 mmHg.[1]

    • Presence of Oxygen: Oxidation can occur at high temperatures. Ensure the distillation apparatus is free of leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen).

    • Prolonged Heating: Minimize the time the this compound is exposed to high temperatures.

Experimental Protocol: Fractional Distillation of this compound [1]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-15 mmHg).

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill at their respective boiling points. The main fraction of this compound should be collected at approximately 137-139 °C under 10 mmHg.[1]

  • Monitoring: Monitor the temperature at the still head throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

Troubleshooting Workflow for Fractional Distillation ```dot graph DistillationTroubleshooting { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

Start [label="Start Distillation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PoorSeparation [label="Poor Separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Decomposition/Darkening?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckColumn [label="Increase Column Efficiency\n(longer/better packing)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReduceRate [label="Reduce Distillation Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulate [label="Insulate Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UseVacuum [label="Use Reduced Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InertAtmosphere [label="Use Inert Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GoodProduct [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PoorSeparation; PoorSeparation -> Decomposition [label="No"]; PoorSeparation -> CheckColumn [label="Yes"]; CheckColumn -> ReduceRate; ReduceRate -> Insulate; Insulate -> Decomposition; Decomposition -> UseVacuum [label="Yes"]; UseVacuum -> InertAtmosphere; InertAtmosphere -> GoodProduct; Decomposition -> GoodProduct [label="No"]; }

A decision-making workflow for selecting a suitable purification method.

References

Side reactions and byproduct formation in 4-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Oxopentanoate

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound esters (alkyl levulinates)?

A1: The most common and direct method for synthesizing this compound esters is the Fischer esterification of levulinic acid (4-oxopentanoic acid) with an appropriate alcohol in the presence of an acid catalyst.[1] Another significant pathway involves the hydrogenation of levulinic acid, which can lead to gamma-valerolactone (B192634) (GVL) via a 4-hydroxypentanoic acid intermediate.[2] While GVL is a cyclic ester, the intermediate is a derivative of this compound.

Q2: I am observing a lower than expected yield of my target this compound ester during esterification. What are the likely side reactions?

A2: Several side reactions can lead to a reduced yield of the desired ester. These include:

  • Dehydration of levulinic acid: This can lead to the formation of α-angelica lactone.[3][4] This is more likely to occur with highly acidic catalysts.[4]

  • Dehydration of the alcohol: The acid catalyst can also promote the dehydration of the alcohol reactant, especially with secondary and tertiary alcohols, forming ethers or alkenes.[4]

  • Formation of pseudo-esters: In some cases, a pseudo-ester, such as pseudobutyl levulinate (5-methyl-5-butoxy-γ-butyrolactone), can form as an intermediate or byproduct.[5][6]

  • Reversible reaction: The water produced during the esterification can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol, especially if it is not removed from the reaction mixture.[4]

Q3: How can I minimize the formation of α-angelica lactone?

A3: The formation of α-angelica lactone is a result of levulinic acid dehydration.[3] To minimize this side reaction, consider the following:

  • Catalyst selection: Employing a catalyst with moderate acidity can favor esterification over dehydration. For instance, some studies suggest that an increase in catalyst acidity can facilitate the dehydration of levulinic acid to angelica lactone more than the desired esterification.[4]

  • Reaction conditions: Optimizing the reaction temperature and time is crucial. High temperatures can promote dehydration.

  • Rapid hydrogenation: In processes where hydrogenation is the goal, rapid and selective hydrogenation can prevent the formation of α-angelica lactone.[3]

Q4: My synthesis involves the hydrogenation of levulinic acid. What are the potential byproducts in this process?

A4: The primary goal of levulinic acid hydrogenation in this context is often the production of γ-valerolactone (GVL).[2] The main pathway proceeds through the formation of a 4-hydroxypentanoic acid intermediate. However, a competing pathway involves the dehydration of levulinic acid to α-angelica lactone, which is then hydrogenated to GVL.[2] Therefore, α-angelica lactone can be considered a key intermediate and potential byproduct if the reaction is not driven to completion. Other oligomeric byproducts can also result from the dehydration of levulinic acid.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low yield of this compound ester Formation of α-angelica lactone due to high catalyst acidity.Use a catalyst with milder acidity. Optimize reaction temperature to favor esterification over dehydration.
Reversible hydrolysis of the ester.Remove water as it is formed, for example, by using a Dean-Stark apparatus. Use a large excess of the alcohol to shift the equilibrium towards the product side.[1]
Dehydration of the alcohol reactant.Use a milder acid catalyst. Consider using a primary alcohol if possible, as they are less prone to dehydration.[5]
Presence of an unexpected peak in GC-MS, potentially a pseudo-ester Formation of a pseudo-levulinate intermediate.Increase reaction time or temperature to promote the conversion of the pseudo-ester to the final product. Note that this is often an intermediate that converts to the desired ester.[5][6]
Formation of oligomeric byproducts Dehydration of levulinic acid leading to polymerization.Ensure rapid and selective hydrogenation if that is the intended reaction.[3] For esterification, milder reaction conditions may be necessary.
Inconsistent catalyst performance over multiple cycles Catalyst deactivation.Investigate potential causes of deactivation such as metal leaching in the presence of water.[7] Consider catalyst regeneration protocols if available.

Experimental Protocols

Protocol 1: Minimizing Side Reactions in the Esterification of Levulinic Acid to Ethyl Levulinate

This protocol is based on methodologies that aim to achieve high selectivity for the desired ester.

Materials:

  • Levulinic acid (LA)

  • Ethanol (B145695) (EtOH)

  • Amberlyst-15 (or other solid acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle with magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a heating mantle with a magnetic stirrer. If desired, a Dean-Stark apparatus can be placed between the flask and the condenser to remove water azeotropically.

  • In the round-bottom flask, combine levulinic acid and a large excess of ethanol. A molar ratio of at least 9:1 (ethanol to levulinic acid) is recommended to drive the reaction towards the product.[1]

  • Add the solid acid catalyst (e.g., Amberlyst-15). The catalyst loading can be optimized, but a starting point is typically 5-20% by weight of the levulinic acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of ethanol.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solid catalyst by filtration.

  • Remove the excess ethanol using a rotary evaporator.

  • Perform an aqueous workup to remove any remaining acid and water-soluble impurities. This may involve washing the organic layer with a saturated sodium bicarbonate solution followed by brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ethyl levulinate by vacuum distillation.

Visual Guides

Reaction_Pathways cluster_esterification Esterification Pathway cluster_side_reactions Common Side Reactions LA Levulinic Acid Ester This compound Ester LA->Ester + ROH - H2O AngelicaLactone α-Angelica Lactone LA->AngelicaLactone - H2O PseudoEster Pseudo-Ester LA->PseudoEster + ROH ROH Alcohol (ROH) AlcoholByproducts Alcohol Dehydration Products (Ethers, Alkenes) ROH->AlcoholByproducts - H2O Water Water

Caption: Main esterification pathway and common side reactions.

Troubleshooting_Workflow start Low Yield of This compound check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts angelica α-Angelica Lactone Detected? check_byproducts->angelica Yes pseudo Pseudo-Ester Detected? check_byproducts->pseudo No angelica->pseudo No action_angelica Use Milder Catalyst Lower Temperature angelica->action_angelica Yes alcohol_dehyd Alcohol Dehydration Products Detected? pseudo->alcohol_dehyd No action_pseudo Increase Reaction Time/Temp pseudo->action_pseudo Yes action_alcohol Use Milder Catalyst Consider Primary Alcohol alcohol_dehyd->action_alcohol Yes action_water Remove Water During Reaction (e.g., Dean-Stark) alcohol_dehyd->action_water No end Improved Yield action_angelica->end action_pseudo->end action_alcohol->end action_water->end

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Optimizing Esterification of 4-Oxopentanoate (Levulinic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the esterification of 4-oxopentanoate, commonly known as levulinic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the esterification of this compound.

Question 1: My reaction yield is low, or the conversion of this compound is incomplete. What are the potential causes and solutions?

Answer: Low yield or incomplete conversion is a common issue in Fischer esterification due to its reversible nature.[1][2][3] Several factors can contribute to this:

  • Insufficient Catalyst: The reaction requires an acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or various solid acid catalysts.[1][4] Ensure the correct catalyst loading is used. For example, with iron (III) nitrate (B79036), reducing the catalyst concentration can lead to lower formation of the desired butyl levulinate.[5]

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, thereby reducing the ester yield.[1][3][6]

    • Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by using an excess of the alcohol reactant.[1]

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate. An increase in temperature generally leads to higher conversion.[5][7] For instance, in the esterification with n-butanol using a TiO2 catalyst, the conversion of levulinic acid increased as the temperature was raised from 90°C to 120°C.[7]

    • Solution: Ensure the reaction is heated to the appropriate temperature, often the reflux temperature of the alcohol being used.[1][8]

  • Insufficient Reaction Time: Esterification can be a slow reaction.[9]

    • Solution: Increase the reaction time. Monitoring the reaction progress over time can help determine the optimal duration.[10]

  • Inadequate Molar Ratio of Alcohol: Using a large excess of the alcohol can shift the reaction equilibrium towards the product side, increasing the yield.[1][11][12] Molar ratios of alcohol to acid ranging from 3:1 to 20:1 have been reported to be effective.[6]

Question 2: I am observing the formation of byproducts in my reaction mixture. What are they, and how can I minimize them?

Answer: A common byproduct in the esterification of this compound is the corresponding pseudoalkyl levulinate, which is a lactone ether.[5]

  • Minimization Strategy: The formation of pseudoalkyl levulinate is often an intermediate step, and it can be converted to the desired alkyl levulinate.[5] Increasing the reaction temperature can favor the formation of the target ester over the pseudoester.[5] The choice of catalyst can also influence the product selectivity. For example, iron (III) nitrate has been shown to be a highly selective catalyst for butyl levulinate.[5]

Question 3: How does the choice of alcohol affect the esterification reaction?

Answer: The structure of the alcohol used can influence the reaction rate.

  • Steric Hindrance: The rate of esterification tends to decrease with an increase in the steric hindrance of the alcohol.[4] Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols are often problematic due to rapid dehydration under acidic conditions.[4][9][13] The reactivity of primary alcohols often follows the trend: methanol (B129727) > ethanol (B145695) > propanol (B110389) ≈ butanol.[5]

  • Chain Length: An increase in the carbon chain length of the alcohol can cause a slight decrease in the conversion rate of this compound.[4]

Question 4: Can I use a heterogeneous catalyst for this reaction? What are the advantages?

Answer: Yes, various heterogeneous (solid) acid catalysts can be used, including acid resins, zeolites, metal oxides (like TiO2), and mesoporous silicates.[4][5][7]

  • Advantages: Heterogeneous catalysts offer several benefits over traditional homogeneous mineral acids (e.g., H₂SO₄):

    • They are generally less corrosive.[5]

    • They can be easily separated from the reaction mixture by filtration, simplifying the workup process.

    • They are often reusable, which can reduce costs and waste.[5]

Data Presentation: Summary of Reaction Conditions

The following table summarizes quantitative data from various studies on the esterification of this compound.

AlcoholCatalystCatalyst LoadingMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Conversion/YieldReference
ButanolFe(NO₃)₃3 mol%6:1608>90% conversion[5]
MethanolSulfonated Lignin-Based Carbon0.3 g6:1Reflux5~73.5 mol% yield[8]
EthanolSulfonated Lignin-Based Carbon0.3 g6:1Reflux5~83.3 mol% yield[8]
ButanolSulfonated Lignin-Based Carbon0.3 g6:1Reflux5~80 mol% yield[8]
MethanolSnMCM-41-801 wt%5:1120390.1% conversion[4]
n-ButanolTiO₂ Nanoparticles8.6 wt%10:1120877.6% yield[7]
Ethanol3 M-SiO₂---4-[10]

Experimental Protocols

General Protocol for Fischer Esterification of this compound with an Alcohol

This protocol provides a general procedure for the acid-catalyzed esterification of this compound.

Materials:

  • 4-oxopentanoic acid (levulinic acid)

  • Alcohol (e.g., methanol, ethanol, n-butanol)

  • Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-oxopentanoic acid and the desired alcohol. A significant excess of the alcohol is typically used (e.g., a 6:1 molar ratio of alcohol to acid), and it can often serve as the solvent.[1][8]

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of p-TsOH).[1]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.[1] The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions.[5][7][8] The reaction progress can be monitored using techniques like TLC or GC.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. If the alcohol was used in large excess, it can be removed under reduced pressure using a rotary evaporator.[1] c. Dilute the residue with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with a saturated solution of sodium chloride (brine).[1] e. Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Purification: a. Filter off the drying agent. b. Remove the solvent using a rotary evaporator to obtain the crude ester product. c. If necessary, the product can be further purified by distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Esterification

TroubleshootingWorkflow cluster_shift Equilibrium Shift Strategies cluster_rate Rate Increase Strategies cluster_selectivity Selectivity Optimization start Start: Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium shift_equilibrium Shift Equilibrium check_equilibrium->shift_equilibrium Yes increase_rate Increase Reaction Rate check_equilibrium->increase_rate No remove_water Remove Water (e.g., Dean-Stark) shift_equilibrium->remove_water excess_alcohol Use Excess Alcohol shift_equilibrium->excess_alcohol increase_temp Increase Temperature increase_rate->increase_temp increase_catalyst Increase Catalyst Loading increase_rate->increase_catalyst increase_time Increase Reaction Time increase_rate->increase_time check_byproducts Are byproducts present? optimize_selectivity Optimize for Selectivity check_byproducts->optimize_selectivity Yes success Successful Optimization check_byproducts->success No adjust_temp Adjust Temperature optimize_selectivity->adjust_temp change_catalyst Change Catalyst optimize_selectivity->change_catalyst remove_water->check_byproducts excess_alcohol->check_byproducts increase_temp->check_byproducts increase_catalyst->check_byproducts increase_time->check_byproducts adjust_temp->success change_catalyst->success

Caption: Troubleshooting workflow for low yield in this compound esterification.

Reaction Pathway: Fischer Esterification

FischerEsterification reactant1 4-Oxopentanoic Acid reactant2 Alcohol (R-OH) catalyst Acid Catalyst (H+) product Alkyl this compound byproduct Water (H2O) ReversibleReaction->product ReversibleReaction->byproduct

Caption: The reversible reaction pathway for the Fischer esterification of this compound.

References

Troubleshooting low yields in the catalytic conversion of biomass to 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic conversion of biomass to 4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the synthesis of this compound (and its esters, such as methyl this compound) from common biomass-derived feedstocks like levulinic acid and furfural (B47365).

Route 1: Esterification of Levulinic Acid

This is a common and direct route for producing alkyl 4-oxopentanoates.

Q1: My levulinic acid conversion is low. What are the likely causes and how can I improve it?

A1: Low conversion in levulinic acid esterification is a frequent issue. Several factors could be at play:

  • Insufficient Catalyst Activity: The catalyst may be inactive or have low acidity. For solid acid catalysts, ensure proper activation before use. If reusing a catalyst, it may be deactivated and require regeneration.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Increasing the reaction temperature generally accelerates the reaction rate and can shift the equilibrium towards the product, improving the yield.[1] However, excessively high temperatures can lead to side reactions.

  • Inadequate Catalyst Loading: The amount of catalyst directly impacts the reaction rate. A low catalyst loading may result in slow and incomplete conversion.

  • Presence of Water: The esterification reaction produces water as a byproduct. An excess of water in the reaction mixture can shift the equilibrium back towards the reactants, thus lowering the conversion.[2] Interestingly, a small, controlled amount of water can sometimes be beneficial by converting Lewis acid sites to Brønsted acid sites, which can enhance reactivity in some catalytic systems.[1]

  • Poor Mixing: In heterogeneous catalysis, inefficient mixing can lead to mass transfer limitations, preventing the reactants from effectively reaching the catalyst's active sites.

Q2: I'm observing significant side product formation. What are these byproducts and how can I minimize them?

A2: The primary byproduct in the esterification of levulinic acid is often angelica lactone, formed through the dehydration of levulinic acid.[3] The formation of other byproducts like hepta-2,4-dienoic acid methyl ester and hydroxymethylfurfural has also been reported, depending on the reaction conditions and catalyst.[4]

To minimize side product formation:

  • Optimize Reaction Temperature: High temperatures can favor dehydration reactions. Experiment with a lower temperature to see if it improves selectivity towards the desired ester.

  • Catalyst Selection: The choice of catalyst can significantly influence selectivity. Some catalysts may have a higher propensity for promoting side reactions.

  • Control Reaction Time: Prolonged reaction times, especially at high temperatures, can lead to the formation of degradation products. Monitor the reaction progress and stop it once optimal conversion of the starting material is achieved.

Q3: My solid acid catalyst seems to have lost its activity after a few runs. What's happening and can I regenerate it?

A3: Catalyst deactivation is a common problem in biomass conversion processes. For solid acid catalysts used in levulinic acid esterification, deactivation can be caused by:

  • Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.

  • Leaching of Active Sites: The active components of the catalyst may gradually dissolve into the reaction medium.

  • Poisoning: Impurities in the biomass feedstock can adsorb onto the catalyst's active sites and poison them.

To address catalyst deactivation:

  • Regeneration: Many solid acid catalysts can be regenerated. A common method is to wash the catalyst with a solvent (like the alcohol used in the reaction) to remove adsorbed species, followed by drying at an elevated temperature.[5] For coke removal, calcination in air is often effective.

  • Leaching Test: To determine if leaching is an issue, you can perform a hot filtration test. If the reaction continues after the solid catalyst is removed from the hot reaction mixture, it indicates that active species have leached into the solution.[5]

  • Feedstock Purification: Pre-treating the biomass feedstock to remove impurities can significantly extend the catalyst's lifetime.

Q4: How can I effectively purify my methyl this compound from the reaction mixture?

A4: Purification of methyl this compound typically involves several steps to remove unreacted starting materials, the catalyst, and any byproducts. A general procedure is as follows:

  • Catalyst Removal: If a solid catalyst is used, it can be removed by filtration. For homogeneous catalysts, a neutralization and extraction procedure is necessary.

  • Solvent Removal: The excess alcohol (e.g., methanol) is typically removed by distillation or rotary evaporation.[6]

  • Extraction: The crude product can be dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water or a saturated sodium bicarbonate solution to remove any remaining acid.[6]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.[7]

  • Distillation: The final product can be purified by distillation under reduced pressure.[8]

Route 2: Conversion of Furfural

The conversion of furfural to this compound is a multi-step process within a single pot and can be more challenging.

Q1: I am attempting a one-pot conversion of furfural to methyl this compound, but the yield is very low. What are the common pitfalls?

A1: The one-pot conversion of furfural to this compound involves a cascade of reactions, and low yields are often due to the complexity of this process. Common issues include:

  • Humin Formation: Furfural and its intermediates are prone to polymerization under acidic and high-temperature conditions, forming dark, insoluble byproducts called humins. This is a major cause of low yields.[1]

  • Catalyst Inefficiency: This reaction requires a multifunctional catalyst that can facilitate hydrogenation, ring-opening, and esterification. If the catalyst is not well-balanced in its functionalities, one or more steps in the cascade may be inefficient.

  • Suboptimal Reaction Conditions: The optimal conditions for each step of the reaction cascade (e.g., temperature, pressure) can be different. Finding a single set of conditions that works well for the entire sequence is challenging. For instance, high temperatures that favor ring-opening might also promote humin formation.[3]

  • Side Reactions: A variety of side reactions can occur, leading to products other than the desired this compound. These can include over-hydrogenation of the furan (B31954) ring or decarbonylation.[5]

Q2: My reaction mixture is turning dark brown or black. What does this indicate and how can I prevent it?

A2: A dark-colored reaction mixture is a strong indicator of humin formation, which significantly reduces your yield by consuming both the starting material and the product.[1] To mitigate this:

  • Use a Biphasic Solvent System: Employing a two-phase system (e.g., water-toluene) can help by continuously extracting the furfural and its intermediates from the reactive aqueous phase, thereby reducing their concentration and the likelihood of polymerization.[1]

  • Optimize Temperature: Lowering the reaction temperature can help to reduce the rate of degradation reactions that lead to humins.

  • Modify the Catalyst: The acidity of the catalyst can influence humin formation. A catalyst with optimized acidity may help to suppress these side reactions.

Q3: What are the key intermediates in the conversion of furfural to this compound, and how can I monitor their formation?

A3: The conversion of furfural to this compound typically proceeds through the following key intermediates:

  • Furfuryl alcohol: Formed by the hydrogenation of the aldehyde group of furfural.

  • 4-Hydroxypentanoic acid or its ester: Formed by the hydrolytic ring-opening of furfuryl alcohol.

  • 4-Oxopentanoic acid (levulinic acid) or its ester: Formed by the isomerization of the 4-hydroxy intermediate.

The progress of the reaction and the formation of these intermediates can be monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile components in the reaction mixture.[9]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile compounds and for quantifying the concentration of furfural.[1]

Data Presentation

The following table summarizes quantitative data from various studies on the catalytic conversion of levulinic acid to methyl this compound, providing a comparison of different catalytic systems and reaction conditions.

CatalystSubstrateAlcoholTemp (°C)Time (h)Catalyst LoadingMolar Ratio (Alcohol:Acid)Conversion (%)Yield (%)Reference
SnMCM-41-80Levulinic AcidMethanol (B129727)12031 wt%5:190.1-[5]
Sulfonated Lignin-Based CarbonLevulinic AcidMethanolReflux50.3 g6:1-73.5-83.3[10]
3 M-SiO2Levulinic AcidEthanolReflux430%1:20-54[3]
AlCl3·6H2OLevulinic Acid1-Hexanol75-95721-10 mol%1:1 - 1:2up to 92.5-[11]
Nanosized TiO2Levulinic Acidn-Butanol12088.6 wt%1:10-77.6[1]
Zr-MOF (UiO-66-NH2)Levulinic AcidMethanol13010.05 g--85.89[9]
Aluminum SulfateLevulinic AcidMethanol16010.04 mol/L1:893.04-[12]

Experimental Protocols

Protocol 1: Esterification of Levulinic Acid to Methyl this compound using a Solid Acid Catalyst

This protocol provides a general procedure for the esterification of levulinic acid using a heterogeneous acid catalyst.

Materials:

  • Levulinic acid

  • Methanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Rotary evaporator

  • Extraction funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add levulinic acid, methanol, and the solid acid catalyst. A typical molar ratio of methanol to levulinic acid is between 5:1 and 10:1 to drive the equilibrium towards the product. The catalyst loading is typically between 1-10 wt% relative to the levulinic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or titration to determine the conversion of levulinic acid.[5]

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Catalyst Separation: Remove the solid catalyst by filtration.

  • Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted levulinic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Protocol 2: One-Pot Conversion of Furfural to Methyl this compound

This protocol outlines a general approach for the challenging one-pot conversion of furfural. Note that the specific catalyst and reaction conditions will be critical for success and will require optimization.

Materials:

  • Furfural

  • Methanol

  • Multifunctional catalyst (e.g., a supported metal catalyst with acidic properties)

  • High-pressure autoclave reactor with a stirrer

  • Hydrogen gas supply

  • Analytical instruments (GC-MS, HPLC)

Procedure:

  • Reactor Charging: In the autoclave reactor, add furfural, methanol, and the catalyst.

  • Reaction: Seal the reactor and purge it with an inert gas before introducing hydrogen to the desired pressure. Heat the reactor to the target temperature while stirring. The reaction conditions (temperature, pressure, and time) will need to be carefully optimized for the specific catalyst used.

  • Monitoring: The reaction progress can be monitored by taking samples from the reactor at different time points (if the reactor setup allows) and analyzing them by GC-MS or HPLC to determine the concentration of furfural, intermediates, and the final product.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and release the pressure safely. The work-up and purification procedure will be similar to that described in Protocol 1, involving catalyst removal, solvent evaporation, extraction, and distillation.

Mandatory Visualization

Experimental_Workflow A Biomass Feedstock (e.g., Levulinic Acid, Furfural) B Reactant Preparation (with Alcohol) A->B Mixing C Catalytic Conversion (Heating & Stirring) B->C Catalyst Addition D Reaction Monitoring (GC, HPLC, Titration) C->D Sampling E Work-up (Catalyst & Solvent Removal) C->E Cooling D->C Feedback for Optimization F Purification (Extraction & Distillation) E->F Crude Product G Pure this compound Ester F->G Final Product

Caption: Experimental workflow for the catalytic conversion of biomass to this compound ester.

Troubleshooting_Workflow start Low Yield of This compound q1 Check Conversion of Starting Material start->q1 a1_low Low Conversion q1->a1_low Low a1_high High Conversion q1->a1_high High sol1 Increase Temperature Increase Catalyst Loading Check Catalyst Activity Ensure Anhydrous Conditions a1_low->sol1 q2 Analyze Byproducts (GC-MS, NMR) a1_high->q2 end Improved Yield sol1->end a2_side High Side Product Formation q2->a2_side Specific Byproducts a2_degrad Product Degradation/ Humin Formation q2->a2_degrad Polymeric Byproducts sol2 Optimize Temperature Change Catalyst Reduce Reaction Time a2_side->sol2 sol2->end sol3 Lower Temperature Use Biphasic System (for Furfural) a2_degrad->sol3 sol3->end

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Stability issues of 4-oxopentanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of 4-oxopentanoate (levulinate) under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in experimental settings?

A1: this compound, a keto acid, is generally stable under standard storage conditions. However, its stability can be compromised under strongly acidic or basic conditions, particularly at elevated temperatures. The main degradation pathway under acidic conditions is intramolecular cyclization to form angelica lactones. While specific degradation pathways under basic conditions are less documented for this compound itself, related compounds like 5-aminolevulinic acid exhibit instability in alkaline solutions, suggesting potential for degradation.

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?

A2: Unexpected peaks in your chromatogram likely indicate the presence of degradation products. Under acidic conditions, especially with heating, the primary degradation product is α-angelica lactone, which can further isomerize to β- and γ-angelica lactones. If your experiment involves basic conditions, you might be observing products of dimerization or other base-catalyzed reactions, although specific products for this compound are not well-defined in the literature. It is also crucial to consider impurities from the starting material or interactions with other components in your formulation.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is recommended to maintain the pH of your this compound solutions within a mildly acidic to neutral range (pH < 7). Studies on related compounds suggest that a pH below 5 significantly improves stability.[1] Avoid prolonged exposure to high temperatures, especially in the presence of strong acids or bases. If heating is necessary, conduct pilot studies to determine the extent of degradation over time. When possible, prepare solutions fresh and store them at refrigerated temperatures (2-8 °C) for short-term use.

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: Solid this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents. For solutions, it is advisable to store them at low temperatures (e.g., 2-8°C) and protected from light. The optimal pH for storage of aqueous solutions is in the acidic range to suppress degradation.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Concentration in Acidic Media
Possible Cause Troubleshooting Steps
Intramolecular Cyclization: At elevated temperatures and low pH, this compound can cyclize to form α-angelica lactone.1. Monitor Temperature: Avoid excessive heating. If your protocol requires high temperatures, minimize the duration of heat exposure.2. Control pH: Maintain the pH of the solution as close to neutral as your experimental conditions allow. If a low pH is necessary, consider running the experiment at a lower temperature.3. Analytical Confirmation: Use an analytical technique like HPLC with a reference standard for α-angelica lactone to confirm its formation.
Further Isomerization: α-angelica lactone can isomerize to other forms (β and γ isomers), leading to multiple unexpected peaks.1. Chromatographic Separation: Optimize your HPLC method to resolve all potential isomers. This may involve adjusting the mobile phase composition, gradient, or column chemistry.2. Literature Review: Consult literature for the characteristic retention times and spectral properties of angelica lactone isomers.
Issue 2: Instability or Unexplained Reactions in Basic Media
Possible Cause Troubleshooting Steps
Base-Catalyzed Reactions: While specific data for this compound is limited, basic conditions can promote various reactions in keto acids, such as aldol-type condensations or dimerization, as seen in related compounds.1. pH Control: Carefully control the pH of your solution. Use buffers to maintain a stable pH and avoid highly alkaline conditions if possible.2. Temperature Management: Keep the temperature as low as feasible for your experiment to slow down potential degradation reactions.3. Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be accelerated at higher pH.
Increased Solubility and Reactivity: The solubility of this compound increases in basic solutions due to the deprotonation of the carboxylic acid, which may also increase its reactivity.1. Concentration Monitoring: Accurately monitor the concentration of this compound over time to quantify the rate of degradation.2. Product Identification: Employ techniques like LC-MS or NMR to identify any degradation products formed.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound and identify potential degradation products under acidic and basic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • High-purity water

  • HPLC system with UV or MS detector

  • pH meter

  • Temperature-controlled bath or oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an appropriate amount of NaOH before analysis.

  • Basic Degradation:

    • Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the aliquots with an appropriate amount of HCl before analysis.

  • Control Sample: Maintain a vial of the stock solution at the same temperature without the addition of acid or base.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

    • Use a suitable column (e.g., C18) and mobile phase to achieve good separation.

    • Monitor the elution profile at an appropriate UV wavelength or by mass spectrometry.

Data Presentation:

Summarize the percentage of this compound remaining at each time point under each condition in a table for easy comparison.

Condition Time (hours) This compound Remaining (%)
0.1 M HCl, 60°C0100
2
4
8
24
1 M HCl, 60°C0100
2
4
8
24
0.1 M NaOH, 60°C0100
2
4
8
24
1 M NaOH, 60°C0100
2
4
8
24

Visualizations

degradation_pathway cluster_acid Acidic Conditions levulinate This compound enol Enol Intermediate levulinate->enol Tautomerization alpha_lactone α-Angelica Lactone enol->alpha_lactone Intramolecular Cyclization beta_lactone β-Angelica Lactone alpha_lactone->beta_lactone Isomerization gamma_lactone γ-Angelica Lactone alpha_lactone->gamma_lactone Isomerization

Caption: Degradation pathway of this compound under acidic conditions.

experimental_workflow start Start: this compound Stock Solution stress Apply Stress Conditions (Acid/Base, Temperature) start->stress sampling Collect Aliquots at Time Intervals stress->sampling neutralize Neutralize Samples sampling->neutralize analyze HPLC Analysis neutralize->analyze data Quantify Degradation & Identify Products analyze->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study of this compound.

References

Addressing matrix effects in the LC-MS/MS quantification of 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of 4-oxopentanoate (also known as levulinic acid).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the LC-MS/MS analysis of this compound?

A1: The primary challenges in analyzing this compound, a small and polar carboxylic acid, include:

  • Poor retention on traditional reversed-phase (RP) liquid chromatography columns: This can lead to co-elution with other polar matrix components and result in ion suppression.[1]

  • Matrix effects: Components in biological samples like plasma or urine can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal and compromising the accuracy and precision of the results.[2][3]

  • Endogenous nature: As an endogenous compound, finding a truly blank matrix for the preparation of calibrators and quality control samples can be challenging.

Q2: What is the best type of internal standard for this compound analysis?

A2: A stable isotope-labeled (SIL) internal standard is highly recommended for the accurate quantification of this compound.[4][5] A SIL internal standard, such as levulinic acid-d5, has nearly identical physicochemical properties to the analyte and will co-elute, experiencing similar matrix effects and variations in sample preparation and instrument response. This allows for reliable correction and improves the accuracy and precision of the quantification.

Q3: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?

A3: Common sample preparation techniques to minimize matrix interference include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to a plasma or serum sample to precipitate proteins.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a solid sorbent to retain the analyte while matrix components are washed away. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for removing phospholipids, a major source of matrix effects in plasma.[2]

Q4: Which chromatographic techniques are suitable for this compound analysis?

A4: Due to its polar nature, several chromatographic approaches can be considered:

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be used, often with a C18 column. Method optimization is crucial to achieve sufficient retention and separation from matrix components.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like this compound.[7][8][9][10] It uses a polar stationary phase and a mobile phase with a high organic content.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and anion-exchange properties can offer enhanced retention and selectivity for carboxylic acids.

Q5: In which ionization mode is this compound typically detected?

A5: As a carboxylic acid, this compound is most effectively ionized and detected in the negative ion mode of the mass spectrometer, typically as the [M-H]⁻ ion.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions with Column If using a silica-based C18 column, free silanol (B1196071) groups can interact with the carboxylic acid, causing peak tailing. Try a column with end-capping or a different stationary phase. Consider adding a small amount of a weak acid like formic acid to the mobile phase.
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume.
Column Contamination Buildup of matrix components on the column can degrade performance. Implement a column wash step after each run or periodically flush the column according to the manufacturer's instructions.
Problem 2: Low Signal Intensity or High Signal-to-Noise Ratio
Possible Cause Suggested Solution
Ion Suppression Co-eluting matrix components are likely interfering with the ionization of this compound. Improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate the analyte from the interfering peaks. A stable isotope-labeled internal standard is crucial to compensate for this effect.
Inefficient Ionization Optimize mass spectrometer source parameters such as capillary voltage, gas flow, and temperature for the specific analyte and mobile phase composition. Ensure the mobile phase pH is appropriate for deprotonation in negative ion mode.
Analyte Loss During Sample Preparation Check the recovery of the analyte through the extraction procedure. If recovery is low, consider a different sample preparation method. Ensure the evaporation step (if any) is not too harsh, which could lead to loss of the analyte.
Problem 3: High Variability in Results (Poor Precision)
Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure consistent and precise execution of all sample preparation steps, including pipetting, vortexing, and centrifugation times. Automation of sample preparation can improve reproducibility.
Variable Matrix Effects Different lots of biological matrix can exhibit varying degrees of matrix effects. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for this variability.
Instrument Instability Check for fluctuations in the LC pump flow rate and MS detector response. Regular instrument maintenance and calibration are essential.

Experimental Protocols

Here are detailed methodologies for key experiments related to the LC-MS/MS quantification of this compound.

Protocol 1: Quantification of this compound in Human Plasma

This protocol is a starting point and should be optimized and validated for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of levulinic acid-d5 internal standard (in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial.

2. Liquid Chromatography Conditions (HILIC)

ParameterValue
Column HILIC column (e.g., Amide, Silica), 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions This compound: 115.0 -> 59.0; Levulinic acid-d5: 120.0 -> 62.0
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flows Optimized for the specific instrument
Protocol 2: Evaluation of Matrix Effects

This protocol describes a post-extraction spike method to quantify matrix effects.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike this compound and its internal standard into the reconstitution solvent at low and high concentrations.

    • Set 2 (Post-extraction Spike): Extract blank plasma using the developed sample preparation method. Spike this compound and its internal standard into the final reconstituted extract at the same low and high concentrations as Set 1.

    • Set 3 (Pre-extraction Spike): Spike this compound and its internal standard into blank plasma before the extraction process at the same low and high concentrations.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

Quantitative Data Summary

The following table provides a hypothetical summary of results from a matrix effect and recovery experiment.

AnalyteConcentrationMatrix Factor (MF) %Recovery (RE) %
This compoundLow QC85.292.5
High QC88.194.1
Levulinic acid-d5Working Conc.86.593.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Levulinic acid-d5) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_sep LC Separation (HILIC) reconstitute->lc_sep ms_detect MS/MS Detection (Negative Ion MRM) lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results? check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS (e.g., Levulinic acid-d5) check_is->use_sil_is No eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_is->eval_matrix Yes use_sil_is->eval_matrix matrix_present Significant Matrix Effects (Suppression or Enhancement)? eval_matrix->matrix_present improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_present->improve_cleanup Yes no_matrix No Significant Matrix Effects. Investigate other sources of error (e.g., instrument performance, sample stability) matrix_present->no_matrix No optimize_chrom Optimize Chromatography (e.g., HILIC, different gradient) improve_cleanup->optimize_chrom revalidate Re-validate Method optimize_chrom->revalidate

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Enhancing 4-Oxopentanoate Extraction from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 4-oxopentanoate (levulinic acid) from aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from aqueous solutions?

A1: Liquid-liquid extraction is the most common and effective method.[1][2] This can be categorized into two main types:

  • Physical Extraction: This involves using a conventional organic solvent in which this compound has a higher solubility than in water.

  • Reactive Extraction: This is a more advanced technique that uses an extractant (a complexing agent) dissolved in a diluent (an organic solvent).[3] The extractant, often an amine like tri-n-octylamine (TOA) or a quaternary ammonium (B1175870) salt like Aliquat 336, forms a complex with the this compound, which enhances its transfer into the organic phase.[3][4] Reactive extraction is often favored for its high efficiency and selectivity.[3]

Q2: How does the choice of solvent affect the extraction efficiency?

A2: The solvent's properties, particularly its polarity, play a critical role.[4] this compound is a moderately polar molecule.[5] Therefore, polar solvents are generally more effective for physical extraction.[5] In reactive extraction, the diluent solubilizes the extractant-acid complex, and its polarity can significantly influence the extraction equilibrium.[4] Dichloromethane (DCM) has been shown to be a highly effective diluent for reactive extraction with Aliquat 336.[4]

Q3: What is the "salting-out" effect and how can it be used to improve extraction?

A3: The "salting-out" effect involves adding a salt to the aqueous solution to decrease the solubility of organic compounds, thereby promoting their transfer to the organic phase.[6][7] This technique is particularly useful for enhancing the extraction of polar analytes from aqueous samples.[6] By increasing the ionic strength of the aqueous phase, water molecules are more engaged in solvating the ions, making them less available to solvate the this compound and pushing it into the organic solvent.[6][7]

Q4: How does pH influence the extraction of this compound?

A4: The pH of the aqueous solution is a critical parameter. This compound is a carboxylic acid and will exist in its protonated (acidic) form at a pH below its pKa and in its deprotonated (anionic) form at a pH above its pKa. The protonated form is less polar and therefore more readily extracted into an organic solvent.[8][9] To maximize extraction efficiency, the pH of the aqueous solution should be kept significantly lower than the pKa of this compound.[8]

Q5: What is the effect of temperature on the extraction process?

A5: The extraction of carboxylic acids is often an exothermic process.[10][11] This means that an increase in temperature can lead to a decrease in the distribution coefficient and, consequently, lower extraction efficiency.[10][11] However, temperature can also affect other factors like solubility and viscosity, so the optimal temperature may need to be determined empirically for a specific system.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Incorrect pH: The pH of the aqueous phase may be too high, causing the this compound to be in its ionized, more water-soluble form.- Inappropriate Solvent: The chosen organic solvent may have poor solubility for this compound or the extractant-acid complex.[5]- Insufficient Mixing: Inadequate agitation of the two phases can lead to incomplete equilibrium and lower extraction.[13]- Unfavorable Temperature: For exothermic extractions, the temperature may be too high.- Adjust pH: Lower the pH of the aqueous solution to at least one or two pH units below the pKa of this compound.- Change Solvent: Select a more suitable organic solvent. For physical extraction, consider moderately polar solvents. For reactive extraction, test different diluents.[3][5]- Optimize Mixing: Ensure vigorous mixing for a sufficient duration to allow the system to reach equilibrium.[13]- Control Temperature: Conduct the extraction at a lower temperature if the process is known to be exothermic.
Emulsion Formation - High Agitation Speed: excessively vigorous shaking can lead to the formation of a stable emulsion.[14]- Presence of Surfactant-like Impurities: The sample may contain compounds that act as emulsifiers.[14]- High Concentration of Extracted Material: A high concentration of the solute can sometimes contribute to emulsion formation.- Gentle Mixing: Use a swirling or gentle inversion motion instead of vigorous shaking.[14]- Break the Emulsion: Try adding a small amount of brine (saturated NaCl solution) or a different organic solvent. Centrifugation can also be effective.[14][15]- Filtration: Pass the mixture through a phase separation filter paper.[14]
Product Lost During Workup - Product is in the Aqueous Layer: If the extraction was incomplete or the pH was not optimal, a significant amount of product may remain in the aqueous phase.[16]- Product is Volatile: If the solvent removal step is too aggressive (high temperature or high vacuum), the product may be lost.[16]- Analyze Aqueous Layer: Before discarding the aqueous layer, analyze a small sample (e.g., by TLC or HPLC) to check for the presence of your product.[16]- Gentle Solvent Removal: Use moderate temperatures and pressures during rotary evaporation.[16]
Difficulty Separating Layers - Similar Densities: The densities of the organic and aqueous phases may be too close for a clear separation.- Insoluble Material at the Interface: The presence of solid impurities can obscure the interface.[13]- Add a Different Solvent: Adding a small amount of a solvent with a significantly different density can help.- Filtration: Filter the entire mixture to remove any solid material before attempting to separate the layers.[13]

Quantitative Data Summary

The efficiency of this compound extraction is highly dependent on the chosen solvent system. Below is a summary of reported extraction efficiencies with various extractants and diluents.

Table 1: Extraction Efficiency of this compound with Tri-n-octylamine (TOA) in Various Diluents

DiluentTOA Concentration (kmol·m⁻³)Extraction Efficiency (%)Reference
Dichloromethane (DCM)0.57398.7[3]
1-Octanol0.57391.57[3]
4-Methylpentan-2-one (MIBK)0.573~85[3]
Toluene0.573Lower than MIBK[3]
n-Decane0.573Lowest[3]

Table 2: Extraction Efficiency of this compound with Aliquat 336 in Various Diluents

DiluentAliquat 336 ConcentrationHighest Extraction Efficiency (%)Reference
Dichloromethane (DCM)VariedHighest[3][4]
1-OctanolVariedHigh[3]
Methyl Isobutyl Ketone (MIBK)VariedModerate[3]
BenzeneVariedModerate[3]
DodecaneVariedLowest[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction

This protocol outlines the basic steps for a single-stage liquid-liquid extraction.

  • Preparation:

    • Prepare an aqueous solution of this compound of a known concentration.

    • If required, adjust the pH of the aqueous solution using a suitable acid (e.g., HCl or H₂SO₄) to be at least 1-2 pH units below the pKa of this compound.

    • Select an appropriate organic solvent.

  • Extraction:

    • In a separatory funnel, combine equal volumes of the aqueous solution and the organic solvent.[3]

    • Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate completely.

  • Separation:

    • Carefully drain the lower layer. The identity of the lower layer will depend on the relative densities of the aqueous and organic phases.

    • Collect the organic layer containing the extracted this compound.

  • Analysis:

    • Analyze the concentration of this compound in both the aqueous and organic phases using a suitable analytical technique (e.g., HPLC, GC-MS) to determine the distribution coefficient and extraction efficiency.

Protocol 2: Reactive Extraction using Tri-n-octylamine (TOA)

This protocol describes a reactive extraction procedure.

  • Preparation of Organic Phase:

    • Prepare a solution of a specific concentration of tri-n-octylamine (TOA) in a selected diluent (e.g., dichloromethane).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution of this compound at the desired concentration.

    • Ensure the pH of the aqueous phase is appropriately adjusted (as in Protocol 1).

  • Extraction and Separation:

    • Follow the extraction and separation steps as outlined in Protocol 1, using the prepared organic and aqueous phases.

  • Analysis:

    • Determine the concentration of this compound in both phases to calculate the extraction efficiency.

Visualizations

Experimental_Workflow cluster_prep Preparation Stage cluster_extraction Extraction Stage cluster_analysis Analysis Stage prep_aq Prepare Aqueous Solution of this compound adjust_ph Adjust pH of Aqueous Solution prep_aq->adjust_ph combine Combine Aqueous and Organic Phases adjust_ph->combine prep_org Prepare Organic Solvent/Reactive Agent prep_org->combine mix Mix Vigorously combine->mix separate Allow Layers to Separate mix->separate collect_org Collect Organic Layer separate->collect_org analyze_aq Analyze Aqueous Layer separate->analyze_aq analyze_org Analyze Organic Layer collect_org->analyze_org calculate Calculate Extraction Efficiency analyze_aq->calculate analyze_org->calculate

Caption: General workflow for the liquid-liquid extraction of this compound.

Troubleshooting_Flowchart start Low Extraction Yield? check_ph Is pH < pKa? start->check_ph adjust_ph Lower pH of Aqueous Phase check_ph->adjust_ph No check_solvent Is Solvent Appropriate? check_ph->check_solvent Yes end Re-evaluate Yield adjust_ph->end change_solvent Select a More Polar/Suitable Solvent check_solvent->change_solvent No check_mixing Is Mixing Sufficient? check_solvent->check_mixing Yes change_solvent->end increase_mixing Increase Mixing Time and/or Intensity check_mixing->increase_mixing No check_mixing->end Yes increase_mixing->end

Caption: Troubleshooting flowchart for low extraction yield of this compound.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 4-Oxopentanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of 4-oxopentanoate from levulinic acid.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Sudden and Significant Drop in Catalyst Activity

  • Question: My catalyst, which was working efficiently, has suddenly lost most of its activity. What could be the cause?

  • Answer: A sudden drop in catalytic activity often points to poisoning of the active sites. This can be caused by contaminants in your feedstock or reaction system.

    • Common Poisons: Sulfur and nitrogen compounds are known to strongly adsorb onto the active metal sites of catalysts like Ruthenium (Ru) and Palladium (Pd), blocking them from participating in the reaction.[1][2] Biomass-derived feedstocks can sometimes contain amino acids (like cysteine and methionine) or sulfates that act as poisons.[3][4]

    • Troubleshooting Steps:

      • Analyze Your Feedstock: Use techniques like elemental analysis or chromatography to check for the presence of sulfur or nitrogen-containing impurities in your levulinic acid.

      • Purify the Feed: If impurities are detected, consider purifying your feedstock using methods like activated carbon treatment or distillation.

      • Check for System Contamination: Ensure that no contaminants have been introduced from the reactor system itself, such as from cleaning agents or previous reactions.

Issue 2: Gradual Decline in Product Yield Over Several Cycles

  • Question: I am reusing my catalyst, but with each cycle, the yield of this compound is decreasing. What is happening?

  • Answer: A gradual decline in performance is typically due to coking (carbon deposition) or sintering of the catalyst.

    • Coking: Carbonaceous materials, often called coke, can deposit on the catalyst surface, physically blocking the active sites and pores.[2][5] This is a common issue in biomass conversion processes.[6]

    • Sintering: At high reaction temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger particles.[2] This reduces the active surface area of the catalyst, leading to lower activity.[7]

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: Operating at excessively high temperatures can accelerate both coking and sintering. Try to find the lowest effective temperature for your reaction.

      • Regenerate the Catalyst: A coked catalyst can often be regenerated. See the detailed regeneration protocols below.

      • Characterize the Spent Catalyst: Techniques like Transmission Electron Microscopy (TEM) can be used to observe changes in particle size (sintering), and Thermogravimetric Analysis (TGA) can quantify the amount of coke deposition.

Issue 3: Inconsistent Catalyst Performance Between Batches

  • Question: I've prepared multiple batches of the same catalyst, but their performance in the reaction is not consistent. Why?

  • Answer: Inconsistent performance can stem from variations in the catalyst synthesis or the reaction conditions.

    • Catalyst Preparation: The method of catalyst preparation, including the precursor used, calcination and reduction conditions, can significantly impact the final properties of the catalyst, such as metal particle size and dispersion, which in turn affects its activity.[8]

    • Reaction Parameters: Small variations in reaction parameters like temperature, pressure, and stirring rate between batches can lead to different reaction rates and product yields.

    • Troubleshooting Steps:

      • Standardize Catalyst Synthesis: Ensure that your catalyst preparation protocol is followed precisely for each batch.

      • Calibrate Equipment: Regularly calibrate your temperature controllers, pressure gauges, and stirrers to ensure consistent reaction conditions.

      • Use an Internal Standard: When analyzing your product yield, use an internal standard to account for any variations in sample analysis.

Frequently Asked Questions (FAQs)

1. What are the main causes of catalyst deactivation in this compound production?

The primary causes of catalyst deactivation during the hydrogenation of levulinic acid to this compound are:

  • Poisoning: Irreversible binding of contaminants like sulfur or nitrogen compounds to the catalyst's active sites.[1][2]

  • Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.[2][5]

  • Sintering: The thermal agglomeration of small metal particles into larger ones, reducing the active surface area.[2][7]

  • Leaching: The dissolution of the active metal from the support into the reaction medium, which can be an issue with some catalysts under acidic conditions.[9]

2. How can I determine the cause of my catalyst's deactivation?

A combination of catalyst characterization techniques can help identify the deactivation mechanism:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.

  • Transmission Electron Microscopy (TEM): To visualize the size and dispersion of metal nanoparticles and identify sintering.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state of the elements on the catalyst surface and detect poisons.

  • Inductively Coupled Plasma (ICP) Analysis: To measure the amount of metal that may have leached into the reaction solution.

3. Can a deactivated catalyst be regenerated?

Yes, in many cases, a deactivated catalyst can be regenerated to recover its activity. The appropriate regeneration method depends on the cause of deactivation. For instance, coking can often be reversed by a controlled burnout of the carbon deposits.[5]

4. What is a typical regeneration procedure for a coked catalyst?

A common procedure for regenerating a coked catalyst, such as Ru/C or Ru/TiO2, involves a calcination step followed by a reduction step. A detailed protocol is provided in the "Experimental Protocols" section below.

5. How can I minimize catalyst deactivation?

To prolong the life of your catalyst, consider the following:

  • Feedstock Purification: Ensure your levulinic acid is free from potential poisons.

  • Optimize Reaction Conditions: Use the mildest possible temperature and pressure that still provide a good reaction rate to minimize sintering and coking.

  • Choose a Stable Catalyst Support: The choice of support material can influence the stability of the catalyst. For example, some supports are more resistant to acidic conditions.

Quantitative Data on Catalyst Performance and Deactivation

The following table summarizes representative data on the performance and deactivation of catalysts used in the hydrogenation of levulinic acid (LA), a process in which this compound is a key intermediate.

CatalystSupportReaction ConditionsInitial LA Conversion (%)Deactivation BehaviorPrimary Deactivation MechanismReference
5 wt% RuCarbon130°C, 12 bar H₂, aqueous>95%Gradual activity loss over multiple cyclesSintering and coke deposition[10][11]
1 wt% RuTiO₂90°C, 50 bar H₂, aqueous~90%Stable in water, deactivates in dioxaneReduction of TiO₂ support[3][4]
1 wt% RuZrO₂150°C, 50 bar H₂, dioxane>90%More stable than Ru/TiO₂ in dioxaneCarbon deposition[3][4]
Cu-NiAl₂O₃250°C98.6%Activity decreased after 67 hoursSintering of CuNi alloy[9]
RuO₂HZSM-5100°C, 1 MPa H₂, aqueous98%Gradual decrease over three runsLoss of active phase (RuO₂)[12]

Experimental Protocols

Protocol 1: Regeneration of a Coked Catalyst via Calcination-Reduction

This protocol is a general guideline for regenerating a supported noble metal catalyst (e.g., Ru/C, Ru/TiO₂) that has been deactivated by coking.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air or a mixture of O₂ in N₂)

  • Reducing gas (e.g., a mixture of H₂ in N₂)

Procedure:

  • Drying:

    • Place the deactivated catalyst in a quartz tube within the tube furnace.

    • Heat the catalyst to 120°C under a flow of inert gas (e.g., 50 mL/min) and hold for 1-2 hours to remove any adsorbed water and solvents.

  • Calcination (Coke Removal):

    • While maintaining the inert gas flow, gradually increase the furnace temperature to 300-400°C. Caution: The optimal temperature depends on the catalyst and support stability. Higher temperatures can lead to sintering.

    • Once the target temperature is reached, introduce a controlled flow of the oxidizing gas (e.g., 5% O₂ in N₂).

    • Hold at this temperature for 2-4 hours to burn off the carbon deposits. The duration may need to be optimized based on the extent of coking.

    • Switch back to the inert gas flow and cool the furnace to the reduction temperature.

  • Reduction:

    • Set the furnace temperature to the desired reduction temperature (e.g., 300-450°C, depending on the catalyst).

    • Once the temperature has stabilized, switch the gas flow to the reducing gas (e.g., 5% H₂ in N₂).

    • Hold at the reduction temperature for 2-4 hours to ensure the metal oxides formed during calcination are reduced back to their active metallic state.

    • Switch back to the inert gas flow and allow the catalyst to cool down to room temperature.

  • Passivation (Optional but Recommended for Pyrophoric Catalysts):

    • For catalysts that may be pyrophoric (ignite spontaneously in air) after reduction, a passivation step is necessary.

    • While the catalyst is at room temperature under an inert atmosphere, introduce a very low concentration of oxygen (e.g., 1% O₂ in N₂) for a period of time to form a thin protective oxide layer on the surface.

Visualizations

Catalyst_Deactivation_Regeneration_Cycle Fresh Fresh Active Catalyst Deactivated Deactivated Catalyst (Coked/Sintered/Poisoned) Fresh->Deactivated Reaction Cycles Deactivated->Deactivated Irreversible Deactivation (e.g., Severe Sintering, Poisoning) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration (e.g., Calcination-Reduction) Regenerated->Fresh Reactivation

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting_Workflow Start Decreased Catalyst Performance Q1 Sudden or Gradual Decline? Start->Q1 Sudden Sudden Decline Q1->Sudden Sudden Gradual Gradual Decline Q1->Gradual Gradual Check_Poisons Investigate Poisoning: - Analyze Feedstock - Check System Contamination Sudden->Check_Poisons Check_Coking_Sintering Investigate Coking/Sintering: - Optimize Temperature - Characterize Spent Catalyst (TGA, TEM) Gradual->Check_Coking_Sintering Regenerate Attempt Catalyst Regeneration Check_Poisons->Regenerate Check_Coking_Sintering->Regenerate End Resolution Regenerate->End

Caption: Troubleshooting workflow for catalyst deactivation.

Poisoning_Pathway cluster_catalyst Catalyst Surface Active_Site Active Metal Site (e.g., Ru) Product This compound Active_Site->Product Desorption Blocked_Site Blocked Active Site Reactant Levulinic Acid Reactant->Active_Site Adsorption & Reaction Poison Poison (e.g., Sulfur Compound) Poison->Active_Site Strong Adsorption

Caption: Signaling pathway of catalyst poisoning.

References

Preventing polymerization of byproducts during 4-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-oxopentanoate and its alkyl esters, such as methyl this compound (methyl levulinate). The primary focus of this guide is to address a common challenge in this synthesis: the formation and polymerization of byproducts, often leading to darkened reaction mixtures and reduced yields. These polymeric byproducts are commonly referred to as humins.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dark coloration and insoluble byproduct formation during the synthesis of this compound esters?

A1: The dark coloration and formation of insoluble, tar-like substances are typically due to the creation of polymeric byproducts known as humins.[1][2][3] Humins are complex, furan-rich polymers that form under the acidic conditions used for the synthesis of levulinic acid (the precursor to this compound) and its subsequent esterification.[3][4]

Q2: What are the chemical precursors to these polymeric byproducts?

A2: While levulinic acid itself is relatively stable, the precursors used in its synthesis, particularly carbohydrates (like glucose and fructose) and their dehydration products like 5-hydroxymethylfurfural (B1680220) (HMF), are highly susceptible to polymerization.[5][6] The formation of humins often occurs through aldol-type addition and condensation reactions of HMF and other reactive intermediates.[5][6][7]

Q3: Can the choice of catalyst influence the formation of these byproducts?

A3: Absolutely. The type of acid catalyst and the ratio of Brønsted to Lewis acid sites can significantly impact the selectivity of the reaction. For instance, in the conversion of cellulose (B213188) to methyl levulinate, a high Brønsted-to-Lewis acid ratio has been shown to be beneficial in preventing the formation of certain byproducts.[8] Heterogeneous catalysts, such as certain zeolites or metal oxides, can offer better selectivity compared to homogeneous mineral acids like sulfuric acid.[9][10][11]

Q4: How does the reaction solvent affect byproduct polymerization?

A4: The solvent system plays a crucial role. The use of certain organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to suppress polymerization reactions of furanic compounds.[12] Biphasic solvent systems (e.g., water with an organic solvent) can also be effective by extracting the desired product from the reactive aqueous phase, thereby preventing its degradation. Additionally, the controlled introduction of water into an alcohol-based solvent system can sometimes reduce humin formation.[13][14]

Q5: What are the recommended analytical techniques to identify and quantify byproducts in my reaction mixture?

A5: A combination of analytical techniques is often employed. Gas chromatography-mass spectrometry (GC-MS) is effective for identifying and quantifying volatile products and byproducts.[15][16] High-performance liquid chromatography (HPLC) can be used for the analysis of non-volatile compounds.[17] For structural elucidation of the polymeric byproducts (humins), techniques like Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable.[17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Reaction mixture turns dark brown or black and becomes viscous. Formation and polymerization of humins from reaction intermediates (e.g., HMF).[2][3][5]- Optimize Reaction Temperature and Time: Use the lowest effective temperature and shortest possible reaction time to favor the desired reaction over byproduct formation.[9] - Change Solvent System: Consider using a biphasic system or adding a co-solvent like DMSO to suppress polymerization.[12] - Modify Catalyst: Switch to a solid acid catalyst with optimized acidity (e.g., a high Brønsted/Lewis acid ratio) to improve selectivity.[8]
Low yield of the desired this compound ester. - Competing side reactions are consuming the starting materials or intermediates. - The desired product is degrading under the reaction conditions.- Increase Alcohol-to-Acid Molar Ratio: A larger excess of the alcohol can shift the equilibrium towards the ester product.[15] - Remove Water: If the synthesis is an esterification, removing water as it forms (e.g., with a Dean-Stark trap) can drive the reaction to completion. - Use a Milder Catalyst: A highly acidic catalyst may promote side reactions. Experiment with catalysts with moderate acidity.[11]
Difficulty in purifying the final product. The presence of high molecular weight, soluble, or insoluble polymeric byproducts.- Pre-treatment: Before distillation, filter the crude product to remove any solid humins. An extraction step can also help remove impurities.[15] - Vacuum Distillation: This allows for distillation at a lower temperature, reducing the risk of thermal degradation of the desired product.
Catalyst deactivation in subsequent runs. Coke or humin deposition on the catalyst surface, blocking active sites.[18]- Catalyst Regeneration: Depending on the catalyst, a calcination step (burning off the carbonaceous deposits in air or oxygen) can regenerate its activity.[18] - Introduce Oxygen: In some systems, performing the reaction under an oxygen atmosphere has been shown to reduce humin formation and preserve catalyst activity.[18]

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the synthesis of alkyl 4-oxopentanoates (levulinates), highlighting how different parameters can affect product yield and byproduct formation.

Table 1: Effect of Catalyst on Methyl Levulinate (ML) Yield from Cellulose

CatalystTemperature (°C)Time (min)ML Yield (%)Reference
Al₂(SO₄)₃1804070.6[13]
H₅PW₁₁TiO₄₀160120 (Microwave)62.6[19]
Niobium PhosphateNot specifiedNot specified56.0[8]
Cu-H-Beta-25180Not specified~89.0[20]

Table 2: Effect of Reaction Parameters on n-Butyl Levulinate (BL) Yield

CatalystTemperature (°C)Time (h)Catalyst Dosage (wt%)BL Yield (%)Reference
Nanosized TiO₂12088.677.6[9]
Nanosized TiO₂ (with 10% water)12088.687.5[9]

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound (Methyl Levulinate) from Levulinic Acid using a Solid Acid Catalyst

This protocol provides a general method for the esterification of levulinic acid using a heterogeneous acid catalyst.

Materials:

  • Levulinic acid (LA)

  • Methanol (B129727) (MeOH), anhydrous

  • Solid acid catalyst (e.g., Amberlyst-15, sulfonated carbon, or a zeolite)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reactants: To the flask, add levulinic acid, methanol, and the solid acid catalyst. A typical molar ratio of methanol to levulinic acid is 6:1 or higher to favor the formation of the ester.[15] The catalyst loading is typically between 5-10 wt% relative to the levulinic acid.

  • Reaction: Heat the mixture to the reflux temperature of methanol (approximately 65 °C) with vigorous stirring. Monitor the reaction progress using TLC or GC analysis. Reaction times can range from 2 to 8 hours, depending on the catalyst's activity.[9][15]

  • Workup - Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration.

  • Workup - Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator.

  • Workup - Extraction: Dissolve the remaining residue in a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted levulinic acid), followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude methyl levulinate can be further purified by vacuum distillation.

Visualizing Reaction Pathways and Workflows

Mechanism of Humin Formation

The polymerization of byproducts primarily occurs through the acid-catalyzed condensation of 5-hydroxymethylfurfural (HMF), a common intermediate in the conversion of sugars to levulinic acid. The process is initiated by the rehydration of HMF to form reactive intermediates, which then undergo aldol-type additions and condensations.[5][6][7]

humin_formation cluster_main Humin Formation Pathway HMF 5-Hydroxymethylfurfural (HMF) DHH 2,5-Dioxo-6-hydroxy-hexanal (DHH) HMF->DHH Acid-catalyzed rehydration Enol Enol Intermediates DHH->Enol Keto-enol tautomerization Dimer HMF-DHH Dimer Enol->Dimer Aldol addition with HMF Humins Insoluble Humins (Polymeric Byproducts) Dimer->Humins Further polymerization and condensation

Caption: Acid-catalyzed pathway for humin formation from HMF.

General Experimental Workflow for Methyl this compound Synthesis

The following diagram illustrates the typical laboratory workflow for synthesizing and purifying methyl this compound from levulinic acid.

experimental_workflow cluster_workflow Synthesis and Purification Workflow Reactants 1. Charge Reactants (Levulinic Acid, Methanol, Catalyst) Reaction 2. Esterification Reaction (Heating under Reflux) Reactants->Reaction Filtration 3. Catalyst Removal (Filtration) Reaction->Filtration Evaporation 4. Solvent Removal (Rotary Evaporation) Filtration->Evaporation Extraction 5. Liquid-Liquid Extraction (Wash with NaHCO₃ and Brine) Evaporation->Extraction Drying 6. Drying and Concentration (Dry over MgSO₄, Evaporate Solvent) Extraction->Drying Purification 7. Final Purification (Vacuum Distillation) Drying->Purification

Caption: Step-by-step workflow for synthesis and purification.

References

Optimizing fermentation parameters for microbial 4-oxopentanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation parameters for the microbial production of 4-oxopentanoate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Q1: My fermentation is resulting in low yields of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low product yield is a common challenge in microbial fermentation.[1][2] Several factors related to the fermentation conditions and the microbial strain itself can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal pH The pH of the fermentation medium significantly impacts microbial growth and enzyme activity.[3] Determine the optimal pH for your specific production strain by performing small-scale experiments with a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). Maintain the optimal pH during fermentation using automated additions of acid or base. An alkaline pH has been shown to correlate with the biosynthesis of related compounds from fatty acids.[4]
Incorrect Temperature Every microorganism has an optimal temperature for growth and production.[3] Verify the recommended temperature for your strain and ensure your fermenter's temperature control is accurate. Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the ideal condition for this compound production.
Nutrient Limitation The composition of the fermentation medium is critical.[5] A deficiency in the carbon or nitrogen source, or essential vitamins and minerals, can limit product formation.[6][7] Review and optimize the medium composition. Consider supplementing with different carbon sources (e.g., glucose, glycerol) and nitrogen sources (e.g., yeast extract, ammonium (B1175870) sulfate).[6][7]
Inadequate Aeration/Oxygen Supply For aerobic fermentations, dissolved oxygen is a crucial parameter.[3] Insufficient oxygen can limit cell growth and product synthesis. Optimize the agitation speed and aeration rate to ensure adequate oxygen transfer. Monitor dissolved oxygen levels throughout the fermentation.
Precursor Pathway Inefficiency The biosynthesis of this compound relies on the availability of precursor molecules. If the native metabolic pathways for these precursors are not robust, the final product yield will be low. Consider metabolic engineering strategies to enhance the expression of key enzymes in the precursor synthesis pathway.

Q2: I am observing significant batch-to-batch variability in my this compound production. What could be the reason?

A2: Inconsistent results can be frustrating and hinder the progress of your research. The key to addressing this is to ensure tight control over all experimental parameters.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Inoculum The age, size, and physiological state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol. Use a consistent volume of a culture at a specific growth phase (e.g., mid-log phase) for inoculation.
Media Preparation Errors Minor variations in media component concentrations can lead to different outcomes. Prepare a large batch of media to be used for a series of experiments to minimize variability. Double-check all calculations and measurements during media preparation.
Fluctuations in Fermentation Parameters Even small deviations in pH, temperature, or dissolved oxygen can affect the results.[3] Ensure your fermenter's control systems are calibrated and functioning correctly.[5] Continuously monitor and log these parameters to identify any fluctuations.[5]
Genetic Instability of the Production Strain Engineered microbial strains can sometimes be genetically unstable, leading to a loss of the desired phenotype over time. Periodically re-sequence your production strain to check for mutations. Maintain frozen glycerol (B35011) stocks of your verified strain and use a fresh vial for each new set of experiments.

Q3: My microbial culture is growing well, but the production of this compound is not coupled with growth. What should I do?

A3: This phenomenon, known as non-growth-associated production, often requires a two-stage fermentation strategy.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Product Synthesis Phase Not Optimized The optimal conditions for cell growth may not be the same as the optimal conditions for product formation. Implement a two-stage fermentation process. In the first stage, focus on achieving high cell density by providing optimal growth conditions.[4] In the second stage, shift the conditions (e.g., change temperature, pH, or induce gene expression) to favor this compound production.[4]
Metabolic Shift The cells may be directing carbon flux towards biomass production rather than your product. In the production phase, you might need to alter the media composition to redirect metabolic flux. For example, limiting a specific nutrient can sometimes trigger secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for this compound production?

A1: The most critical parameters to optimize are pH, temperature, dissolved oxygen, and the composition of the fermentation medium (carbon and nitrogen sources).[3][5][6] Agitation speed is also important as it affects mixing and oxygen transfer.[5]

Q2: Which microbial chassis is best for this compound production?

A2: Escherichia coli is a commonly used and well-characterized host for producing a variety of chemicals and is a good starting point.[8][9] However, other microorganisms might also be suitable depending on the specific biosynthetic pathway being used. The ideal chassis will have a robust metabolism that can provide the necessary precursors for this compound synthesis.

Q3: How can I quantify the concentration of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for quantifying organic acids like this compound.[10][11] You will need to develop a validated analytical method using a pure standard of this compound to create a calibration curve for accurate quantification.

Q4: What are some common carbon and nitrogen sources used in fermentation media for producing organic acids?

A4:

  • Carbon Sources: Glucose is a widely used and efficient carbon source.[7] Glycerol is another option that can sometimes lead to different metabolic fluxes.

  • Nitrogen Sources: Yeast extract, peptone, and ammonium sulfate (B86663) are common nitrogen sources that provide essential amino acids, peptides, and inorganic nitrogen.[6]

Data Presentation

Table 1: Effect of pH and Temperature on this compound Titer

pHTemperature (°C)This compound Titer (g/L)
6.0301.2
6.5302.5
7.0303.8
7.5303.1
7.0252.9
7.0373.5

Table 2: Influence of Carbon Source on this compound Production

Carbon Source (10 g/L)Biomass (OD600)This compound Titer (g/L)Yield (g/g)
Glucose8.53.80.38
Glycerol7.22.90.29
Sucrose8.13.50.35

Experimental Protocols

Protocol 1: Small-Scale pH Optimization for this compound Production

  • Prepare Media: Prepare the fermentation medium with all components except for the pH-adjusting acid/base.

  • Aliquot Media: Dispense the medium into multiple shake flasks.

  • Adjust pH: Adjust the pH of each flask to the desired setpoint (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile acid (e.g., HCl) or base (e.g., NaOH).

  • Inoculation: Inoculate each flask with the same volume of a standardized seed culture of your production strain.

  • Incubation: Incubate the flasks in a shaking incubator at the desired temperature and shaking speed.

  • Sampling: Take samples at regular intervals (e.g., every 12 hours) for 72-96 hours.

  • Analysis: Measure the optical density (OD600) for cell growth and quantify the this compound concentration using a validated analytical method.

  • Data Interpretation: Plot the this compound titer against the different pH values to determine the optimal pH.

Visualizations

Fermentation_Troubleshooting_Workflow cluster_start Start: Low this compound Yield cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_outcome Outcome Start Low Yield Observed Check_Parameters Verify Fermentation Parameters (pH, Temp, DO) Start->Check_Parameters Check_Media Confirm Media Composition and Preparation Start->Check_Media Check_Inoculum Standardize Inoculum Preparation Start->Check_Inoculum Optimize_pH_Temp Optimize pH and Temperature Check_Parameters->Optimize_pH_Temp Optimize_Aeration Optimize Aeration and Agitation Check_Parameters->Optimize_Aeration Optimize_Media Optimize Media Components (Carbon/Nitrogen Source) Check_Media->Optimize_Media Improved_Yield Improved this compound Yield Check_Inoculum->Improved_Yield If inoculum was the issue Optimize_pH_Temp->Improved_Yield Metabolic_Engineering Metabolic Engineering of Precursor Pathway Optimize_Media->Metabolic_Engineering Optimize_Media->Improved_Yield Optimize_Aeration->Improved_Yield Metabolic_Engineering->Improved_Yield

Caption: A workflow diagram for troubleshooting low this compound yield.

Biosynthesis_Pathway_Concept cluster_central_carbon Central Carbon Metabolism cluster_product Product Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Precursor_B Precursor B Pyruvate->Precursor_B Precursor_A Precursor A Acetyl_CoA->Precursor_A 4_Oxopentanoate This compound Precursor_A->4_Oxopentanoate Precursor_B->4_Oxopentanoate

Caption: A conceptual diagram of a biosynthetic pathway for this compound.

References

Method development for resolving 4-oxopentanoate from interfering compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-oxopentanoate (also known as levulinic acid). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving this compound from interfering compounds and overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the determination of this compound?

A1: The most prevalent methods for analyzing this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] HPLC is often preferred for its simplicity and direct analysis of aqueous samples.[1][4] GC typically requires a derivatization step to increase the volatility of the analyte.[5][6] LC-MS offers high sensitivity and selectivity, which is particularly useful for complex matrices.[2][7]

Q2: What are the typical interfering compounds when analyzing this compound?

A2: Interfering compounds are highly dependent on the sample matrix. In biological samples and biomass hydrolysates, common interferences include other organic acids such as formic acid, acetic acid, succinic acid, and fumaric acid.[3][8][9] Furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF) are also significant interferences in samples derived from carbohydrate conversion.[3] In wastewater, inorganic anions and carbonate can also interfere with the analysis.[10]

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: Yes, derivatization is generally required for GC analysis of this compound.[5][6] As a carboxylic acid, it is polar and not sufficiently volatile for direct GC analysis. Derivatization, typically through silylation or esterification, converts the carboxylic acid group into a less polar and more volatile derivative, improving peak shape and sensitivity.[5][6][11]

Q4: How can I resolve this compound from other organic acids using HPLC?

A4: Ion-exclusion chromatography is a highly effective HPLC technique for separating organic acids.[8][10][12][13] This method separates analytes based on their pKa values and size, allowing for the resolution of this compound from other short-chain carboxylic acids.[9][12] Reversed-phase HPLC can also be used, often with an acidic mobile phase to suppress the ionization of the carboxylic acids and enhance retention.[1][4]

Q5: What sample preparation techniques are recommended for analyzing this compound?

A5: Sample preparation depends on the matrix. For relatively clean aqueous samples, direct injection after filtration may be sufficient for HPLC analysis. For more complex matrices like biological fluids or industrial process streams, a protein precipitation step followed by centrifugation and filtration is often necessary. Liquid-liquid extraction or solid-phase extraction (SPE) can be employed for sample cleanup and concentration.[14][15][16]

Troubleshooting Guides

HPLC Method Development
Problem Possible Causes Solutions
Poor resolution between this compound and other organic acids Inappropriate column chemistry or mobile phase composition.1. Switch to an ion-exclusion column: These columns are specifically designed for organic acid separations.[8][12][13] 2. Adjust mobile phase pH: Lowering the pH of the mobile phase (typically with sulfuric or phosphoric acid) will suppress the ionization of the acids, leading to changes in retention and potentially improved resolution on a reversed-phase column.[1] 3. Optimize mobile phase organic modifier concentration: In reversed-phase HPLC, adjusting the acetonitrile (B52724) or methanol (B129727) concentration can alter selectivity.
Peak tailing for this compound 1. Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on C18 columns can interact with the carboxyl group.[17] 2. Column overload: Injecting too much sample can lead to peak distortion.[18][19] 3. Mismatched injection solvent: Using a sample solvent that is much stronger than the mobile phase can cause peak shape issues.[17]1. Use an end-capped column or a column specifically designed for polar analytes. 2. Lower the mobile phase pH to suppress silanol interactions. [17] 3. Reduce the injection volume or dilute the sample. [18] 4. Ensure the sample is dissolved in the mobile phase or a weaker solvent. [17]
Drifting retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column temperature fluctuations. 4. Column degradation. 1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase and ensure proper mixing if using a gradient. [18][19] 3. Use a column oven to maintain a constant temperature. 4. If the problem persists, the column may need to be replaced.
GC Method Development
Problem Possible Causes Solutions
No peak or very small peak for this compound 1. Incomplete derivatization. [5][20] 2. Analyte degradation in the injector. 3. Poor volatility of the underivatized compound. 1. Optimize the derivatization reaction: Adjust the reaction time, temperature, and reagent-to-sample ratio.[20] Ensure the sample is dry, as water can interfere with many derivatization reagents. 2. Use a lower injector temperature. 3. Confirm successful derivatization by analyzing a derivatized standard.
Multiple peaks for derivatized this compound 1. Incomplete derivatization leading to multiple derivatives. 2. Side reactions during derivatization. 3. Degradation of the derivative. 1. Optimize derivatization conditions to drive the reaction to completion. [5][11] 2. Use a milder derivatization reagent or conditions. 3. Analyze the sample promptly after derivatization, as some derivatives have limited stability.
Co-elution with matrix components Insufficient chromatographic resolution. 1. Optimize the GC temperature program: A slower temperature ramp can improve the separation of closely eluting peaks. 2. Use a different stationary phase: A column with a different polarity may provide the necessary selectivity. 3. Employ sample cleanup techniques like liquid-liquid extraction or SPE to remove interfering matrix components before derivatization and analysis. [14][21]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound using Ion-Exclusion Chromatography

This protocol is suitable for the separation of this compound from other short-chain organic acids.

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent.[22]

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.[22]

  • Detector: UV at 210 nm.[22]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Protocol 2: GC-MS Analysis of this compound after Silylation

This protocol is for the sensitive detection of this compound in complex matrices.

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[20]

    • Cap the vial tightly and heat at 70°C for 1 hour.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

Quantitative Data Summary

Table 1: HPLC Retention Times for this compound and Common Interferents

CompoundRetention Time (min)Method
This compound (Levulinic Acid)~14.5Ion-Exclusion HPLC (Aminex HPX-87H, 0.005 M H₂SO₄)
Formic Acid~13.8Ion-Exclusion HPLC (Aminex HPX-87H, 0.005 M H₂SO₄)
Acetic Acid~15.2Ion-Exclusion HPLC (Aminex HPX-87H, 0.005 M H₂SO₄)
Succinic Acid~12.9Ion-Exclusion HPLC (Aminex HPX-87H, 0.005 M H₂SO₄)
5-HMFVariesReversed-Phase HPLC
FurfuralVariesReversed-Phase HPLC

Note: Retention times are approximate and can vary based on the specific instrument, column, and exact conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Aqueous Sample filtration Filtration (0.45 µm) sample->filtration extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (for GC) filtration->derivatization hplc HPLC Analysis (Ion-Exclusion or RP) filtration->hplc extraction->derivatization gcms GC-MS Analysis derivatization->gcms integration Peak Integration & Quantification hplc->integration gcms->integration resolution Resolution Check integration->resolution

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic start Poor Peak Resolution in HPLC q1 Are you using an ion-exclusion column? start->q1 a1_yes Optimize Mobile Phase (pH, flow rate) q1->a1_yes Yes a1_no Switch to Ion-Exclusion Column for Organic Acids q1->a1_no No q2 Is peak tailing an issue? a1_yes->q2 end Resolution Improved a1_no->end a2_yes Lower Mobile Phase pH & Check for Overload q2->a2_yes Yes a2_no Adjust Organic Modifier Concentration (RP-HPLC) q2->a2_no No a2_yes->end a2_no->end

References

Strategies to minimize the formation of humins during biomass conversion to 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of biomass to ethyl 4-oxopentanoate (ethyl levulinate). The focus is on strategies to minimize the formation of humins, which are undesirable, insoluble polymeric byproducts that reduce product yield and complicate downstream processing.

Frequently Asked Questions (FAQs)

Q1: What are humins and why are they problematic in the conversion of biomass to ethyl this compound?

A1: Humins are complex, dark-colored, and insoluble polymeric byproducts formed during the acid-catalyzed dehydration of carbohydrates.[1][2] They are considered a significant issue in biorefinery processes for several reasons:

  • Yield Reduction: Humin formation represents a loss of carbon from the desired reaction pathway, thereby decreasing the yield of ethyl this compound.

  • Process Complications: Due to their insolubility, humins can precipitate and coat reactor surfaces and catalysts, leading to fouling, blockages, and increased operational difficulty.

  • Catalyst Deactivation: The deposition of humins on catalyst surfaces can block active sites, leading to a decrease in catalytic activity and process efficiency.

Q2: What is the primary mechanism of humin formation?

A2: The formation of humins is a complex process involving multiple reaction pathways. A key intermediate in the conversion of C6 sugars is 5-hydroxymethylfurfural (B1680220) (HMF). HMF and its derivatives can then undergo a series of condensation and polymerization reactions to form humins. The presence of water can facilitate the rehydration of HMF to other reactive intermediates, which further contribute to humin formation. The polymerization of furfuryl alcohol, another biomass-derived intermediate, is also a significant pathway to humin formation.[1][3]

Q3: What are the key process parameters that influence humin formation?

A3: Several process parameters have a significant impact on the rate and extent of humin formation:

  • Solvent: The choice of solvent is critical. Water as a solvent tends to promote humin formation, while using alcohols like ethanol (B145695) can significantly suppress it.[1][2]

  • Catalyst: The type and concentration of the acid catalyst play a crucial role. Strong acids can accelerate both the desired reaction and the side reactions leading to humins.[1]

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including humin formation.

  • Substrate Concentration: High initial concentrations of the carbohydrate feedstock can lead to increased humin formation.[1]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps & Solutions
Low yield of ethyl this compound and high formation of black, insoluble solids (humins). 1. Inappropriate solvent: Using water or a low concentration of ethanol in the reaction mixture.1. Solvent Modification: Switch to a higher concentration of ethanol, ideally 100% ethanol, as the reaction medium. This has been shown to significantly reduce humin formation.[2]
2. High catalyst acidity or concentration: Using a very strong acid or a high loading of the catalyst.2. Catalyst Optimization: * Consider using a solid acid catalyst with moderate acidity, such as Amberlyst-15.[1] * Reduce the concentration of the acid catalyst.
3. High reaction temperature: The reaction temperature is too high, favoring polymerization reactions.3. Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate humin formation.
4. High substrate concentration: A high initial concentration of biomass or sugar feedstock.4. Substrate Concentration Adjustment: Lower the initial substrate concentration to reduce the rate of bimolecular side reactions that lead to humins.[1]
Rapid catalyst deactivation. 1. Humin deposition: Humins are coating the surface of the catalyst, blocking active sites.1. Humin Suppression: Implement strategies to reduce humin formation as outlined above (solvent choice, catalyst optimization, etc.).
2. Introduce an Oxidative Environment: The presence of oxygen can help in the oxidative degradation of humins, preventing their deposition on the catalyst.[4]
3. Catalyst Regeneration: If using a solid catalyst, develop a regeneration protocol to remove deposited humins (e.g., calcination).
Difficulty in product separation and purification. 1. Presence of soluble and insoluble humins: The complex nature of humins makes downstream processing challenging.1. Extraction with a Co-solvent: Consider using a co-solvent like toluene (B28343) for in-situ extraction of ethyl this compound from the reaction mixture. This can improve separation and may also reduce humin formation by removing the product from the reactive environment.[5][6]

Data Presentation

Table 1: Effect of Solvent on Humin and Ethyl Levulinate (EL) Yield

SolventHumin Yield (%)EL Yield (%)Reference
Water~20Lower[1]
Ethanol (100%)4.3612.93[2]
Various Alcohols~674-80[1]

Table 2: Influence of Reaction Conditions on Ethyl Levulinate (EL) Yield and Humin Formation

StrategyKey ParametersEL Yield (%)Humin FormationReference
Catalyst SelectionAmberlyst-15 (5 g/L), 110°C, 4h, 0.1 mol/L furfuryl alcohol94~6%[1]
Oxidative EnvironmentSO3H@Ni-Al catalyst, 112°C, 95 min, oxygen environment~97Suppressed[4]
Ionic Liquid Catalyst[HMIM][HSO4], 160°C (3h) then 90°C (12h)11.61 - 13.54-[7]
Heteropolyacid Catalyst20 wt.% HPW/H-ZSM-5, 160°C, 2h43.1-[8]

Experimental Protocols

Protocol 1: Minimization of Humins using an Ethanol-Rich Solvent System

This protocol is based on the principle of using a high concentration of ethanol to suppress humin formation during the conversion of biomass to ethyl this compound.

Materials:

  • Biomass feedstock (e.g., fructose, glucose, or lignocellulosic biomass)

  • Ethanol (200 proof)

  • Acid catalyst (e.g., sulfuric acid or a solid acid catalyst like Amberlyst-15)

  • Reaction vessel (e.g., a high-pressure autoclave or a round-bottom flask with a reflux condenser)

  • Heating and stirring apparatus

  • Analytical equipment for product quantification (e.g., GC-MS, HPLC)

Procedure:

  • Reactor Setup: In a clean, dry reaction vessel, add the desired amount of biomass feedstock.

  • Solvent and Catalyst Addition: Add ethanol to the reaction vessel to the desired concentration (e.g., for a 100% ethanol system, no water is added). Then, carefully add the acid catalyst.

  • Reaction: Seal the reactor and place it on the heating and stirring apparatus. Heat the reaction mixture to the desired temperature (e.g., 150°C) with continuous stirring for the specified reaction time (e.g., 60 minutes).

  • Quenching and Product Recovery: After the reaction is complete, cool the reactor to room temperature.

  • Humin Quantification: Filter the reaction mixture to separate the insoluble humins. Wash the collected solids with ethanol, dry them in an oven, and weigh to determine the humin yield.

  • Product Analysis: Analyze the liquid phase using GC-MS or HPLC to determine the concentration and yield of ethyl this compound.

Protocol 2: Humin Suppression via an Oxidative Environment

This protocol describes a method to suppress humin formation by introducing an oxygen-rich environment during the reaction.

Materials:

  • Furfural (as a model biomass-derived platform chemical)

  • Ethanol

  • Solid acid catalyst (e.g., SO3H@Ni-Al)

  • Reaction vessel capable of being pressurized with a specific gas

  • Oxygen source

  • Heating and stirring apparatus

  • Analytical equipment (GC-MS, HPLC)

Procedure:

  • Catalyst and Reactant Loading: Add the solid acid catalyst, furfural, and ethanol to the reaction vessel.

  • Creating an Oxidative Environment: Seal the reactor and purge it with oxygen. Pressurize the reactor with oxygen to the desired pressure.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 112°C) with vigorous stirring for the required duration (e.g., 95 minutes).

  • Product Workup: After the reaction, cool the reactor, and carefully vent the excess oxygen.

  • Analysis: Filter the catalyst from the reaction mixture. Analyze the liquid product for the yield of ethyl this compound. Visually inspect the catalyst and the reaction mixture for any signs of humin formation.

Visualizations

Humin_Formation_Pathway Biomass Biomass (C6 Sugars) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Acid-catalyzed dehydration EL Ethyl this compound (Desired Product) HMF->EL Ethanolysis Humins Humins (Insoluble Polymers) HMF->Humins Direct Polymerization Intermediates Reactive Intermediates HMF->Intermediates Rehydration/ Side Reactions Intermediates->Humins Polymerization/ Condensation

Caption: Simplified reaction pathway for humin formation during biomass conversion.

Experimental_Workflow start Start: Select Biomass Feedstock step1 Step 1: Choose Solvent System (e.g., High-concentration Ethanol) start->step1 step2 Step 2: Select Catalyst (e.g., Solid Acid Catalyst) step1->step2 step3 Step 3: Optimize Reaction Conditions (Temperature, Time, Concentration) step2->step3 step4 Step 4: Perform Reaction (Consider oxidative environment or co-solvent extraction) step3->step4 step5 Step 5: Product and Humin Separation step4->step5 step6 Step 6: Analysis (Yield of Ethyl this compound and Humins) step5->step6 end End: Purified Product step6->end

Caption: General experimental workflow for minimizing humin formation.

References

Technical Support Center: Improving Catalyst Selectivity for 4-Oxopentanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic production of 4-oxopentanoate (also known as 4-hydroxypentanoic acid) from levulinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments.

Problem 1: Low Selectivity to this compound and High Yield of γ-Valerolactone (GVL)

Symptoms:

  • Your reaction yields a significant amount of γ-valerolactone (GVL) at the expense of the desired this compound.

  • Product analysis shows rapid conversion of levulinic acid but low concentration of this compound.

Possible Causes and Solutions:

Possible CauseDiagnostic CheckRecommended Action
Reaction Temperature is Too High Review your reaction temperature logs. Temperatures above 120-140°C can favor the intramolecular esterification (cyclization) of this compound to GVL.[1]Lower the reaction temperature. Optimal temperatures for this compound selectivity are typically in the range of 60-120°C.[1]
Acidic Catalyst Support or Reaction Medium Analyze the properties of your catalyst support. Acidic supports like zeolites (H-ZSM-5, H-Beta) possess Brønsted acid sites that actively promote the dehydration of this compound to GVL.[2][3] Check the pH of your reaction medium.Use a neutral or basic support for your catalyst, such as activated carbon or titania.[3] If using a solvent, ensure it is not acidic. Water is often a good choice.
Prolonged Reaction Time Examine the reaction kinetics by taking samples at different time intervals. You may observe an initial increase in this compound concentration followed by a decrease as it converts to GVL.Optimize the reaction time to maximize the yield of this compound before significant cyclization occurs. Quench the reaction at the optimal time point.
High Hydrogen Pressure Review the hydrogen pressure used in your experiment. While necessary for hydrogenation, excessively high pressures might, in some systems, favor further reactions.Optimize the hydrogen pressure. Pressures in the range of 1-5 MPa are commonly reported.[2][4]

Problem 2: Low Conversion of Levulinic Acid

Symptoms:

  • A significant amount of unreacted levulinic acid remains after the experiment.

  • The reaction rate is slow.

Possible Causes and Solutions:

Possible CauseDiagnostic CheckRecommended Action
Catalyst Deactivation Analyze the catalyst for signs of poisoning (e.g., sulfur, chlorides) or coking. Perform catalyst characterization (e.g., TEM, chemisorption) to check for metal particle sintering.Ensure high purity of reactants and solvents. Pre-treat the feedstock if necessary. Consider catalyst regeneration procedures if applicable (e.g., calcination for coking). For sintering, catalyst redispersion may be necessary.
Insufficient Catalyst Loading Review your experimental protocol and calculations for catalyst-to-substrate ratio.Increase the catalyst loading in a stepwise manner to find the optimal concentration.
Suboptimal Reaction Temperature or Pressure Check your reaction temperature and pressure against literature values for similar catalyst systems.Increase the reaction temperature and/or hydrogen pressure incrementally. Be mindful that higher temperatures can decrease selectivity to this compound.[1]
Poor Catalyst-Substrate Contact Evaluate the stirring speed and reactor design to ensure efficient mixing.Increase the stirring speed to overcome mass transfer limitations. Ensure the catalyst is well-dispersed in the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the hydrogenation of levulinic acid to this compound?

A1: The most common byproduct is γ-valerolactone (GVL), which is formed by the intramolecular cyclization of this compound.[2] Other potential byproducts, especially under more severe conditions or with certain catalysts, can include 1,4-pentanediol, 2-methyltetrahydrofuran (B130290) (MTHF), and pentanoic acid.[3]

Q2: How can I choose the right catalyst for maximizing this compound selectivity?

A2: For high selectivity to this compound, a catalyst with high hydrogenation activity but low acidity is generally preferred. Ruthenium (Ru) based catalysts are highly effective for the hydrogenation of the ketone group in levulinic acid.[2][3][4] Using a neutral or mildly basic support like activated carbon or certain metal oxides (e.g., TiO2) can help to suppress the subsequent acid-catalyzed cyclization to GVL.[3]

Q3: What is the role of the solvent in this reaction?

A3: The solvent can significantly influence both the conversion and selectivity. Water is often a good choice as it is a green solvent and can promote the hydrogenation activity of some catalysts. Protic solvents like alcohols can lead to the formation of levulinate esters as byproducts. Aprotic solvents like 1,4-dioxane (B91453) have also been used successfully.[5]

Q4: How do I analyze the products of my reaction to determine the selectivity?

A4: The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • GC: Often equipped with a Flame Ionization Detector (FID) and a capillary column like an HP-5.[5] An internal standard (e.g., n-dodecane) is used for quantification. Product identification can be confirmed with a GC-Mass Spectrometer (GC-MS).[6]

  • HPLC: Typically with a UV or Refractive Index (RI) detector. An Aminex HPX-87H column with a dilute acid mobile phase (e.g., 5 mM H2SO4) is effective for separating organic acids like levulinic acid and this compound.[7]

Q5: Can I reuse my catalyst?

A5: Many heterogeneous catalysts used for this reaction are designed for reusability. After the reaction, the catalyst can be recovered by filtration or centrifugation, washed with a suitable solvent (e.g., the reaction solvent or acetone), and dried before being used in subsequent runs.[8] It is advisable to perform catalyst characterization on the used catalyst to check for any changes in its properties.

Data Presentation

Table 1: Influence of Catalyst Support on Levulinic Acid Hydrogenation

Catalyst (1 wt% Ru)SupportLevulinic Acid Conversion (%)GVL Selectivity (%)Other Products (Selectivity %)Reference
Ru/TiO₂Titania10097.52.5 (1,4-Pentanediol)[3]
Ru/Nb₂O₅Niobia10095.24.8 (1,4-Pentanediol)[3]
Ru/H-ZSM-5Zeolite10048.745.8 (Pentanoic Acid & Esters)[3]
Ru/H-BetaZeolite10085.314.7 (Pentanoic Acid & Esters)[3]

Reaction Conditions: 473 K, 40 bar H₂, 4 h, 1,4-dioxane solvent.

Table 2: Effect of Reaction Temperature on GVL Selectivity over a Cu-Re/TiO₂ Catalyst

Temperature (°C)Levulinic Acid Conversion (%)GVL Selectivity (%)Reference
14022.078.4[5]
16053.489.9[5]
18098.998.6[5]
200100100[5]

Reaction Conditions: 4.0 MPa H₂, 3 h, 1,4-dioxane solvent.

Experimental Protocols

Protocol 1: Preparation of a Supported Ruthenium Catalyst (e.g., 1 wt% Ru/TiO₂) by Wet Impregnation

  • Support Pre-treatment: Dry the TiO₂ support in an oven at 120°C for 4 hours.

  • Precursor Solution Preparation: Prepare an aqueous solution of a ruthenium precursor, such as ruthenium(III) nitrosylnitrate (Ru(NO)(NO₃)₃), corresponding to 1 wt% of the final catalyst mass.

  • Impregnation: Add the precursor solution dropwise to the dried TiO₂ support under constant stirring.

  • Drying: Evaporate the water from the mixture, then dry the impregnated support overnight at a temperature of around 60-100°C.

  • Calcination (Optional but common): Calcine the dried material in an inert atmosphere (e.g., N₂) at a high temperature (e.g., 500°C) for several hours.

  • Reduction: Reduce the calcined catalyst in a hydrogen flow (e.g., 5-10% H₂ in Ar) at an elevated temperature (e.g., 450°C) for several hours to form active metallic Ru nanoparticles.[9]

Protocol 2: General Procedure for Catalytic Hydrogenation of Levulinic Acid in a Batch Reactor

  • Reactor Loading: Load the batch autoclave reactor with levulinic acid, the desired solvent, and the catalyst.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., argon or nitrogen) to remove air.

  • Heating and Pressurizing: Heat the reactor to the desired reaction temperature under stirring. Once the temperature is stable, pressurize the reactor with hydrogen to the target pressure. This is typically considered the start of the reaction (t=0).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. If possible, take liquid samples periodically using a sampling valve to monitor the reaction progress.

  • Quenching and Product Recovery: After the reaction is complete, cool the reactor rapidly (e.g., in an ice bath) and vent the excess hydrogen.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Product Analysis: Analyze the liquid product mixture using GC or HPLC to determine the conversion of levulinic acid and the selectivity to this compound and other products.[9]

Protocol 3: HPLC Analysis of Reaction Products

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase and filter it through a 0.2 or 0.45 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a UV detector (set at 210 nm) and a suitable column for organic acid analysis, such as an Aminex HPX-87H column.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) is commonly used.

  • Operating Conditions: Set the column temperature to around 55-60°C and the flow rate to approximately 0.6-0.7 mL/min.

  • Quantification: Prepare calibration curves for levulinic acid, this compound, and GVL using standards of known concentrations to quantify the components in the reaction sample.[7]

Visualizations

Reaction_Pathway Reaction Pathway for Levulinic Acid Hydrogenation LA Levulinic Acid HPA This compound (4-Hydroxypentanoic Acid) LA->HPA + H₂ (Hydrogenation) [Metal Catalyst, e.g., Ru] GVL γ-Valerolactone (GVL) (Byproduct) HPA->GVL - H₂O (Cyclization) [Acid Catalyst/Heat] PDO 1,4-Pentanediol (Further Reduction) HPA->PDO + H₂ (Hydrogenation)

Caption: Reaction pathway from levulinic acid to this compound and byproducts.

Troubleshooting_Workflow Troubleshooting Workflow for Low Selectivity Start Low Selectivity to This compound Check_Temp Is Temperature > 120°C? Start->Check_Temp Lower_Temp Action: Lower Temperature (60-110°C) Check_Temp->Lower_Temp Yes Check_Catalyst Is Catalyst/Support Acidic? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Change_Catalyst Action: Use Neutral/Basic Support (e.g., Carbon) Check_Catalyst->Change_Catalyst Yes Check_Time Is Reaction Time Prolonged? Check_Catalyst->Check_Time No Change_Catalyst->Check_Time Optimize_Time Action: Optimize and Reduce Reaction Time Check_Time->Optimize_Time Yes End Improved Selectivity Check_Time->End No Optimize_Time->End

Caption: Troubleshooting workflow for low this compound selectivity.

References

Validation & Comparative

The Unvalidated Status of 4-Oxopentanoate as a Biomarker for Metabolic Disorders: A Comparative Guide to Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no current validation of 4-oxopentanoate as a recognized biomarker for the diagnosis or prognosis of metabolic disorders. In contrast, a robust body of evidence supports a range of other molecules as reliable indicators of metabolic dysregulation. This guide provides a comparative overview of these established biomarkers, their performance, and the experimental methodologies underpinning their validation, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound: An Uncharted Territory in Metabolic Biomarker Research

Despite searches for validation studies and analytical methods, no significant scientific publications were identified that have investigated or established this compound as a biomarker for metabolic disorders. Its role in the pathophysiology of conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease remains unexplored. Therefore, no quantitative data, experimental protocols, or established signaling pathways directly involving this compound in metabolic diseases can be presented.

Established Biomarkers for Metabolic Disorders: A Comparative Analysis

In stark contrast to the lack of evidence for this compound, numerous biomarkers have been extensively studied and validated for their association with metabolic syndrome and its components. These can be broadly categorized into adipokines, inflammatory markers, and markers of glucose and lipid metabolism.

Data Presentation: Performance of Validated Biomarkers

The following table summarizes the performance of key established biomarkers for metabolic disorders, based on existing research.

Biomarker CategoryBiomarkerAssociation with Metabolic Syndrome (MetS)Key Performance Insights
Adipokines LeptinPositively associated with MetS.[1]High leptin levels are a predictive marker for developing MetS.[1] The leptin to adiponectin ratio is suggested as a better marker than leptin alone.[1][2]
AdiponectinInversely associated with MetS.[3][4]Low levels of adiponectin are commonly found in individuals with MetS.[4] High-molecular-weight (HMW) adiponectin is a more useful predictive marker than total adiponectin.[1]
Inflammatory Markers C-reactive protein (CRP)Positively associated with MetS.[1][3]Elevated CRP is associated with dyslipidemia, diabetes, and metabolic syndrome.[1] High-sensitivity CRP (hs-CRP) can identify individuals at risk before clinical symptoms manifest.[3]
Interleukin-6 (IL-6)Positively associated with MetS.[3]Recognized as an indicator of inflammation in MetS.[3]
Tumor Necrosis Factor-alpha (TNF-α)Positively associated with MetS.[3]Recognized as an indicator of inflammation in MetS.[3]
Markers of Iron Metabolism FerritinPositively associated with MetS.[1]Increased risk of MetS is observed with higher ferritin levels.[1]
Enzymes Gamma-glutamyl transferase (GGT)Positively associated with MetS.[1]Studied as a predictor for MetS, diabetes, and hypertension.[1]
Lipid Metabolism Triglyceride/HDL-C ratioPositively associated with MetS.[2]Considered a key indicator in a comprehensive panel for MetS.[2]
Small dense LDL-C (sdLDL-C)Positively associated with MetS.[2]Included in a proposed panel of appropriate MetS indicators.[2]
Hormones Insulin (B600854)Positively associated with MetS (Insulin Resistance).[5]Central to the pathophysiology of MetS.[5]

Experimental Protocols for Biomarker Validation

The validation of a biomarker is a multi-step process that involves rigorous analytical and clinical assessment. While specific protocols vary depending on the biomarker, a general workflow is outlined below.

General Workflow for Biomarker Validation

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics, Proteomics) Analytical Analytical Validation (Sensitivity, Specificity, Reproducibility) Discovery->Analytical Candidate Biomarkers Clinical_Assoc Clinical Association Studies (Case-Control, Cohort) Analytical->Clinical_Assoc Validated Assay Prospective Prospective Validation (Predictive Value) Clinical_Assoc->Prospective Associated Biomarker Clinical_Utility Clinical Utility Assessment (Impact on Patient Outcome) Prospective->Clinical_Utility Predictive Biomarker

Caption: A generalized workflow for biomarker validation.

Key Experimental Methodologies:
  • Sample Collection and Preparation: Biological samples (e.g., plasma, serum, urine) are collected from well-characterized patient cohorts (e.g., individuals with and without metabolic syndrome).[6] Strict standard operating procedures are followed to ensure sample integrity.

  • Analytical Method Validation: The analytical method for quantifying the biomarker must be validated for:

    • Accuracy: Closeness of the measured value to the true value.

    • Precision: Reproducibility of the measurement.

    • Sensitivity: The lowest concentration that can be reliably detected.

    • Specificity: The ability to measure only the intended biomarker. Common analytical techniques include enzyme-linked immunosorbent assays (ELISAs) for proteins and liquid chromatography-mass spectrometry (LC-MS) for small molecules.[7]

  • Clinical Validation Studies:

    • Cross-sectional studies: Compare biomarker levels in individuals with and without the disease at a single point in time to establish an association.[1]

    • Prospective cohort studies: Follow a group of individuals over time to determine if baseline biomarker levels predict the future development of the disease.[1]

    • Receiver Operating Characteristic (ROC) Curve Analysis: Used to determine the diagnostic accuracy of a biomarker and to establish optimal cut-off values.

Signaling Pathways of Established Biomarkers

Understanding the biological role of a biomarker is crucial for its validation. The signaling pathways of adipokines like leptin and adiponectin are well-characterized in the context of metabolic regulation.

Leptin and Adiponectin Signaling in Energy Homeostasis

Adipokine_Signaling cluster_adipose Adipose Tissue cluster_brain Hypothalamus cluster_liver Liver cluster_muscle Skeletal Muscle Leptin Leptin Hypothalamus Hypothalamic Neurons Leptin->Hypothalamus Suppresses Appetite Increases Energy Expenditure Adiponectin Adiponectin Liver Hepatocytes Adiponectin->Liver Increases Insulin Sensitivity Decreases Glucose Production Muscle Myocytes Adiponectin->Muscle Increases Glucose Uptake Increases Fatty Acid Oxidation

Caption: Simplified signaling of leptin and adiponectin.

Leptin, secreted by adipose tissue, acts on the hypothalamus to regulate food intake and energy expenditure.[1] Adiponectin, also secreted by adipocytes, enhances insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[3][4] Dysregulation of these pathways is a hallmark of metabolic syndrome.

Conclusion

While the exploration of novel biomarkers is a continuous and vital area of research, the current body of scientific evidence does not support the validation of this compound as a biomarker for metabolic disorders. Researchers and drug development professionals should focus on the well-established and validated biomarkers discussed in this guide. The rigorous process of biomarker validation, from analytical confirmation to clinical utility assessment, remains the gold standard for introducing new diagnostic and prognostic tools into clinical practice. Future studies may potentially investigate the role of this compound in metabolic pathways, but as of now, it remains an unvalidated molecule in the context of metabolic diseases.

References

Comparative study of different catalysts for 4-oxopentanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-oxopentanoates, valuable platform chemicals and fuel additives often derived from levulinic acid, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed in the synthesis of 4-oxopentanoates, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs. The primary focus of this comparison is the esterification of levulinic acid with alcohols to yield the corresponding 4-oxopentanoate esters, such as methyl levulinate and ethyl levulinate.

The selection of a catalyst for this compound synthesis involves a trade-off between reaction efficiency, selectivity, cost, and environmental impact. This guide explores three main categories of catalysts: homogeneous, heterogeneous, and biocatalysts, presenting their performance data in a structured format for easy comparison.

Performance Comparison of Catalysts

The following tables summarize the performance of a diverse range of catalysts for the synthesis of 4-oxopentanoates under various reaction conditions.

Homogeneous Catalysts

Homogeneous catalysts, typically strong mineral or organic acids, are effective for the esterification of levulinic acid. However, their use is often associated with challenges in separation, catalyst recovery, and potential for corrosion.

CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Conversion (%)Yield (%)Reference
Sulfuric AcidGlycerolStoichiometric--High-[1]
p-Toluenesulfonic AcidGlycerolStoichiometric--High-[1]
p-Toluenesulfonic AcidMethanol (B129727)-Reflux---[2]
Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and often milder reaction conditions. A wide variety of solid acid catalysts have been investigated for this transformation.

CatalystProductMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Conversion (%)Yield (%)Reference
SnMCM-41-80Methyl Levulinate5:1120383.6-[3]
SnTUD-1Ethyl Levulinate3:11204-82.9[3]
UiO-66-NH2 (ultrasound, 60°C)Methyl Levulinate15:1655-67.77[4]
UiO-66-NH2 (autoclave)Methyl Levulinate--1-85.89[4]
ZSM-5Levulinate Esters-751>90-[5]
Amberlyst®-15Levulinate Esters-751>90-[5]
Sn-H3-5-SIPEthyl Levulinate5:1120124.53-[6]
Copper MolybdateMethyl Levulinate20:11004~75-[7]
Biocatalysts

Biocatalysts, particularly lipases, present a green and highly selective alternative for the synthesis of 4-oxopentanoates. These enzymatic reactions are typically performed under mild conditions, minimizing byproduct formation.

CatalystSubstratesSolventTemperature (°C)Time (h)Conversion/Yield (%)Reference
Novozym® 435Ferulic Acid + Ethanol (B145695)2-methyl-2-propanol60-20 (Yield)[8]
Novozym® 435Ferulic Acid + 1-Octanol2-methyl-2-propanol60-14 (Yield)[8]
Rhizopus sp. Lipase (B570770)Oleic Acid + Ethanoln-hexane451~100 (Conversion)[9]
Porcine Pancreatic LipaseOleic Acid + EthanolVarious Organic Solvents---[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of 4-oxopentanoates using different catalytic systems.

Protocol 1: Homogeneous Acid-Catalyzed Esterification (Representative)

This protocol describes a general method for the synthesis of a this compound using a homogeneous acid catalyst like p-toluenesulfonic acid.[2]

Materials:

  • Levulinic Acid

  • Methanol (excess)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid in an excess of methanol.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Heterogeneous Acid-Catalyzed Esterification (Representative)

This protocol outlines a general procedure for the synthesis of a this compound using a solid acid catalyst, such as SnMCM-41.[3]

Materials:

  • Levulinic Acid

  • Methanol

  • SnMCM-41 catalyst

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • The reactions are carried out in closed glass micro-reactors with magnetic stirring in a batch mode.

  • Combine levulinic acid, methanol (e.g., in a 5:1 molar ratio of alcohol to acid), and the SnMCM-41 catalyst (e.g., 1 wt% in relation to the weight of levulinic acid).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for a specified time (e.g., 3 hours).

  • After the reaction, cool the mixture and separate the catalyst by filtration or centrifugation.

  • The liquid product mixture can be analyzed directly by gas chromatography (GC) to determine conversion and selectivity.

  • The catalyst can be washed with the alcohol used in the reaction, dried, and reused in subsequent reaction cycles to test for stability and reusability.

Protocol 3: Lipase-Catalyzed Esterification (Representative)

This protocol provides a general method for the enzymatic synthesis of a this compound ester.[8][9]

Materials:

  • Levulinic Acid

  • Ethanol

  • Immobilized Lipase (e.g., Novozym® 435 or lipase from Rhizopus sp.)

  • Anhydrous organic solvent (e.g., n-hexane or 2-methyl-2-propanol)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled shaker or a batch reactor with magnetic stirring, combine levulinic acid, ethanol (a specific molar ratio, e.g., 1:5 acid to alcohol), and the immobilized lipase in an anhydrous organic solvent.

  • If necessary, add molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme and shift the equilibrium towards the reactants.

  • Incubate the reaction at a specific temperature (e.g., 45-60 °C) with constant agitation for a set period (e.g., 1 to 24 hours).

  • Monitor the formation of the ester product using GC or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration.

  • The solvent can be removed from the filtrate under reduced pressure to isolate the product.

  • The immobilized lipase can be washed and reused for several cycles.

Generalized Experimental Workflow

A generalized workflow for a comparative study of catalysts in this compound synthesis is depicted below. This diagram illustrates the key stages from catalyst selection to product analysis, providing a logical framework for conducting such research.

G cluster_0 Catalyst Selection and Preparation cluster_1 Reaction Setup and Execution cluster_2 Analysis and Comparison Select Catalysts Select Catalysts Prepare/Activate Catalysts Prepare/Activate Catalysts Select Catalysts->Prepare/Activate Catalysts Characterize Catalysts Characterize Catalysts Prepare/Activate Catalysts->Characterize Catalysts Reaction Perform Esterification (Varying Conditions) Characterize Catalysts->Reaction Select Reactants Select Reactants (Levulinic Acid, Alcohol) Select Reactants->Reaction Monitor Progress Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitor Progress Product Isolation Isolate and Purify Product Reaction->Product Isolation Catalyst Recovery Recover and Test Catalyst Reusability Reaction->Catalyst Recovery Product Analysis Analyze Product (GC-MS, NMR, etc.) Product Isolation->Product Analysis Performance Comparison Compare Catalyst Performance (Yield, Conversion, Selectivity) Product Analysis->Performance Comparison Catalyst Recovery->Performance Comparison

Generalized workflow for comparing catalyst performance in this compound synthesis.

Catalytic Reaction Pathway

The synthesis of 4-oxopentanoates from levulinic acid via esterification proceeds through a well-established acid-catalyzed mechanism. The following diagram illustrates the key steps in this transformation.

G LA Levulinic Acid Protonated_LA Protonated Levulinic Acid LA->Protonated_LA + H+ ROH Alcohol (R-OH) H_plus Acid Catalyst (H+) Tetrahedral_Int Tetrahedral Intermediate Protonated_LA->Tetrahedral_Int + R-OH Ester This compound (Levulinate Ester) Tetrahedral_Int->Ester - H2O, - H+ Water Water (H2O)

Mechanism for the acid-catalyzed esterification of levulinic acid.

References

4-Oxopentanoate vs. Other Short-Chain Fatty Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-oxopentanoate (also known as levulinate) and other well-studied short-chain fatty acids (SCFAs), including butyrate (B1204436), propionate, and acetate (B1210297). While research on butyrate, propionate, and acetate has established their significant roles in various physiological and pathological processes, data on this compound remains comparatively scarce. This document summarizes the available experimental data to facilitate a comparative understanding and to highlight areas for future research.

I. Comparative Analysis of Biological Activities

Short-chain fatty acids are pivotal signaling molecules that modulate a variety of cellular processes. Their biological effects are primarily mediated through the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibition by SCFAs leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This mechanism is central to their anti-cancer and anti-inflammatory properties.

Comparative Data on HDAC Inhibition

Short-Chain Fatty AcidTarget HDACsIC50 ValueCell Line/SystemCitation
Butyrate Class I and IIa~0.15-1.4 mMVarious Cancer Cell Lines[1]
Propionate Class I and IIaWeaker than butyrateChick Oviduct[2]
Acetate Weak inhibitorNot widely reported-
This compound Not DeterminedNot Available-

Note: IC50 values can vary depending on the specific HDAC isoform, the substrate used, and the assay conditions.

Anti-inflammatory Effects

SCFAs are known to exert potent anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory signaling pathways like NF-κB.

Comparative Data on Anti-inflammatory Activity

Short-Chain Fatty AcidEffect on Cytokine ProductionAssay SystemQuantitative DataCitation
Butyrate Inhibition of TNF-α, IL-6LPS-stimulated neutrophils, Colon organ culturesSignificant reduction in cytokine levels[3][4]
Propionate Inhibition of TNF-α, IL-6LPS-stimulated neutrophils, Colon organ culturesIC50 of ~1 mmol/L for IL-6 suppression[3]
Acetate Weaker inhibition of TNF-αLPS-stimulated neutrophilsLess potent than butyrate and propionate[3]
This compound Not Determined-Not Available
Anticancer Activity

The anticancer effects of SCFAs are largely attributed to their ability to induce cell cycle arrest, apoptosis, and inhibit cell proliferation in cancer cells, primarily through HDAC inhibition.

Comparative Data on Cytotoxicity in Cancer Cell Lines

Short-Chain Fatty AcidCell LineIC50 Value (24h)Citation
Butyrate HCT116 (Colon Cancer)2.5 mM
HT-29 (Colon Cancer)>10 mM
MCF-7 (Breast Cancer)1.26 mM
Propionate HCT116 (Colon Cancer)9.2 mM
MCF-7 (Breast Cancer)4.5 mM
Acetate HCT116 (Colon Cancer)66.0 mM
HCT-15 (Colon Cancer)70 mM
This compound -Not Available

II. Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used to assess the biological activities of these SCFAs, the following diagrams are provided.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway SCFA Short-Chain Fatty Acids (e.g., Butyrate, Propionate) HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Relaxed_Chromatin Relaxed Chromatin Acetyl_Histones->Relaxed_Chromatin Chromatin Chromatin Chromatin->Histones Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Relaxed_Chromatin->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

HDAC Inhibition Pathway

SCFA_GPCR_Signaling SCFA G-Protein Coupled Receptor Signaling SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) GPR41_43 GPR41 / GPR43 SCFA->GPR41_43 Activates G_protein G-protein GPR41_43->G_protein PLC Phospholipase C (PLC) G_protein->PLC AC Adenylate Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC PKA PKA activation cAMP->PKA Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_PKC->Downstream PKA->Downstream Immune_Response Modulation of Immune Response Downstream->Immune_Response

SCFA GPCR Signaling Pathway

Experimental_Workflow General Experimental Workflow for Comparing SCFA Activity cluster_in_vitro In Vitro Assays cluster_data Data Analysis HDAC_Assay HDAC Inhibition Assay IC50 IC50/EC50 Calculation HDAC_Assay->IC50 Cell_Culture Cell Culture (e.g., Cancer cells, Immune cells) Treatment Treatment with SCFAs (4-OP, Butyrate, Propionate, Acetate) Cell_Culture->Treatment Treatment->HDAC_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Viability_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine ELISA, NF-κB Reporter) Treatment->Anti_Inflammatory_Assay Viability_Assay->IC50 Statistical_Analysis Statistical Analysis Anti_Inflammatory_Assay->Statistical_Analysis Comparison Comparative Analysis IC50->Comparison Statistical_Analysis->Comparison

Experimental Workflow

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the biological activities of SCFAs.

A. Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

Objective: To measure the inhibitory effect of a compound on HDAC enzyme activity.

Principle: This assay is based on the deacetylation of a fluorogenic substrate by HDACs. The deacetylated substrate is then cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound, butyrate, propionate, acetate) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, diluted HDAC enzyme (e.g., from HeLa nuclear extract), and the test compounds or controls.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate at room temperature.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

B. Anti-inflammatory Activity: Cytokine Release Assay (ELISA)

Objective: To quantify the effect of SCFAs on the production of pro-inflammatory cytokines by immune cells.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

Procedure:

  • Cell Culture and Treatment: Seed immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7) in a 96-well plate.

  • Stimulation: Pre-treat the cells with various concentrations of the SCFAs for a defined period (e.g., 1-2 hours).

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Incubation: Incubate the cells for a specified time (e.g., 18-24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the percentage of inhibition of cytokine production by the SCFAs compared to the LPS-stimulated control.

C. Anticancer Activity: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of SCFAs on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the SCFAs. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the SCFA concentration.

IV. Conclusion and Future Directions

The available evidence strongly supports the potent biological activities of butyrate, propionate, and to a lesser extent, acetate, in HDAC inhibition, anti-inflammatory responses, and anticancer effects. Butyrate consistently emerges as the most potent of these three SCFAs.

Crucially, this comparative guide highlights a significant gap in the scientific literature regarding the biological activities of this compound. There is a pressing need for direct, quantitative experimental studies to characterize its effects on HDACs, inflammatory pathways, and cancer cell proliferation. Such research will be invaluable for understanding the full spectrum of SCFA-mediated biological regulation and for exploring the potential therapeutic applications of this compound and its derivatives. Future studies should focus on head-to-head comparisons of this compound with other SCFAs using standardized experimental protocols to ensure data comparability and to elucidate its relative potency and mechanisms of action.

References

The Efficacy of 4-Oxopentanoate Derivatives as Fuel Additives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The growing demand for sustainable and cleaner-burning fuels has spurred research into a variety of biomass-derived additives. Among the most promising candidates are 4-oxopentanoate derivatives, commonly known as levulinate esters. These compounds, derived from levulinic acid, a platform chemical obtainable from cellulosic biomass, offer a renewable alternative to traditional fuel components. This guide provides a comprehensive comparison of the efficacy of two prominent levulinate esters, ethyl levulinate (EL) and n-butyl levulinate (BL), as fuel additives, supported by experimental data from various studies.

Performance Comparison of Levulinate Esters

Levulinate esters have been investigated as additives for both gasoline and diesel fuels. Their performance is evaluated based on several key parameters, including their impact on engine performance, emissions, and fuel properties.

In Diesel Fuel

When blended with diesel fuel, levulinate esters have been shown to influence cetane number, lubricity, and exhaust emissions. The cetane number is a critical indicator of diesel fuel's ignition quality. While both EL and BL have inherently low cetane numbers, they can be improved with the use of cetane-enhancing additives.[1][2]

A significant advantage of these esters is their ability to reduce harmful emissions. Studies have demonstrated that blends of EL and BL in diesel can lead to a notable reduction in particulate matter (PM) and smoke emissions.[1][2] For instance, a 10% blend of EL (EL10) was found to reduce the engine-out smoke number by 41.3%, while a 20% blend of BL (BL20) resulted in a 55% reduction.[1][2] However, the impact on nitrogen oxide (NOx) emissions can vary, with some studies showing a slight increase with BL blends.[1][2]

The cold flow properties of diesel fuel are also affected by the addition of levulinate esters. Ethyl levulinate has shown poor solubility at low temperatures, which can lead to the formation of a separate liquid phase and an elevated cloud point.[1][2] This issue can be partially mitigated by including biodiesel in the blend.[1][2] In contrast, n-butyl levulinate exhibits better solubility in diesel at low temperatures.[3]

In Gasoline

As a gasoline additive, levulinate esters can act as oxygenates, promoting more complete combustion and potentially reducing carbon monoxide (CO) and hydrocarbon (HC) emissions. They have also been shown to lower the vapor pressure of gasoline, which is beneficial for reducing evaporative emissions.[4]

Quantitative Data Summary

The following tables summarize the key performance data for ethyl levulinate and n-butyl levulinate as fuel additives, compiled from various research findings.

Table 1: Properties of Neat Levulinate Esters

PropertyEthyl Levulinate (EL)n-Butyl Levulinate (BL)Reference
Cetane Number Very LowVery Low[1][2]
Melting Point (°C) < -60< -60[1][2]
Water Solubility (wt %) 15.21.3[1][2][3]

Table 2: Performance in Diesel Blends

ParameterEL10 (10% EL)BL20 (20% BL)Reference
Smoke Number Reduction 41.3%55%[1][2]
NOx Emissions Change No effect+4.6%[1][2]
Low-Temperature Solubility PoorGood[1][2][3]
Lubricity Significantly IncreasedSignificantly Increased[1]
Conductivity Significantly IncreasedSignificantly Increased[1]

Table 3: Performance in Gasoline Blends

ParameterEthyl Levulinate (EL)n-Butyl Levulinate (BL)Reference
Vapor Pressure LoweredLowered[4]

Experimental Protocols

The data presented in this guide are based on standardized experimental procedures. Below are detailed methodologies for key experiments cited.

Cetane Number Determination (ASTM D613)

The cetane number of diesel fuel and its blends is determined using a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.[1][4][5][6]

Apparatus:

  • A Cooperative Fuel Research (CFR) engine specifically designed for cetane number testing.

  • Instrumentation to measure ignition delay and compare it to reference fuels with known cetane numbers.

Procedure:

  • The engine is operated under specified, constant conditions.

  • The test fuel is introduced into the engine.

  • The compression ratio is adjusted until the fuel ignites at a specific point in the combustion cycle (top dead center).

  • The ignition delay of the test fuel is measured.

  • The ignition delay is then compared to a scale derived from primary reference fuels (n-cetane and heptamethylnonane) with assigned cetane numbers of 100 and 15, respectively.

  • The cetane number of the sample is calculated based on this comparison.

Engine Emissions Testing

Exhaust emissions from a diesel engine operating with blended fuels are typically measured using a chassis dynamometer and an exhaust gas analyzer.

Apparatus:

  • A single-cylinder or multi-cylinder diesel engine mounted on a test bed.

  • A dynamometer to control engine load and speed.

  • An exhaust gas analyzer capable of measuring NOx, CO, CO2, HC, and particulate matter (PM).

Procedure:

  • The engine is warmed up to a stable operating temperature.

  • The engine is run through a series of predefined operating conditions (e.g., the federal heavy-duty diesel transient cycle) to simulate real-world driving.[2]

  • Exhaust gas is continuously sampled and analyzed for the concentration of regulated pollutants.

  • For PM measurement, a portion of the exhaust is passed through a filter, and the mass of the collected particulate matter is determined.

Synthesis of Levulinate Esters

The synthesis of ethyl levulinate and n-butyl levulinate is typically achieved through the esterification of levulinic acid with the corresponding alcohol (ethanol for EL, n-butanol for BL) in the presence of an acid catalyst.

Materials:

  • Levulinic acid

  • Ethanol or n-butanol

  • Acid catalyst (e.g., sulfuric acid, solid acid catalysts)

  • Solvent (optional, e.g., benzene (B151609) or toluene)

Procedure:

  • Levulinic acid and an excess of the alcohol are charged into a reaction vessel.

  • The acid catalyst is added to the mixture.

  • The reaction mixture is heated to the desired temperature (e.g., reflux temperature) and stirred for a specified period.

  • Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the ester.

  • After the reaction is complete, the catalyst is removed (by neutralization and washing for liquid acids, or by filtration for solid acids).

  • The excess alcohol and any solvent are removed by distillation.

  • The crude ester is then purified, typically by vacuum distillation, to obtain the final product.

Visualizations

Synthesis of this compound Derivatives (Levulinate Esters)

The following diagram illustrates the general workflow for the synthesis of ethyl levulinate and n-butyl levulinate from levulinic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Esterification Process cluster_products Products LA Levulinic Acid (4-Oxopentanoic Acid) Mix Mixing & Heating with Acid Catalyst LA->Mix ROH Alcohol (Ethanol or n-Butanol) ROH->Mix Reaction Esterification Reaction Mix->Reaction Heat Separation Catalyst & Water Removal Reaction->Separation Byproduct: Water Ester Crude Levulinate Ester (EL or BL) Separation->Ester Purified Purified Levulinate Ester Ester->Purified Purification (e.g., Distillation)

Caption: General workflow for the synthesis of levulinate esters.

This guide provides a foundational understanding of the efficacy of this compound derivatives as fuel additives. The presented data and experimental protocols offer valuable insights for researchers and professionals in the field of fuel development and sustainable energy. Further research and development are crucial to optimize the performance of these promising biofuel components and facilitate their widespread adoption.

References

Cross-Validation of Analytical Methods for 4-Oxopentanoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of 4-oxopentanoate (levulinic acid): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, development, and quality control. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and presents a workflow for analytical method cross-validation.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV/DAD and GC-MS for the quantification of this compound. It is important to note that these values are representative and can vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterHPLC-UV/DADGC-MS (after derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 3 µg/mL[1]0.05 - 0.5 µg/mL
Linearity (R²) > 0.999> 0.999[2]
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%
Sample Throughput HighModerate
Selectivity GoodExcellent
Derivatization Required NoYes (e.g., silylation)

Experimental Protocols

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is suitable for the direct analysis of this compound in aqueous and biological samples.

1. Sample Preparation:

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • For biological samples (e.g., plasma, urine), perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) or methanol, vortex, and centrifuge. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

2. HPLC-UV/DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase, ranging from the LOQ to the upper limit of the expected sample concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity but requires derivatization to make the non-volatile this compound amenable to gas chromatography.

1. Sample Preparation and Derivatization:

  • Extraction: For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification. For biological samples, a similar extraction can be performed after protein precipitation.

  • Derivatization (Silylation): Evaporate the extract to dryness. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile). Heat the mixture (e.g., at 60-80 °C for 30-60 minutes) to form the trimethylsilyl (B98337) (TMS) ester of this compound.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-TMS derivative for quantification and full scan for confirmation.

3. Calibration:

  • Prepare a series of this compound standards and derivatize them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC & GC-MS) define_objective->select_methods prepare_samples Prepare a Set of Common Samples (QCs & Real Samples) select_methods->prepare_samples analyze_hplc Analyze Samples using Validated HPLC Method prepare_samples->analyze_hplc analyze_gcms Analyze Samples using Validated GC-MS Method prepare_samples->analyze_gcms compare_data Compare Quantitative Results analyze_hplc->compare_data analyze_gcms->compare_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) compare_data->statistical_analysis assess_bias Assess Bias and Concordance statistical_analysis->assess_bias conclusion Draw Conclusion on Method Comparability assess_bias->conclusion

Caption: Workflow for the cross-validation of analytical methods.

MethodSelectionLogic start Start: Need to Quantify this compound decision_sensitivity High Sensitivity Required? start->decision_sensitivity decision_derivatization Is Derivatization Feasible/Desirable? decision_sensitivity->decision_derivatization No gcms GC-MS decision_sensitivity->gcms Yes hplc HPLC-UV/DAD decision_derivatization->hplc No decision_derivatization->gcms Yes

Caption: Decision logic for selecting an analytical method.

References

A Comparative Analysis of the Biological Effects of 4-Oxopentanoate and 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate (also known as levulinate) and 3-oxopentanoate (B1256331) (also known as beta-ketopentanoate) are five-carbon oxo-carboxylic acids with distinct chemical structures that suggest different metabolic fates and biological activities. While direct comparative studies are limited, this guide synthesizes available data on these compounds and their derivatives to provide a comparative overview of their biological effects. This guide is intended for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

A fundamental comparison begins with the distinct placement of the ketone group in these two isomers, which significantly influences their chemical reactivity and biological interactions.

PropertyThis compound3-Oxopentanoate
Synonyms Levulinate, 4-oxovalerateBeta-ketopentanoate, 3-oxovalerate
Chemical Structure CH₃C(O)CH₂CH₂COO⁻CH₃CH₂C(O)CH₂COO⁻
Molecular Formula C₅H₇O₃⁻C₅H₇O₃⁻
Molar Mass 115.11 g/mol 115.11 g/mol
Key Functional Groups γ-keto acidβ-keto acid

Comparative Biological Effects

While direct comparative data is scarce, the following sections summarize the known biological activities and toxicological profiles based on available literature for each compound and its close derivatives.

Metabolic Role and Bioenergetics

3-Oxopentanoate is recognized as a 5-carbon ketone body, playing a role in energy metabolism, particularly under conditions of low glucose availability. It is produced from the metabolism of odd-chain fatty acids in the liver and can cross the blood-brain barrier to serve as an energy substrate for the brain. A key feature of 3-oxopentanoate is its anaplerotic potential, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle.

Studies on ketone bodies, including acetoacetate (B1235776) which is structurally similar to 3-oxopentanoate, have shown that they can enhance mitochondrial respiration and decrease the production of reactive oxygen species (ROS) in neurons[1]. In isolated brain mitochondria, acetoacetate-driven respiration was found to be significantly enhanced by the presence of alpha-ketoglutarate[2]. However, in cardiac and skeletal muscle, ketone bodies appear to be a less significant energy source when other substrates like pyruvate (B1213749) are readily available[3].

This compound , in contrast, is not a recognized ketone body. Its metabolic fate is less clearly defined in mammals. In bacteria, a specific metabolic pathway for levulinic acid has been identified, involving conversion through several acyl-CoA intermediates[4]. While not a primary energy source in the same manner as 3-oxopentanoate, its derivative, 5-aminolevulinic acid, has been shown to influence mitochondrial activity, leading to a decrease in mitochondrial potential in certain cell lines[5][6][7].

Toxicological Profile

Toxicological data for both compounds is limited, with more information available for this compound (levulinic acid).

Toxicological Endpoint This compound (Levulinic Acid) 3-Oxopentanoate
Acute Oral Toxicity (LD50, rats) 1850 mg/kg[8]Data not available
Mutagenicity (Ames Test) Non-mutagenic[8]Data not available
Genotoxicity (BlueScreen Assay) Negative for genotoxicity[8]Data not available
Cytotoxicity Positive for cytotoxicity without metabolic activation in a BlueScreen assay[8]Data not available

The ecotoxicity of levulinic acid and its esters has been evaluated, with toxicity in aquatic organisms generally increasing with the length of the ester alkyl chain[9][10].

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by either this compound or 3-oxopentanoate is not well-documented. However, based on the roles of related molecules, some inferences can be made.

As a ketone body, 3-oxopentanoate is part of a broader metabolic shift that influences cellular signaling. Ketone bodies have been shown to have signaling roles beyond their function as energy substrates, including effects on inflammation and oxidative stress[2].

For This compound , its derivative 5-aminolevulinic acid is a key precursor in the heme synthesis pathway. The accumulation of downstream products of this pathway can have significant cellular effects, including photosensitization used in photodynamic therapy.

Experimental Protocols

Detailed experimental protocols for a direct comparison of the biological effects of this compound and 3-oxopentanoate are not available in the literature. However, standard assays can be adapted for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess and compare the cytotoxic effects of this compound and 3-oxopentanoate on a given cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 3-oxopentanoate in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium without the test compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol allows for the comparison of the effects of this compound and 3-oxopentanoate on mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

  • Substrate-Limited Medium: The day of the assay, replace the culture medium with a substrate-limited medium (e.g., containing only glucose or no substrate).

  • Compound Injection: Load the Seahorse XF cartridge with this compound, 3-oxopentanoate, and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time as the compounds are injected.

  • Data Analysis: Analyze the OCR data to determine the effects of each compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Visualizations

Metabolic Pathway of a Related Branched-Chain Keto Acid

The following diagram illustrates the catabolism of 3-methyl-2-oxopentanoate, a branched-chain keto acid structurally related to 3-oxopentanoate, which is relevant in the context of Maple Syrup Urine Disease (MSUD).

Isoleucine Catabolism cluster_msud Isoleucine L-Isoleucine Oxopentanoate (3S)-3-Methyl-2-oxopentanoate Isoleucine->Oxopentanoate BCAT AcetylCoA Acetyl-CoA Oxopentanoate->AcetylCoA BCKDH PropionylCoA Propionyl-CoA Oxopentanoate->PropionylCoA BCKDH MSUD Defect in MSUD Oxopentanoate->MSUD TCA TCA Cycle AcetylCoA->TCA PropionylCoA->TCA

Caption: Catabolism of L-isoleucine to acetyl-CoA and propionyl-CoA.

Experimental Workflow for In Vitro Cytotoxicity

The following diagram outlines a typical workflow for comparing the cytotoxicity of the two compounds.

Cytotoxicity Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treatment with This compound and 3-oxopentanoate cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 determination) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for comparing the cytotoxicity of two compounds.

Conclusion

Based on the available, though limited, data, this compound and 3-oxopentanoate exhibit distinct biological profiles. 3-Oxopentanoate functions as a ketone body and anaplerotic substrate, suggesting a primary role in energy metabolism. In contrast, this compound is not a recognized endogenous metabolite in mammals and may have more diverse, and as yet poorly characterized, biological effects, including potential cytotoxicity at higher concentrations.

Further direct comparative studies are warranted to fully elucidate the differences in their biological activities, including their effects on specific signaling pathways and their potential as therapeutic agents or metabolic modulators. The experimental protocols and visualizations provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Synthesis of 4-Oxopentanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-oxopentanoate, also known as levulinic acid, is a critical step in the production of a wide range of valuable chemicals and pharmaceuticals. This guide provides a comprehensive comparative analysis of the two primary synthesis methodologies: traditional chemical synthesis and emerging enzymatic (biocatalytic) approaches. We will delve into the quantitative performance, detailed experimental protocols, and process workflows of each method to provide a clear and objective comparison for informed decision-making in your research and development endeavors.

At a Glance: Chemical vs. Enzymatic Synthesis of this compound

The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between established, high-throughput methods and more sustainable, highly selective emerging technologies. Chemical synthesis, typically relying on acid-catalyzed dehydration of biomass-derived carbohydrates, is a well-documented and scalable process. However, it often requires harsh reaction conditions, can lead to the formation of undesirable byproducts, and raises environmental concerns. In contrast, enzymatic and microbial synthesis routes offer the potential for milder reaction conditions, high specificity, and a reduced environmental footprint, though they may currently present challenges in terms of yield, titer, and scalability.

Quantitative Data Comparison

The following table summarizes key quantitative metrics for both chemical and enzymatic (microbial) synthesis of this compound, based on reported experimental data.

ParameterChemical SynthesisEnzymatic (Microbial) Synthesis
Starting Material Biomass (e.g., cellulose, sucrose, glucose)Glucose, Glycerol (B35011)
Catalyst/Biocatalyst Mineral acids (e.g., H₂SO₄, HCl), Solid acidsEngineered Pseudomonas putida, Mixed microbial cultures
Yield Up to 80.5% (from pretreated cow dung)[1]; 59.24% (from cellulose)[2][3]; 21-22% (from cane sugar)Molar yield not always reported, focus on titer.
Product Titer Not typically reported in this format.Up to 8.58 g/L (engineered P. putida)[4]; 2.7 ± 0.2 g/(L·d) (mixed microbial culture)[5]
Purity Requires extensive purification to remove catalysts and byproducts (humins).Generally higher, but requires separation from biomass and media components.
Reaction Conditions High temperatures (150-250°C) and pressures.[6][7]Mild temperatures (e.g., 30°C) and atmospheric pressure.
Reaction Time Hours to days (e.g., 24 hours for cane sugar hydrolysis).[8]Days (for fermentation).
Environmental Impact Use of corrosive acids, formation of non-degradable humins.Generally lower, uses renewable resources under milder conditions.

Experimental Protocols

Chemical Synthesis: Acid-Catalyzed Dehydration of Sucrose

This classic method, adapted from Organic Syntheses, details the production of levulinic acid from cane sugar using hydrochloric acid.[8]

Materials:

  • Cane sugar (Sucrose): 500 g (1.46 moles)

  • Concentrated Hydrochloric Acid (sp. gr. 1.16): 250 cc

  • Water: 1 L

  • Ether

Procedure:

  • Dissolve 500 g of cane sugar in 1 L of water in a 2-L flask.

  • Add 250 cc of concentrated hydrochloric acid to the sugar solution.

  • Heat the flask on a steam bath for 24 hours. Significant carbonization will occur.

  • Filter the black solid residue with suction and wash it with 300 cc of water.

  • Place the filtrate in a large evaporating dish on a steam bath and allow it to evaporate overnight.

  • Grind the resulting black solid residue to a powder.

  • Extract the powdered residue with 500 cc of ether for six to eight hours in a continuous extraction apparatus.

  • Distill the ether from the extract.

  • Fractionally distill the residue under reduced pressure. The fraction distilling at 150–160°C/15 mm or 135–140°C/10 mm is collected.

  • Redistill the collected fraction under reduced pressure to obtain a product that solidifies at around 30°C. The expected yield is 72–76 g (21–22% of the theoretical amount).[8]

Enzymatic Synthesis: Microbial Production using Engineered Pseudomonas putida

This protocol is based on the fed-batch fermentation of a metabolically engineered Pseudomonas putida KT2440 strain for the production of levulinic acid from glucose.[4][9]

Materials and Strain:

  • Engineered Pseudomonas putida KT2440 (e.g., HP205 strain with deleted pcaIJ and lvaR genes, and expressing aroG, asbF, and adc genes).[4][9]

  • Seed culture medium (e.g., LB medium).

  • Fermentation medium (a defined mineral medium containing glucose or glycerol as the carbon source, and a nitrogen source like (NH₄)₂SO₄).

  • Feeding solution (e.g., concentrated glucose or glycerol solution).

  • Bioreactor (fed-batch setup).

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the engineered P. putida strain into a flask containing seed culture medium. Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

  • Bioreactor Inoculation: Inoculate the production medium in a sterilized bioreactor with the seed culture.

  • Batch Phase Fermentation: Carry out the initial batch fermentation at a controlled temperature (e.g., 30°C) and pH. Monitor cell growth and substrate consumption.

  • Fed-Batch Phase: Once the initial carbon source is nearly depleted, initiate the fed-batch phase by continuously or intermittently feeding a concentrated carbon source solution to the bioreactor to maintain a low substrate concentration, which can prevent substrate inhibition and increase product yield.

  • Process Monitoring: Throughout the fermentation, monitor key parameters such as pH, dissolved oxygen, cell density (OD₆₀₀), substrate concentration, and this compound concentration using appropriate analytical methods (e.g., HPLC).

  • Harvest and Product Recovery: After the desired fermentation time or when productivity declines, harvest the culture broth. Separate the cells from the broth by centrifugation or microfiltration. The supernatant containing this compound can then be subjected to downstream processing for purification. Under optimal conditions, a titer of up to 8.58 g/L of levulinic acid has been reported.[4]

Visualizing the Synthesis Pathways

To better understand the core processes of each synthesis method, the following diagrams, generated using the DOT language, illustrate the key transformations.

Chemical Synthesis Workflow

G cluster_start Starting Material cluster_process Chemical Conversion cluster_intermediate Intermediate cluster_product Product & Byproducts Biomass Biomass (e.g., Cellulose, Sucrose) Hydrolysis Acid-Catalyzed Hydrolysis Biomass->Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Hydrolysis->HMF Dehydration Dehydration & Rehydration LA This compound Dehydration->LA Byproducts Formic Acid & Humins Dehydration->Byproducts HMF->Dehydration

Caption: Chemical synthesis of this compound from biomass.

Enzymatic (Microbial) Synthesis Workflow

G cluster_start Starting Material cluster_process Microbial Conversion cluster_intermediate Key Metabolic Intermediates cluster_product Product Glucose Glucose MetabolicPathway Engineered Metabolic Pathway (in P. putida) Glucose->MetabolicPathway Shikimate Shikimate Pathway Intermediate MetabolicPathway->Shikimate Betaketoadipate β-Ketoadipate Pathway Intermediate Shikimate->Betaketoadipate LA This compound Betaketoadipate->LA

Caption: Microbial synthesis of this compound from glucose.

References

Evaluating the performance of 4-oxopentanoate-based polymers against traditional plastics

Author: BenchChem Technical Support Team. Date: December 2025

A new class of bio-based polymers derived from 4-oxopentanoate, a compound readily synthesized from renewable resources, is emerging as a potential sustainable alternative to conventional petroleum-based plastics. This guide provides a comprehensive evaluation of the performance of these innovative polymers against established plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyethylene (PE), offering researchers, scientists, and drug development professionals a data-driven comparison of their mechanical, thermal, and biodegradable properties.

The increasing global focus on sustainability has spurred significant research into bio-based and biodegradable polymers. Among these, polymers synthesized from this compound, also known as levulinic acid, are gaining traction due to their renewable origins and tunable properties. This comparison guide delves into the performance characteristics of these next-generation materials, presenting a side-by-side analysis with widely used traditional plastics.

Comparative Performance Data

To facilitate a clear and objective comparison, the following tables summarize the key performance indicators for this compound-based polymers, PET, and PE. It is important to note that the data for this compound-based polymers is primarily derived from studies on copolymers and blends, as comprehensive data on the pure homopolymer is limited. The properties of these copolymers can be tailored by adjusting the comonomer ratio and synthesis conditions.

Table 1: Mechanical Properties

PropertyThis compound-Based Polymer (Copolymer/Blend)Polyethylene Terephthalate (PET)Polyethylene (HDPE)Test Method
Tensile Strength (MPa) 20 - 5055 - 7520 - 40ISO 527
Tensile Modulus (GPa) 0.5 - 2.52.0 - 4.00.4 - 1.5ISO 527
Elongation at Break (%) 5 - 30030 - 30010 - 1200ISO 527

Table 2: Thermal Properties

PropertyThis compound-Based Polymer (Copolymer/Blend)Polyethylene Terephthalate (PET)Polyethylene (HDPE)Test Method
Glass Transition Temperature (Tg) (°C) 30 - 6067 - 81-125 to -110ASTM D3418
Melting Temperature (Tm) (°C) 120 - 170250 - 265120 - 140ASTM D3418
Heat Deflection Temperature (°C) at 0.455 MPa 50 - 8065 - 7060 - 80ASTM D648

Table 3: Biodegradation Properties

PropertyThis compound-Based PolymerPolyethylene Terephthalate (PET)Polyethylene (PE)Test Method
Biodegradability Readily BiodegradableNon-biodegradableNon-biodegradableASTM D5988
Degradation Timeframe Months to a few yearsHundreds of yearsHundreds of years-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. The following sections outline the standard experimental protocols used to generate the data presented in this guide.

Synthesis of this compound-Based Polyesters

A typical synthesis involves the polycondensation of a this compound derivative with a diol. The following is a general laboratory-scale procedure:

  • Monomer Preparation: 4-oxopentanoic acid is first converted to its ester, typically methyl or ethyl this compound, through Fischer esterification.

  • Polycondensation: The this compound ester is mixed with a chosen diol (e.g., 1,4-butanediol) and a catalyst (e.g., titanium (IV) butoxide).

  • Reaction Conditions: The mixture is heated under a nitrogen atmosphere, typically in a two-stage process. The first stage is conducted at a lower temperature (e.g., 160-180°C) to facilitate ester interchange. The second stage involves applying a high vacuum and increasing the temperature (e.g., 200-220°C) to remove the condensation byproducts and drive the polymerization to achieve a high molecular weight.

  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues. The purified polymer is then dried under vacuum.

SynthesisWorkflow Monomer Monomer Preparation (Esterification) Poly Polycondensation Monomer->Poly Diol, Catalyst Purify Purification Poly->Purify Dissolution & Precipitation Characterize Characterization Purify->Characterize Dried Polymer BiodegradationPathway Polymer Poly(this compound) Hydrolysis Abiotic/Biotic Hydrolysis (Esterase Activity) Polymer->Hydrolysis Oligomers Oligomers & Monomers (4-Oxopentanoic Acid) Hydrolysis->Oligomers Metabolism Microbial Metabolism Oligomers->Metabolism EndProducts CO2 + H2O + Biomass Metabolism->EndProducts

An In Vivo Comparative Analysis of 4-Oxopentanoate and Succinate Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vivo metabolic pathways of 4-oxopentanoate (also known as levulinate) and succinate (B1194679). The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies.

Introduction

Succinate is a well-characterized intermediate of the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. Its metabolic pathway is critical for generating ATP and providing precursors for various biosynthetic pathways. In contrast, this compound is a five-carbon keto acid that is not a canonical intermediate of central metabolism. However, studies have shown that it can be metabolized in vivo, potentially intersecting with major metabolic routes. Understanding the metabolic fate of this compound in comparison to a key metabolite like succinate is crucial for evaluating its physiological effects, potential therapeutic applications, and toxicological profile.

Metabolic Pathways: A Comparative Overview

The metabolic pathways of succinate and this compound are fundamentally different. Succinate is an integral component of the TCA cycle, while this compound undergoes a series of transformations before its metabolic products can enter central carbon metabolism.

Succinate Metabolism

Succinate's primary metabolic roles are within the mitochondria as part of the TCA cycle and the electron transport chain.[1] It is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase and is subsequently oxidized to fumarate (B1241708) by succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain. Beyond the TCA cycle, succinate can be produced via the GABA shunt and glutamine-dependent anaplerosis. It also acts as an extracellular signaling molecule through its receptor, SUCNR1.[1]

This compound Metabolism

In vivo studies in rats have shown that this compound is primarily metabolized in the liver. A key initial step is its reduction to (R)-4-hydroxypentanoate, a reaction that can be stimulated by ethanol (B145695) oxidation.[2] This is followed by activation to its CoA ester, 4-hydroxypentanoyl-CoA. The subsequent catabolism of this compound proceeds via three parallel pathways, ultimately yielding propionyl-CoA, acetyl-CoA, and lactate.[2] These end products can then enter central metabolic pathways, including the TCA cycle.

Quantitative Metabolic Data

Direct comparative in vivo studies on the metabolic flux of this compound and succinate are limited. The following table summarizes quantitative data from separate studies on rats to provide a comparative perspective. It is important to note that experimental conditions may vary between these studies.

ParameterThis compoundSuccinateSource
Primary Metabolic Organ LiverAll tissues with mitochondria[2]
Primary Metabolic Pathway Reduction and subsequent β- and α-oxidationTricarboxylic Acid (TCA) Cycle[1][2]
Key Metabolic Intermediates (R)-4-hydroxypentanoate, 4-hydroxypentanoyl-CoA, 4-phosphopentanoyl-CoAFumarate, Malate, Oxaloacetate[2]
Metabolic End Products Propionyl-CoA, Acetyl-CoA, LactateCO2, ATP, FADH2, NADH[2]
Plasma Half-life (in vivo, rats) ~0.56 h (for exogenously administered succinate)Not explicitly determined for this compound, but its metabolite 4-hydroxypentanoate (B1260314) accumulates over time with continuous infusion.[2][3]
Hepatic Uptake/Metabolism Rate (perfused rat liver) Uptake of ~3.5 µmol/min/g liver (at 2 mM perfusate concentration)TCA cycle flux in rat liver estimated at ~1.5 µmol/min/g[2][4]
Mitochondrial Metabolism Rate (nmol/min/mg protein) Reduction to 4-hydroxypentanoate: ~0.48 nmol/min/mg mitochondrial proteinSuccinate oxidation: Varies with substrate availability and physiological state.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study the in vivo metabolism of this compound and succinate.

In Vivo Metabolism of this compound in Rats

This protocol is based on the methodology described by Harris et al. (2011).[2]

  • Animal Model: Male Sprague-Dawley rats are used.

  • In Vivo Infusion:

    • Rats are anesthetized, and catheters are placed for infusion and blood sampling.

    • A continuous intravenous infusion of sodium this compound is administered.

    • Blood samples are collected at regular intervals to measure the plasma concentrations of this compound and its metabolites.

  • Isolated Perfused Liver:

    • The liver is surgically isolated and perfused with a Krebs-Henseleit bicarbonate buffer containing this compound.

    • Perfusate samples are collected over time to measure the uptake of this compound and the release of its metabolites.

    • At the end of the perfusion, the liver is freeze-clamped for the analysis of intracellular metabolites and acyl-CoA esters.

  • Metabolite Analysis:

    • Plasma, perfusate, and liver tissue extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its various metabolites.

    • Isotopically labeled this compound (e.g., [¹³C₅]levulinate) can be used as a tracer to follow its metabolic fate.

In Vivo Metabolic Flux Analysis of Succinate using Isotope Tracers

This protocol is a general representation of stable isotope tracing studies for measuring TCA cycle flux.[5][6][7]

  • Animal Model: Rats are typically used.

  • Isotope Infusion:

    • A primed-continuous infusion of a stable isotope-labeled precursor of the TCA cycle (e.g., [U-¹³C]glucose, [¹³C]lactate, or [¹³C]glutamine) is administered intravenously to achieve isotopic steady state.

  • Tissue and Blood Sampling:

    • At the end of the infusion period, blood and tissue samples (e.g., liver, heart, muscle) are rapidly collected and freeze-clamped in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction and Analysis:

    • Metabolites are extracted from the tissues and plasma.

    • The isotopic enrichment of TCA cycle intermediates, including succinate, is determined using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.

  • Metabolic Flux Calculation:

    • The isotopic labeling patterns of the metabolites are used in metabolic flux analysis (MFA) models to calculate the rate of succinate turnover and the overall flux through the TCA cycle.

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and succinate, as well as a generalized experimental workflow for studying in vivo metabolism.

cluster_4oxo This compound Metabolism cluster_succinate Succinate Metabolism This compound This compound 4-Hydroxypentanoate 4-Hydroxypentanoate This compound->4-Hydroxypentanoate Reduction 4-Hydroxypentanoyl-CoA 4-Hydroxypentanoyl-CoA 4-Hydroxypentanoate->4-Hydroxypentanoyl-CoA CoA Activation Pathway_A Pathway A 4-Hydroxypentanoyl-CoA->Pathway_A Pathway_B Pathway B 4-Hydroxypentanoyl-CoA->Pathway_B Pathway_C Pathway C 4-Hydroxypentanoyl-CoA->Pathway_C Propionyl-CoA Propionyl-CoA Pathway_A->Propionyl-CoA Acetyl-CoA Acetyl-CoA Pathway_B->Acetyl-CoA Lactate Lactate Pathway_C->Lactate TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Enters TCA Cycle Acetyl-CoA->TCA_Cycle Enters TCA Cycle Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Fumarate->TCA_Cycle TCA_Cycle->Succinyl-CoA

Caption: Comparative metabolic pathways of this compound and succinate.

Animal_Model Rat Model Compound_Admin Compound Administration (e.g., IV infusion) Animal_Model->Compound_Admin Sample_Collection Blood & Tissue Sampling Compound_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->Analysis Data_Interpretation Data Interpretation & Metabolic Flux Analysis Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo metabolism studies.

Conclusion

The in vivo metabolic pathways of this compound and succinate are distinct. Succinate is a core component of central energy metabolism, with its flux tightly regulated within the TCA cycle. This compound, on the other hand, is a xenobiotic that undergoes extensive metabolism, primarily in the liver, to produce intermediates that can subsequently enter central metabolic pathways. The rate of this compound metabolism appears to be substantial, as indicated by perfused liver studies. However, a direct comparison of its metabolic flux to that of endogenous succinate turnover is complex and requires further investigation under standardized experimental conditions. The data and protocols presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the physiological and pharmacological roles of these two carboxylic acids.

References

A Comparative Guide to Biomass Feedstocks for 4-Oxopentanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

The production of 4-oxopentanoate, commonly known as levulinic acid, from renewable biomass resources presents a sustainable alternative to petroleum-based chemical synthesis. As a versatile platform chemical, levulinic acid is a precursor to a wide array of valuable chemicals and fuel additives. This guide provides a comparative analysis of different biomass feedstocks for levulinic acid production, supported by experimental data, detailed methodologies, and process visualizations to aid researchers, scientists, and drug development professionals in this field.

The primary routes for converting biomass into levulinic acid involve the acid-catalyzed hydrolysis of C6 sugars (hexoses), which are abundant in various forms of biomass. The process typically proceeds through the formation of an intermediate, 5-hydroxymethylfurfural (B1680220) (5-HMF), which is then rehydrated to levulinic acid and formic acid.[1] The choice of biomass feedstock significantly impacts the overall efficiency and economic viability of this process.

Quantitative Comparison of Biomass Feedstocks

The yield of levulinic acid is highly dependent on the type of biomass, the catalyst used, and the reaction conditions such as temperature and time. The following tables summarize the performance of various feedstocks based on reported experimental data.

Table 1: Lignocellulosic Biomass (Second Generation)

Lignocellulosic biomass, derived from non-food crops and waste, is a major focus for sustainable chemical production.[1]

Biomass FeedstockCatalystTemperature (°C)Time (min)Levulinic Acid YieldReference
Sugarcane Bagasse0.55 M H₂SO₄15036063%[1]
Sugarcane BagasseH₂SO₄ & NaOH (pretreatment)1707555.00 ± 0.36%[1]
Corn StoverEnzymatic saccharification & [BMIMSO₃H]HSO₄--70%[1]
Corncob ResidueSnCl₄1806064.6 mol%[1]
Poplar Wood ChipsH₂SO₄ (two-step)--17.5 wt%[1]
Quercus mongolicaH₂SO₄ (two-step)--16.5% ( g/100g biomass)[1]
BambooDicationic acidic ionic liquids1106047.5%[2]
Wheat StrawH₂SO₄209.337.619.9 wt%[3]
Poplar Woodp-TsOH1626457.9 ± 4.1%[4][5]

Table 2: Food Waste and Agro-Industrial Residues

These feedstocks offer a dual benefit of waste valorization and chemical production.[6]

Biomass FeedstockCatalystTemperature (°C)Time (min)Levulinic Acid YieldReference
Potato Peel WasteH₂SO₄ & CrCl₃·6H₂O1801549%[1]
Cortinarius armillatus (fungus)H₂SO₄ & AlCl₃·6H₂O1804062%[1]
Pulp Industry WasteH₂SO₄ & Lewis acids1806056%[2]

Table 3: Algal Biomass (Third Generation)

Algae are considered a promising future feedstock due to their high productivity and ability to grow on non-arable land.[1][7] Data for direct conversion to levulinic acid is less common, with much of the research focusing on biofuel production. However, their carbohydrate content makes them a viable potential source.

Biomass FeedstockPretreatment/CatalystNotesReference
Dunaliella sp.Dilute acidic hydrolysis (1% H₂SO₄)Optimized for bioethanol, but indicates saccharification potential for levulinic acid production.[8]
Nannochloropsis oculata5.0% (v/v) H₂SO₄Highest carbohydrate yield of 252.84 mg/g DW, indicating feedstock potential.[9]
Spirogyra sp.2.67% (v/v) H₂SO₄Optimized for total sugar production (14.75 ± 0.13 g/L), a precursor to levulinic acid.[10]

Experimental Protocols and Methodologies

The following sections detail generalized experimental protocols for the production of levulinic acid from biomass. Specific parameters should be optimized for each feedstock.

Acid-Catalyzed Hydrolysis of Lignocellulosic Biomass

This is the most common method for producing levulinic acid from second-generation biomass.

1. Pretreatment (Optional but Recommended):

  • To improve the accessibility of cellulose (B213188), a pretreatment step is often employed to remove hemicellulose and lignin (B12514952).

  • Mild Acid Hydrolysis: Treatment with dilute sulfuric acid at temperatures around 120°C can hydrolyze hemicellulose.[1]

  • Alkaline Delignification: Treatment with a solution of sodium hydroxide (B78521) (e.g., at 80°C) can remove lignin.[1]

2. Hydrolysis and Dehydration:

  • The pretreated (or raw) biomass is mixed with an acid catalyst in a reactor. Common catalysts include sulfuric acid, hydrochloric acid, and solid acid catalysts.[4]

  • The reaction mixture is heated to temperatures typically ranging from 150°C to 210°C.[1][3]

  • The reaction is maintained for a specific duration, which can range from minutes to several hours, depending on the catalyst, temperature, and feedstock.[1]

  • During this process, cellulose is hydrolyzed to glucose, which then dehydrates to 5-HMF. The 5-HMF is subsequently rehydrated to form levulinic acid and formic acid.

3. Product Separation and Purification:

  • After the reaction, the solid residue (containing lignin and humins) is separated from the liquid phase by filtration.

  • The liquid phase, containing levulinic acid, formic acid, and residual sugars, is then subjected to purification steps. This may involve solvent extraction, distillation, or chromatographic techniques to isolate the levulinic acid.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a typical experimental workflow.

G cluster_pathway Chemical Conversion Pathway Biomass Biomass (Cellulose) Glucose Glucose Biomass->Glucose Hydrolysis HMF 5-Hydroxymethylfurfural (5-HMF) Glucose->HMF Dehydration Humins Humins (Byproducts) Glucose->Humins Side Reactions LA This compound (Levulinic Acid) HMF->LA Rehydration FA Formic Acid HMF->FA Rehydration HMF->Humins Side Reactions

Caption: Main chemical pathway for levulinic acid production from cellulose.

G cluster_workflow Experimental Workflow Start Biomass Feedstock Pretreatment Pretreatment (Optional) - Acid/Alkali Treatment Start->Pretreatment Hydrolysis Acid-Catalyzed Hydrolysis - Add Catalyst - Heat Reactor Pretreatment->Hydrolysis Separation Solid-Liquid Separation - Filtration Hydrolysis->Separation Purification Product Purification - Extraction/Distillation Separation->Purification SolidResidue Solid Residue (Lignin, Humins) Separation->SolidResidue End Pure this compound Purification->End

Caption: General experimental workflow for biomass to levulinic acid conversion.

References

Comparative toxicological assessment of 4-oxopentanoate and its esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Profile of 4-Oxopentanoate and Its Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 4-oxopentanoic acid (levulinic acid) and its primary esters: methyl this compound, ethyl this compound, and butyl this compound. As bio-based platform chemicals with expanding applications in solvents, flavorings, and pharmaceutical synthesis, a clear understanding of their comparative safety profiles is crucial. This document summarizes key toxicological endpoints from available literature, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows.

Introduction to this compound and its Esters

4-Oxopentanoic acid, commonly known as levulinic acid, is a versatile keto acid derived from the degradation of cellulose. Its ester derivatives, notably the methyl, ethyl, and butyl esters, are gaining prominence as green solvents and chemical intermediates. While generally regarded as having low toxicity, variations in their toxicological profiles exist, primarily influenced by the length of the ester alkyl chain. This guide aims to collate and compare the existing toxicological data to aid in risk assessment and inform safe handling and formulation practices.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for acute toxicity of 4-oxopentanoic acid and its esters. A consistent trend observed in ecotoxicological studies is that for aquatic organisms, toxicity tends to increase with the length of the alkyl chain of the ester[1].

Table 1: Acute Oral Toxicity
CompoundCAS No.Test SpeciesLD50 (mg/kg bw)GHS CategoryReference
4-Oxopentanoic Acid123-76-2Rat1850Category 4[2]
Methyl this compound624-45-3-No data availableNot classified[3][4][5]
Ethyl this compound539-88-8Rat> 5000Not classified[6]
Butyl this compound2052-15-5Rat> 5000Not classified[7][8]

GHS Category based on LD50 values: Category 4 (300 < LD50 ≤ 2000 mg/kg); Not classified (LD50 > 5000 mg/kg).

Table 2: Acute Dermal Toxicity
CompoundCAS No.Test SpeciesLD50 (mg/kg bw)GHS CategoryReference
4-Oxopentanoic Acid123-76-2Rabbit> 5000Not classified[2]
Methyl this compound624-45-3-No data availableNot classified[3]
Ethyl this compound539-88-8Rabbit> 5000Not classified[6]
Butyl this compound2052-15-5Rabbit> 5000Not classified[7]
Table 3: Skin and Eye Irritation
CompoundTest SpeciesSkin IrritationEye IrritationReference
4-Oxopentanoic AcidRabbitIrritantSerious eye irritation[2]
Methyl this compound-No data availableNo data available[3][5]
Ethyl this compoundRabbitMild irritantCauses eye irritation[6]
Butyl this compoundRabbitMild irritantMay cause irritation[7][9]

Experimental Protocols

The methodologies for key toxicological assessments are standardized to ensure reproducibility and comparability of data. The following protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance. It employs a stepwise procedure with a small number of animals per step.

  • Principle: A single dose of the substance is administered orally to a group of animals. Subsequent dosing is dependent on the outcome of the previous step. The absence or presence of compound-related mortality in a group dosed at one step determines the next step.

  • Test Animals: Healthy, young adult female rats (e.g., Wistar strain) are typically used. Animals are fasted prior to dosing.

  • Dosing Procedure: The substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). Dosing is initiated at a level expected to be toxic.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Endpoint: The primary endpoint is the observation of mortality. Based on the pattern of mortality across different dose levels, the substance is assigned a GHS classification for acute oral toxicity[10][11][12][13][14].

Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Principle: The test substance is applied in a single dose to the skin of an animal, with untreated skin serving as a control. The degree of irritation is scored at specified intervals[15].

  • Test Animals: Healthy, young adult albino rabbits are the preferred species. Approximately 24 hours before the test, the fur on the dorsal area is clipped[15].

  • Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch under a semi-occlusive dressing for a 4-hour exposure period[16][17].

  • Observation and Scoring: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Skin reactions are scored based on a standardized grading system. The reversibility of any observed effects is monitored for up to 14 days[16].

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions observed[17][18][19].

In Vitro Cytotoxicity Assay - Neutral Red Uptake (NRU)

This assay assesses the viability of cells after exposure to a test substance and is often used to estimate starting doses for in vivo acute toxicity tests.

  • Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes. Damage to the cell membrane or lysosomes caused by a toxic substance results in decreased uptake of the dye[20].

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or Normal Human Keratinocytes) is cultured in 96-well plates until a semi-confluent monolayer is formed[20][21].

  • Exposure: The culture medium is replaced with medium containing various concentrations of the test substance. Cells are incubated for a defined period (e.g., 24 hours).

  • Assay Procedure: After exposure, cells are washed and incubated with a medium containing neutral red. The cells are then washed again to remove excess dye, and the incorporated dye is extracted from the lysosomes using a solubilizing solution.

  • Endpoint: The amount of dye retained by the cells is measured using a spectrophotometer at a specific wavelength. The concentration of the test substance that inhibits dye uptake by 50% (IC50) is calculated, providing a measure of its cytotoxicity[21][22][23].

Visualizations: Workflows and Potential Mechanisms

Experimental and Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical substance, integrating both in vitro and in vivo methods as described in the protocols.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Assessment in_vitro_cytotoxicity Cytotoxicity Assay (e.g., NRU) in_vitro_genotoxicity Genotoxicity Assay (e.g., Ames Test) in_vitro_irritation Skin/Eye Irritation Model (e.g., RhE) acute_oral Acute Oral Toxicity (OECD 423) in_vitro_irritation->acute_oral Determines need for and starting dose of in vivo tests acute_dermal Acute Dermal Toxicity dermal_irritation Dermal Irritation (OECD 404) data_analysis Data Analysis (LD50 / IC50) dermal_irritation->data_analysis classification Hazard Classification (GHS) data_analysis->classification risk_assessment Risk Assessment classification->risk_assessment

Caption: A generalized workflow for toxicological assessment.

Potential Toxicological Signaling Pathway

Carboxylic acids and their esters can undergo metabolic activation, a key mechanism potentially leading to toxicity. One significant pathway is the formation of reactive acyl glucuronide (AG) and acyl-CoA thioester metabolites. These electrophilic intermediates can covalently bind to cellular macromolecules like proteins, which may disrupt cellular function or trigger an immune response[24][25][26].

G cluster_0 Phase II Metabolism cluster_1 Reactive Metabolites cluster_2 Cellular Disruption parent Carboxylic Acid / Ester (e.g., this compound) udp UDP-Glucuronosyltransferase (UGT) parent->udp acs Acyl-CoA Synthetase parent->acs ag Acyl Glucuronide udp->ag acoa Acyl-CoA Thioester acs->acoa protein Cellular Proteins ag->protein Covalent Binding (Nucleophilic Attack) acoa->protein Covalent Binding (Acylation) adduct Protein Adducts protein->adduct toxicity Hepatotoxicity / Immunotoxicity adduct->toxicity

Caption: Bioactivation pathway of carboxylic acids.

Summary and Conclusion

This comparative guide indicates that 4-oxopentanoic acid (levulinic acid) exhibits moderate acute oral toxicity, while its ethyl and butyl esters are of very low acute toxicity (LD50 > 5000 mg/kg). There is a notable data gap in the public literature regarding the toxicological profile of methyl this compound. Levulinic acid is a skin and eye irritant, whereas its esters are generally classified as mild irritants.

The primary mechanism of concern for carboxylic acids involves metabolic activation to reactive intermediates that can form protein adducts, potentially leading to organ or immune toxicity. For all compounds, appropriate personal protective equipment should be used to avoid direct contact, particularly with the eyes and skin. The low acute toxicity of the ethyl and butyl esters supports their use as greener alternatives to more hazardous solvents, though a full risk assessment should consider all available toxicological endpoints. Further research is warranted to fill the existing data gaps for methyl this compound.

References

A Comparative Guide to High-Throughput Screening Assays for 4-Oxopentanoate Producing Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three high-throughput screening (HTS) assays for the identification and quantification of 4-oxopentanoate (levulinic acid) production in microbial cultures. The validation of a robust and efficient HTS method is a critical step in the discovery and optimization of microbial strains for the bio-based production of this valuable platform chemical.

Introduction

This compound is a versatile C5 platform chemical with applications in the synthesis of biofuels, polymers, pharmaceuticals, and specialty chemicals. The development of microbial fermentation processes for its production from renewable feedstocks is a key area of research in industrial biotechnology. A major bottleneck in strain development is the rapid and reliable screening of large mutant libraries to identify high-producing candidates. This guide evaluates three distinct HTS methodologies: a genetically encoded biosensor, an enzyme-based spectrophotometric assay, and a colorimetric chemical assay.

Comparison of High-Throughput Screening Assays

The selection of an appropriate HTS assay depends on several factors, including the desired sensitivity, specificity, throughput, and the host organism. The following table summarizes the key performance characteristics of the three compared methods.

FeatureGenetically Encoded Biosensor (LvaR-based)Enzyme-Based Assay (NADH Depletion)Colorimetric Assay (2,4-DNPH)
Principle Ligand-inducible transcription factor (LvaR) activates a fluorescent reporter gene in the presence of this compound.Enzymatic reduction of this compound is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.Chemical reaction between the ketone group of this compound and 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) forms a colored hydrazone.
Detection Method FluorescenceUV-Vis Absorbance (340 nm)Colorimetric (Visible Absorbance)
Specificity High for this compoundPotentially high, dependent on enzyme specificityLow, reacts with other ketones and aldehydes
Linear Range 0.156 - 10 mM[1]Dependent on enzyme kinetics and substrate/cofactor concentrationsDependent on ketone/aldehyde, typically in the µM to low mM range[2]
Limit of Detection 0.156 mM[1]Dependent on enzyme kinetics and spectrophotometer sensitivityDependent on ketone/aldehyde, typically in the µM range[3]
Throughput High (96- or 384-well plates)High (96- or 384-well plates)High (96- or 384-well plates)
Host Organism Pseudomonas putida KT2440 (validated)[1]Host-independent (in vitro assay on cell lysates or supernatant)Host-independent (in vitro assay on cell supernatant)
Key Advantages High specificity, in vivo measurementPotentially high specificity, uses common lab equipmentSimple, rapid, and inexpensive reagents
Key Disadvantages Requires genetic engineering of the host strain, may not be functional in all hostsRequires a specific and active reductase for this compoundLow specificity, potential for interference from other metabolites

Experimental Protocols

Genetically Encoded Biosensor Assay

This assay utilizes the transcriptional regulator LvaR from Pseudomonas putida KT2440, which specifically recognizes this compound and activates the expression of a reporter gene, such as superfolder green fluorescent protein (sfGFP)[1].

Methodology:

  • Plasmid Construction:

    • The lvaR gene and the promoter of the lvaA gene (PlvaA), which is regulated by LvaR, are amplified from the genomic DNA of P. putida KT2440.

    • The sfgfp reporter gene is amplified from a suitable template plasmid.

    • These genetic components are assembled into an expression vector compatible with the host organism. The lvaR gene is typically placed under the control of a constitutive promoter, while sfgfp is placed under the control of the PlvaA promoter.

  • Host Strain Transformation:

    • The constructed biosensor plasmid is transformed into the desired microbial host strain (e.g., P. putida KT2440).

  • Cultivation and Induction:

    • Transformed cells are cultured in a suitable medium in a microplate format (e.g., 96-well plate).

    • The production of this compound by the microbial cells will induce the LvaR-PlvaA system, leading to the expression of sfGFP.

  • Measurement:

    • After a suitable incubation period, the fluorescence of sfGFP (excitation ~485 nm, emission ~510 nm) and the optical density (e.g., at 600 nm) of the cultures are measured using a microplate reader.

    • The fluorescence intensity, normalized to cell density, is proportional to the intracellular concentration of this compound.

Enzyme-Based NADH Depletion Assay

This method is based on the enzymatic reduction of the ketone group of this compound to a hydroxyl group, a reaction that consumes a nicotinamide (B372718) cofactor (NADH or NADPH). The depletion of NADH can be monitored by the decrease in absorbance at 340 nm. While a specific this compound reductase has not been extensively characterized, alcohol dehydrogenases with broad substrate specificity can be employed[1].

Methodology:

  • Enzyme Preparation:

    • An appropriate reductase or dehydrogenase capable of reducing this compound is required. Commercially available enzyme preparations like "Chiralidon" (containing alcohol dehydrogenases) have been shown to reduce levulinic acid[1]. Alternatively, a specific reductase could be recombinantly expressed and purified.

  • Sample Preparation:

    • Microbial cultures are centrifuged to pellet the cells. The supernatant, containing the secreted this compound, is used for the assay. Cell lysates can also be used if intracellular concentrations are of interest.

  • Assay Reaction:

    • In a 96-well UV-transparent microplate, the following components are added to each well:

      • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

      • NADH solution (final concentration typically 100-200 µM)

      • Culture supernatant or cell lysate

    • The reaction is initiated by adding the reductase enzyme solution.

  • Measurement:

    • The absorbance at 340 nm is measured immediately after adding the enzyme (t=0) and at subsequent time points using a microplate reader.

    • The rate of decrease in absorbance at 340 nm is proportional to the concentration of this compound in the sample. A standard curve using known concentrations of this compound should be prepared to quantify the results.

Colorimetric 2,4-Dinitrophenylhydrazine (2,4-DNPH) Assay

This assay is a general method for the detection of aldehydes and ketones. The carbonyl group of this compound reacts with 2,4-DNPH under acidic conditions to form a 2,4-dinitrophenylhydrazone, which is a colored compound that can be quantified spectrophotometrically[2][4].

Methodology:

  • Reagent Preparation:

    • A solution of 2,4-DNPH is prepared in an acidic solvent (e.g., phosphoric acid or a mixture of sulfuric acid and ethanol)[2][5].

  • Sample Preparation:

    • Microbial cultures are centrifuged, and the supernatant is used for the assay.

  • Assay Reaction:

    • In a 96-well microplate, a small volume of the 2,4-DNPH reagent is added to the culture supernatant.

    • The plate is incubated at room temperature for a short period (e.g., 2-10 minutes) to allow for the color-forming reaction to occur.

  • Measurement:

    • The absorbance of the resulting colored solution is measured at a wavelength corresponding to the absorption maximum of the this compound-2,4-dinitrophenylhydrazone (typically in the range of 430-500 nm).

    • A standard curve with known concentrations of this compound is used for quantification. It is important to note that this assay will also detect other ketones and aldehydes present in the culture medium, which can lead to overestimation of this compound concentrations.

Visualizations

G cluster_biosensor Genetically Encoded Biosensor Workflow microbe This compound Producing Microbe transformed_microbe Transformed Microbe microbe->transformed_microbe Transformation biosensor_plasmid LvaR Biosensor Plasmid biosensor_plasmid->transformed_microbe sfgfp sfGFP Expression transformed_microbe->sfgfp This compound Induction fluorescence Fluorescence Measurement sfgfp->fluorescence

Caption: Workflow for the LvaR-based biosensor assay.

G cluster_enzyme Enzyme-Based NADH Depletion Assay Workflow culture Microbial Culture supernatant Supernatant (contains this compound) culture->supernatant Centrifugation reaction_mix Reaction Mixture (Supernatant + NADH + Buffer) supernatant->reaction_mix measurement Absorbance Measurement (340 nm) reaction_mix->measurement Monitor NADH Depletion reductase This compound Reductase reductase->reaction_mix

Caption: Workflow for the enzyme-based NADH depletion assay.

G cluster_dnph 2,4-DNPH Colorimetric Assay Workflow culture Microbial Culture supernatant Supernatant (contains Ketones) culture->supernatant Centrifugation reaction Reaction with 2,4-DNPH supernatant->reaction hydrazone Colored Hydrazone Formation reaction->hydrazone measurement Absorbance Measurement (Visible Spectrum) hydrazone->measurement

Caption: Workflow for the 2,4-DNPH colorimetric assay.

Conclusion

The choice of a high-throughput screening assay for this compound producing microbes involves a trade-off between specificity, sensitivity, and ease of implementation. The genetically encoded LvaR-based biosensor offers the highest specificity and allows for in vivo, real-time monitoring but requires significant upfront investment in genetic engineering. The enzyme-based NADH depletion assay provides a good balance of specificity and convenience, provided a suitable reductase is available. The 2,4-DNPH colorimetric assay is the simplest and most cost-effective method but suffers from a lack of specificity, making it more suitable for preliminary screening or for use in well-defined media where interfering ketones and aldehydes are minimal. For robust and reliable screening, it is recommended to validate the results from a primary high-throughput screen with a more accurate analytical method such as HPLC or GC-MS on a smaller subset of promising candidates.

References

Head-to-head comparison of different derivatization agents for 4-oxopentanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-oxopentanoate (levulinic acid), selection of the appropriate derivatization agent is a critical step for achieving accurate and sensitive results via gas chromatography-mass spectrometry (GC-MS). This guide provides a detailed head-to-head comparison of two commonly employed derivatization agents: the silylating agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the carbonyl-reactive agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

This comparison is based on a comprehensive review of available experimental data to assist in selecting the optimal derivatization strategy for your analytical needs.

Executive Summary

The choice between BSTFA and PFBHA for this compound analysis depends on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with both the carboxylic acid and the enolizable ketone functionalities of this compound to form volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. This one-step derivatization is relatively straightforward and effective for a wide range of analytical applications.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) specifically targets the carbonyl (keto) group of this compound, forming a stable oxime derivative. This is often followed by a second derivatization step using a silylating agent like BSTFA to derivatize the carboxylic acid group. The resulting PFBHA-TMS derivative can offer enhanced sensitivity, particularly with an electron capture detector (ECD), due to the presence of the pentafluorobenzyl group.

Quantitative Performance Comparison

ParameterBSTFA DerivatizationPFBHA (+ Silylation) DerivatizationKey Considerations
Target Group(s) Carboxylic acid, enol form of ketoneKetone (primary), Carboxylic acid (secondary)BSTFA provides a more direct, one-step derivatization for both functional groups.
Linearity (r²) Typically >0.99[1][2]Typically >0.99Both methods generally provide excellent linearity over a defined concentration range.
Limit of Detection (LOD) Method-dependent, generally in the low ng/mL to µg/mL range.Can achieve lower detection limits, potentially in the pg/mL to low ng/mL range, especially with ECD.[3]PFBHA's electron-capturing properties can significantly enhance sensitivity.
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[4]Can achieve lower quantitation limits, often in the low ng/mL range or below.[5]Lower LOQs with PFBHA make it suitable for trace-level analysis.
Derivative Stability TMS derivatives are susceptible to hydrolysis and should be analyzed promptly or stored under anhydrous conditions at low temperatures.[6]PFBHA-oxime derivatives of keto-acids are relatively stable, with reports of stability for over 30 days when stored properly.[7]PFBHA derivatization offers a significant advantage in terms of derivative stability, allowing for greater flexibility in sample analysis queues.
Reaction Byproducts Volatile byproducts that generally do not interfere with chromatography.[8]The reaction produces water, which should be removed. Subsequent silylation byproducts are volatile.Proper sample workup is important for both methods to avoid interferences.

Experimental Protocols

Detailed methodologies for the derivatization of this compound using BSTFA and PFBHA are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Method 1: Silylation with BSTFA (+TMCS)

This protocol describes a one-step derivatization of this compound to form its di-TMS derivative.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate a known volume of the sample containing this compound to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous solvent (e.g., pyridine) to the dried residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.[1]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes.[6]

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Method 2: Oximation with PFBHA followed by Silylation

This protocol outlines a two-step derivatization, first targeting the keto group with PFBHA, followed by silylation of the carboxylic acid group.

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10-20 mg/mL in a suitable buffer or water, pH adjusted to 4-5)[9]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Anhydrous solvent (e.g., acetonitrile)

  • Extraction solvent (e.g., hexane (B92381) or dichloromethane)

  • Heating block or oven

  • GC vials with inserts

Procedure: Step 1: Oximation

  • To an aqueous sample or standard containing this compound, add the PFBHA solution.

  • Adjust the pH to 4-5 if necessary.

  • Heat the reaction mixture at 60-80°C for 30-60 minutes.[9]

  • Cool the reaction mixture to room temperature.

  • Extract the PFBHA-oxime derivative with a suitable organic solvent (e.g., hexane or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.

Step 2: Silylation

  • To the dried PFBHA-oxime derivative, add 50 µL of an anhydrous solvent (e.g., acetonitrile).

  • Add 50 µL of BSTFA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualizing the Derivatization Workflows

To further clarify the experimental processes, the following diagrams illustrate the derivatization workflows.

BSTFA_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Drydown Evaporation to Dryness Sample->Drydown Add_Solvent Add Anhydrous Solvent Drydown->Add_Solvent Add_BSTFA Add BSTFA + 1% TMCS Add_Solvent->Add_BSTFA Vortex Vortex Add_BSTFA->Vortex Heat Heat (60-70°C) Vortex->Heat Cool Cool to RT Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Workflow for the one-step derivatization of this compound using BSTFA.

PFBHA_Derivatization_Workflow cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Sample This compound Sample Add_PFBHA Add PFBHA Solution Sample->Add_PFBHA Heat_Oximation Heat (60-80°C) Add_PFBHA->Heat_Oximation Extract Solvent Extraction Heat_Oximation->Extract Drydown_Oximation Evaporation to Dryness Extract->Drydown_Oximation Add_Solvent Add Anhydrous Solvent Drydown_Oximation->Add_Solvent Add_BSTFA Add BSTFA Add_Solvent->Add_BSTFA Vortex Vortex Add_BSTFA->Vortex Heat_Silylation Heat (60-70°C) Vortex->Heat_Silylation Cool Cool to RT Heat_Silylation->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Workflow for the two-step derivatization of this compound using PFBHA and BSTFA.

Logical Comparison of Derivatization Agents

The following diagram provides a logical comparison of the key attributes of BSTFA and PFBHA for this compound analysis.

Agent_Comparison cluster_bstfa BSTFA Derivatization cluster_pfbha PFBHA Derivatization Analyte This compound Analysis BSTFA_Agent BSTFA (+TMCS) Analyte->BSTFA_Agent PFBHA_Agent PFBHA (+ Silylation) Analyte->PFBHA_Agent BSTFA_Pros Pros: - One-step reaction - Good for general purpose analysis - Volatile byproducts BSTFA_Agent->BSTFA_Pros BSTFA_Cons Cons: - TMS derivatives are moisture sensitive - Potentially lower sensitivity than PFBHA BSTFA_Agent->BSTFA_Cons PFBHA_Pros Pros: - High sensitivity (especially with ECD) - Stable derivatives - Specific to carbonyls PFBHA_Agent->PFBHA_Pros PFBHA_Cons Cons: - Two-step reaction - May require more optimization PFBHA_Agent->PFBHA_Cons

Caption: Logical comparison of BSTFA and PFBHA for this compound analysis.

Conclusion

Both BSTFA and PFBHA are effective derivatization agents for the GC-MS analysis of this compound. The choice between a one-step silylation with BSTFA or a two-step oximation-silylation with PFBHA will depend on the specific analytical goals. For routine analysis where high sensitivity is not the primary concern and a simpler workflow is preferred, BSTFA is a robust choice. For applications requiring trace-level detection and quantification, the enhanced sensitivity and superior derivative stability offered by the PFBHA-based method may be more advantageous, despite the more complex sample preparation procedure. It is recommended to validate the chosen method for the specific sample matrix to ensure optimal performance.

References

Assessing the economic feasibility of 4-oxopentanoate production compared to petroleum-based chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals the burgeoning economic viability of 4-oxopentanoate, a bio-based platform chemical, in direct competition with established petroleum-derived counterparts. While challenges in production scale and cost remain, advancing biotechnological and catalytic processes are narrowing the gap, positioning this compound as a sustainable and increasingly cost-effective alternative for the production of a wide array of chemicals and materials.

The global shift towards a bio-based economy has intensified the search for renewable chemical building blocks that can displace those derived from finite fossil resources. Among the most promising candidates is this compound, also known as levulinic acid. This versatile keto acid can be produced from lignocellulosic biomass and serves as a precursor to a diverse range of value-added chemicals, including solvents, plasticizers, and fuel additives. This guide provides a detailed comparison of the economic feasibility of this compound production with that of petroleum-based chemicals, supported by quantitative data and experimental methodologies.

Economic Showdown: this compound vs. Petroleum-Based Chemicals

The economic viability of this compound is intrinsically linked to its production cost and market price relative to the petroleum-based chemicals it aims to replace. A key competitor in various applications is adipic acid, a major component in the production of nylon. The following tables summarize the current market prices and estimated production costs.

Table 1: Market Price Comparison (as of late 2025)

ChemicalProduction RoutePrice (USD/kg)Source(s)
This compound (Levulinic Acid)Bio-based~1.35 - 2.50[1]
Adipic AcidPetroleum-based~0.96 - 2.04[2][3][4][5]
Succinic AcidBio-based~1.30 - 1.81
Furfural (B47365)Bio-based~1.05 - 1.64

Table 2: Estimated Production Cost Comparison

ChemicalProduction RouteEstimated Production Cost (USD/kg)Key Cost DriversSource(s)
This compound (Levulinic Acid)From Lignocellulosic Biomass~1.01 - 1.35Biomass feedstock, catalyst, energy for separation[1][6]
Adipic AcidFrom Cyclohexane (Petroleum)Varies with crude oil priceCyclohexane (feedstock), nitric acid, energy[7][8]
Bio-succinic AcidFermentation of Sugars~2.50 - 4.00Sugarcane/corn feedstock, fermentation, purification

The data indicates that while the market price of this compound is becoming competitive with some petroleum-based chemicals, its production cost, particularly from lignocellulosic biomass, remains a critical factor. Techno-economic analyses suggest that a minimum selling price of around $1.01 to $1.35 per kilogram is achievable for bio-based levulinic acid, depending on the feedstock and process efficiency[1][6]. In comparison, the price of petroleum-derived adipic acid fluctuates with the price of crude oil but has recently been in the range of $0.96 to $2.04 per kilogram[2][3][4][5].

Pathways to Production: A Comparative Overview

The economic feasibility of this compound is heavily influenced by the efficiency of its production pathways. Two primary routes are being actively researched and developed: chemical conversion of biomass and microbial biosynthesis.

Chemical Conversion of Lignocellulosic Biomass

This is the most established route for large-scale production. It typically involves the acid-catalyzed hydrolysis of cellulosic and hemicellulosic fractions of biomass.

G Biomass Lignocellulosic Biomass Pretreatment Pretreatment (e.g., Dilute Acid) Biomass->Pretreatment Cellulose (B213188) Cellulose Pretreatment->Cellulose Hemicellulose Hemicellulose Pretreatment->Hemicellulose Hydrolysis Acid-Catalyzed Hydrolysis Cellulose->Hydrolysis Furfural Furfural (from Hemicellulose) Hemicellulose->Furfural Glucose Glucose Hydrolysis->Glucose Dehydration Dehydration Glucose->Dehydration HMF 5-Hydroxymethylfurfural (HMF) Dehydration->HMF Rehydration Rehydration HMF->Rehydration LA This compound (Levulinic Acid) Rehydration->LA Formic_Acid Formic Acid (Co-product) Rehydration->Formic_Acid

Figure 1. Chemical conversion of biomass to this compound.
Microbial Biosynthesis

Metabolic engineering of microorganisms offers a promising alternative for the production of this compound from renewable feedstocks like glucose. Several synthetic pathways are being explored.

G cluster_central Central Metabolism cluster_pathway Engineered Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Thiolase Thiolase Acetyl_CoA->Thiolase Three_oxoadipyl_CoA 3-Oxoadipyl-CoA Thiolase->Three_oxoadipyl_CoA CoA_transferase CoA-transferase Three_oxoadipate 3-Oxoadipate CoA_transferase->Three_oxoadipate Decarboxylase Decarboxylase LA This compound (Levulinic Acid) Decarboxylase->LA Three_oxoadipyl_CoA->CoA_transferase Three_oxoadipate->Decarboxylase

Figure 2. A biosynthetic pathway for this compound production.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing the production of this compound. Below are representative protocols for the key production methods.

Protocol 1: Acid-Catalyzed Conversion of Cellulose to this compound

Objective: To produce this compound from cellulose via acid-catalyzed hydrolysis.

Materials:

  • Microcrystalline cellulose

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • High-pressure reactor with temperature control and stirring

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup: A slurry of microcrystalline cellulose in deionized water (e.g., 10 wt%) is prepared in a high-pressure reactor.

  • Catalyst Addition: A specific concentration of sulfuric acid (e.g., 2-5 wt%) is added to the slurry.

  • Hydrolysis: The reactor is sealed and heated to a temperature between 150-200°C with constant stirring for a defined reaction time (e.g., 30-180 minutes).

  • Cooling and Filtration: After the reaction, the reactor is cooled to room temperature. The solid residue, primarily consisting of humins, is separated from the liquid hydrolysate by filtration.

  • Purification: The aqueous solution containing this compound, formic acid, and unreacted sugars is then subjected to purification steps. This can involve solvent extraction followed by distillation to isolate the this compound[9][10][11].

  • Analysis: The concentration and yield of this compound in the final product are determined using HPLC.

Table 3: Representative Data for Acid-Catalyzed Conversion of Cellulose

ParameterValueSource(s)
Cellulose Conversion>95%[12][13]
This compound Yield50-70% (molar)[12][13][14][15]
Optimal Temperature180-200°C[12][13]
Optimal Reaction Time60-180 min[12][13]
Protocol 2: Catalytic Conversion of Furfural to this compound

Objective: To synthesize this compound from furfural, a derivative of hemicellulose.

Materials:

  • Furfural

  • Ethanol

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Hydrogen source (for hydrogenation step if starting from furfural)

  • Autoclave reactor

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Hydrogenation of Furfural (if necessary): Furfural is first hydrogenated to furfuryl alcohol using a suitable catalyst (e.g., Ni, Pd, or Cu-based catalysts) in a batch reactor under hydrogen pressure.

  • Reaction Setup: Furfuryl alcohol is dissolved in an alcohol solvent (e.g., ethanol) in an autoclave reactor.

  • Catalyst Addition: A solid acid catalyst, such as Amberlyst-15, is added to the solution.

  • Reaction: The reactor is sealed and heated to a specific temperature (e.g., 110-170°C) for a set duration (e.g., 3-6 hours) with stirring[16][17].

  • Product Recovery: After cooling, the catalyst is removed by filtration. The solvent is then removed by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation to obtain pure this compound (or its ester derivative).

  • Analysis: The conversion of furfuryl alcohol and the yield of the this compound ester are determined by GC-MS.

Table 4: Representative Data for Conversion of Furfural to Ethyl Levulinate

ParameterValueSource(s)
Furfural Conversion>95%[18]
Ethyl Levulinate Yield~70-90%[18]
Optimal Temperature130-170°C[16][17]
CatalystBimetallic catalysts (e.g., Ni-Fe/TiO₂)[16]

Conclusion

The economic feasibility of this compound production is at a pivotal point. While petroleum-based chemicals still hold a cost advantage in many sectors, the rising price volatility of crude oil, coupled with increasing environmental regulations and consumer demand for sustainable products, is creating a favorable market for bio-based alternatives. Continuous improvements in catalytic efficiency, the development of robust microbial strains, and the optimization of downstream purification processes are expected to further reduce the production cost of this compound. As these advancements accelerate, this compound is well-positioned to become a cornerstone of the future bio-based chemical industry, offering a sustainable and economically sound alternative to its petroleum-derived predecessors.

References

A Comparative Metabolomic Analysis of 4-Oxopentanoate and Other Key Keto Acids in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct metabolic and signaling effects of 4-oxopentanoate in comparison to alpha-ketoglutarate (B1197944), pyruvate (B1213749), and beta-hydroxybutyrate. This report synthesizes available experimental data to provide a clear comparison of their impacts on cellular function.

This guide provides an objective comparison of the metabolic consequences of treating cells with this compound (also known as levulinate) versus three other prominent keto acids: alpha-ketoglutarate (α-KG), pyruvate, and beta-hydroxybutyrate (β-HB). Understanding the differential effects of these molecules is crucial for research in areas such as metabolic regulation, drug development, and cellular signaling. While extensive data exists for α-KG, pyruvate, and β-HB, this guide also incorporates the current understanding of this compound metabolism to draw meaningful comparisons.

Comparative Overview of Metabolic Fates

The primary metabolic fates of these four keto acids are distinct, leading to diverse downstream effects on cellular energy and biosynthesis.

  • This compound (Levulinate): This keto acid is metabolized in the liver, where it is first converted to 4-hydroxypentanoate. Subsequent catabolism breaks it down into propionyl-CoA and acetyl-CoA.[1] This positions this compound as a source for replenishing intermediates of the tricarboxylic acid (TCA) cycle and for fatty acid synthesis.

  • Alpha-Ketoglutarate (α-KG): As a central intermediate of the TCA cycle, α-KG plays a pivotal role in cellular energy production.[2] It also acts as a crucial link between carbon and nitrogen metabolism, participating in amino acid synthesis and degradation through transamination reactions.

  • Pyruvate: As the end-product of glycolysis, pyruvate sits (B43327) at a critical metabolic juncture. It can be transported into the mitochondria and converted to acetyl-CoA to fuel the TCA cycle, or it can be converted to lactate (B86563) during anaerobic respiration.[3][4] Pyruvate also serves as a precursor for gluconeogenesis and amino acid synthesis.[5]

  • Beta-Hydroxybutyrate (β-HB): A primary ketone body, β-HB is synthesized in the liver from fatty acids during periods of low glucose availability. It serves as a vital alternative energy source for extrahepatic tissues, including the brain and heart, where it is converted back to acetyl-CoA to enter the TCA cycle.[6][7]

Quantitative Metabolomic Changes

While direct comparative studies treating cells with all four keto acids are limited, data from individual studies provide insights into their distinct impacts on the cellular metabolome. The following table summarizes quantitative changes in key metabolites observed in C2C12 myoblasts supplemented with alpha-ketoglutarate.

Table 1: Relative Changes in Metabolite Levels in C2C12 Myoblasts Treated with Alpha-Ketoglutarate (AKG)

MetaboliteFold Change (AKG vs. Control)Metabolic PathwayReference
GlutamineIncreasedAmino Acid Metabolism[8]
AspartateDecreasedAmino Acid Metabolism[8]
LactateIncreasedGlycolysis[8]
SuccinateIncreasedTCA Cycle[8]
FumarateIncreasedTCA Cycle[8]
MalateIncreasedTCA Cycle[8]

Note: This data is derived from a study on C2C12 myoblasts and may vary in other cell types and conditions.

Impact on Cellular Signaling Pathways

Beyond their roles in central carbon metabolism, these keto acids act as signaling molecules, modulating key cellular pathways that regulate growth, proliferation, and stress responses.

This compound Signaling

The direct signaling roles of this compound are not as well-characterized as the other keto acids. However, its metabolism to acetyl-CoA and propionyl-CoA suggests potential indirect effects on pathways sensitive to the levels of these key metabolic intermediates. For instance, changes in the cellular acetyl-CoA pool can influence protein acetylation, a critical post-translational modification in gene regulation. Further research is needed to elucidate specific signaling cascades directly modulated by this compound.

Alpha-Ketoglutarate Signaling

α-KG is a crucial signaling molecule that can influence the activity of several enzymes and pathways:

  • mTOR Pathway: α-KG has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation. This activation is thought to be mediated by its role as a precursor for amino acid synthesis.[1]

  • AMPK Pathway: By influencing cellular energy status, α-KG can indirectly affect the AMPK pathway, a key sensor of cellular energy levels.[9]

  • Epigenetic Regulation: α-KG is a critical cofactor for dioxygenase enzymes, including those involved in histone and DNA demethylation, thereby playing a role in epigenetic regulation.

Alpha_Ketoglutarate_Signaling cluster_extracellular Extracellular cluster_cell Cell Alpha-KG_ext Alpha-Ketoglutarate Alpha-KG_int Alpha-Ketoglutarate Alpha-KG_ext->Alpha-KG_int Transport TCA_Cycle TCA Cycle Alpha-KG_int->TCA_Cycle Enters Amino_Acids Amino Acid Synthesis Alpha-KG_int->Amino_Acids Precursor for Dioxygenases Dioxygenases (e.g., TET, JHDM) Alpha-KG_int->Dioxygenases Cofactor for TCA_Cycle->Alpha-KG_int Produces mTOR_Pathway mTOR Pathway Amino_Acids->mTOR_Pathway Activates Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth Promotes Epigenetic_Mod Epigenetic Modulation Dioxygenases->Epigenetic_Mod Regulates

Alpha-Ketoglutarate Signaling Pathways
Pyruvate Signaling

Pyruvate's central metabolic role allows it to influence signaling pathways primarily through its impact on cellular energy status and redox balance:

  • Redox Signaling: The conversion of pyruvate to lactate regenerates NAD+, which is essential for maintaining glycolytic flux. The lactate-to-pyruvate ratio is often used as an indicator of the cellular redox state.

  • Anaplerosis and Cataplerosis: Pyruvate's entry into the TCA cycle is a key anaplerotic reaction. The levels of TCA cycle intermediates, influenced by pyruvate metabolism, can act as allosteric regulators of various enzymes.

Pyruvate_Signaling cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyt Pyruvate Glucose->Pyruvate_cyt Glycolysis Lactate Lactate Pyruvate_cyt->Lactate LDH Alanine Alanine Pyruvate_cyt->Alanine ALT NAD_NADH NAD+/NADH Ratio Pyruvate_cyt->NAD_NADH Influences Pyruvate_mit Pyruvate Pyruvate_cyt->Pyruvate_mit MPC Lactate->Pyruvate_cyt LDH Lactate->NAD_NADH Influences Acetyl_CoA Acetyl-CoA Pyruvate_mit->Acetyl_CoA PDH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos NADH, FADH2 ATP ATP OxPhos->ATP

Pyruvate Metabolic and Signaling Hub
Beta-Hydroxybutyrate Signaling

β-HB has emerged as a significant signaling molecule with diverse effects:

  • GPCR Signaling: β-HB acts as a ligand for G-protein coupled receptors (GPCRs), such as GPR109A (HCAR2), initiating downstream signaling cascades that can modulate inflammation and lipolysis.[2]

  • Histone Modification: β-HB can directly inhibit histone deacetylases (HDACs), leading to changes in histone acetylation and gene expression. It can also serve as a substrate for a novel post-translational modification, β-hydroxybutyrylation of histone lysines.[10]

Beta_Hydroxybutyrate_Signaling cluster_extracellular Extracellular cluster_cell Cell BHB_ext Beta-Hydroxybutyrate GPCR GPCR (e.g., GPR109A) BHB_ext->GPCR Binds to BHB_int Beta-Hydroxybutyrate BHB_ext->BHB_int Transport Downstream_Signaling Downstream Signaling GPCR->Downstream_Signaling Activates Inflammation_Lipolysis Modulation of Inflammation & Lipolysis Downstream_Signaling->Inflammation_Lipolysis HDACs HDACs BHB_int->HDACs Inhibits Histone_BHB Histone β-hydroxybutyrylation BHB_int->Histone_BHB Substrate for Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Increases Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Histone_BHB->Gene_Expression

Beta-Hydroxybutyrate Signaling Pathways

Experimental Protocols

The following section details generalized methodologies for conducting metabolomics experiments on cultured cells treated with keto acids.

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow for 24 hours.

  • Keto Acid Treatment: Prepare stock solutions of this compound, alpha-ketoglutarate, pyruvate, and beta-hydroxybutyrate in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solutions in culture medium to the desired final concentrations.

  • Incubation: Replace the existing medium with the keto acid-containing medium and incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). Include a vehicle control group treated with the solvent alone.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

Metabolomics Analysis

Mass Spectrometry (MS)-based Metabolomics:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer. Separate metabolites using a suitable column (e.g., C18 for non-polar metabolites or HILIC for polar metabolites).

  • Data Analysis: Process the raw data using appropriate software to identify and quantify metabolites based on their mass-to-charge ratio (m/z) and retention time.

Nuclear Magnetic Resonance (NMR)-based Metabolomics:

  • Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a deuterated solvent (e.g., D₂O) containing an internal standard.

  • NMR Spectroscopy: Acquire ¹H-NMR spectra for each sample using a high-field NMR spectrometer.

  • Data Analysis: Process the NMR spectra to identify and quantify metabolites based on their characteristic chemical shifts and peak integrals.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment (this compound, α-KG, Pyruvate, β-HB) Quenching 2. Quenching (Ice-cold PBS wash) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Analysis 5. Metabolomic Analysis Centrifugation->Analysis MS LC-MS Analysis->MS NMR NMR Analysis->NMR Data_Processing 6. Data Processing & Analysis MS->Data_Processing NMR->Data_Processing

References

Safety Operating Guide

Proper Disposal of 4-Oxopentanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-oxopentanoate, also known as levulinic acid, is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is recognized as a substance that can cause serious eye irritation and skin irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the specific formulation being used.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[3]

  • Hand Protection: Use appropriate protective gloves to prevent skin contact.[3]

  • Skin and Body Protection: Wear impervious clothing to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, use a suitable respirator and ensure adequate ventilation, such as working within a laboratory fume hood.[2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations.[3][6] Chemical waste generators are responsible for correctly classifying waste.[3][6]

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other waste streams.[2]

  • Keep the chemical in its original or a compatible, properly labeled container.[2] The container should be tightly closed and stored in a cool, dry, well-ventilated area.[3][4]

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[3]

  • For liquid spills, use an inert absorbent material like Chemizorb®, dry sand, or earth to contain and collect the substance.[2][7]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3]

  • Clean the affected area thoroughly.

  • Do not allow the spilled material to enter drains or waterways.[1][6]

3. Containerization and Labeling:

  • Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, leak-proof, and chemically resistant container.

  • Clearly label the container as "Hazardous Waste" and include the chemical name "this compound" or "Levulinic Acid," along with any other required hazard warnings.

4. Professional Disposal:

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[5]

  • Provide the disposal service with a complete list of the waste container's contents.

Safety and Disposal Parameters

ParameterGuidelineSource(s)
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat/apron, and respirator (if needed).[2][3][4]
Spill Containment Use inert absorbent material (e.g., sand, Chemizorb®). Avoid dust generation for solids.[2][3]
Waste Container Original or compatible, tightly sealed, and clearly labeled container.[2][4]
Disposal Method Engage a licensed professional hazardous waste disposal service.[5]
Prohibitions Do not dispose of down the drain or mix with other waste.[1][2][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear appropriate PPE: Goggles, Gloves, Lab Coat start->ppe is_spill Is it a spill? contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes containerize Place in a labeled, sealed hazardous waste container is_spill->containerize No collect_residue Collect residue and contaminated materials contain_spill->collect_residue collect_residue->containerize ppe->is_spill store Store in a cool, dry, well-ventilated area containerize->store contact_disposal Contact licensed waste disposal service store->contact_disposal end End: Proper Disposal contact_disposal->end

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.